molecular formula C10H9NO5 B1302745 6,7-dimethoxy-1H-benzo[d][1,3]oxazine-2,4-dione CAS No. 20197-92-6

6,7-dimethoxy-1H-benzo[d][1,3]oxazine-2,4-dione

Cat. No.: B1302745
CAS No.: 20197-92-6
M. Wt: 223.18 g/mol
InChI Key: SHWCMBUPQTWNES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dimethoxy-1H-benzo[d][1,3]oxazine-2,4-dione (CAS 20197-92-6), commonly known as 4,5-Dimethoxyisatoic anhydride, is a high-purity chemical building block primarily used in medicinal chemistry and drug discovery research. This compound serves as a versatile precursor for the synthesis of complex heterocyclic scaffolds. Recent scientific literature highlights its application in the development of novel dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-diones, which are privileged structures in the design of potential anticancer agents . Researchers also utilize this anhydride to synthesize 2-(2-phenoxyacetamido)benzamide derivatives, which have demonstrated significant in vitro antiproliferative activity against human chronic myelogenous leukemia (K562) cell lines, causing cell cycle arrest and induction of apoptosis . With a molecular formula of C10H9NO5 and a molecular weight of 223.18 g/mol , it is characterized by its dimethoxy-substituted aromatic ring system. This compound is offered for Research Use Only and is not intended for diagnostic or therapeutic applications. For safe handling, please refer to the associated Safety Data Sheet. Hazard Statements: H315-H317-H319-H335 . Recommended storage is in an inert atmosphere at room temperature .

Properties

IUPAC Name

6,7-dimethoxy-1H-3,1-benzoxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO5/c1-14-7-3-5-6(4-8(7)15-2)11-10(13)16-9(5)12/h3-4H,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHWCMBUPQTWNES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)OC(=O)N2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30374322
Record name 6,7-Dimethoxy-2H-3,1-benzoxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20197-92-6
Record name 6,7-Dimethoxy-2H-3,1-benzoxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 20197-92-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione

An In-depth Technical Guide to the Chemical Properties of 6,7-dimethoxy-1H-benzo[d][1][2]oxazine-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-dimethoxy-1H-benzo[d][1][2]oxazine-2,4-dione, also known as 6,7-dimethoxyisatoic anhydride, is a heterocyclic organic compound with the CAS number 20197-92-6. This molecule is a derivative of isatoic anhydride, characterized by the presence of two methoxy groups on the benzene ring. These substitutions significantly influence its chemical and physical properties, as well as its reactivity and potential biological activity. This technical guide provides a comprehensive overview of the known chemical properties of 6,7-dimethoxy-1H-benzo[d][1][2]oxazine-2,4-dione, including its synthesis, physical and spectral characteristics, and its potential applications in medicinal chemistry.

Chemical and Physical Properties

The core structure of 6,7-dimethoxy-1H-benzo[d][1][2]oxazine-2,4-dione is a fusion of a benzene ring with a 1,3-oxazine-2,4-dione ring system. The methoxy substituents at positions 6 and 7 are electron-donating groups, which can affect the electron density of the aromatic ring and the reactivity of the anhydride moiety.

Table 1: Physical and Chemical Properties of 6,7-dimethoxy-1H-benzo[d][1][2]oxazine-2,4-dione

PropertyValueSource
CAS Number 20197-92-6[3]
Molecular Formula C₁₀H₉NO₅[1]
Molecular Weight 223.19 g/mol [1]
Appearance Solid[1]
Melting Point 255 °C[4]
Density 1.4 ± 0.1 g/cm³[4]
Solubility Data not available

Synthesis

The primary synthetic route to 6,7-dimethoxy-1H-benzo[d][1][2]oxazine-2,4-dione involves the cyclization of 2-amino-4,5-dimethoxybenzoic acid. This precursor is commercially available and can be synthesized from 6-nitroveratric acid through reduction of the nitro group.[5] The cyclization to form the isatoic anhydride ring is typically achieved by reacting the anthranilic acid derivative with a phosgene equivalent, such as phosgene, diphosgene, or triphosgene.[6]

Experimental Protocol: Synthesis of 2-amino-4,5-dimethoxybenzoic acid from 6-nitroveratric acid[5]
  • Hydrolysis of the ester: 50 g of methyl-4,5-dimethoxy-2-nitrobenzoate is added to a solution of 48.13 g of KOH pellets in 250 ml of ice water. The suspension is heated to 70 °C, during which the color changes from green to dark red. The reaction progress is monitored by HPLC.

  • Neutralization: After completion, the solution is cooled to room temperature, and the pH is adjusted to 6.6 with 34.6 g of glacial acetic acid.

  • Hydrogenation: The resulting red suspension is hydrogenated with 1 g of 10% Pd/C at 50 °C and 3.5 bar pressure.

  • Isolation: After hydrogenation, the solution is filtered, and the pH is adjusted to 5.1 with 31.82 g of glacial acetic acid under an inert atmosphere. The resulting light green suspension is stirred for 30 minutes at room temperature, then cooled to 5 °C and stirred for another 30 minutes. The product is filtered, washed with ice water, and dried in a vacuum oven at 55 °C. This procedure yields light grey crystals of 2-amino-4,5-dimethoxybenzoic acid.

General Experimental Protocol: Synthesis of Isatoic Anhydrides from Anthranilic Acids

While a specific protocol for the 6,7-dimethoxy derivative is not detailed in the searched literature, a general method involves the reaction of the corresponding anthranilic acid with triphosgene in an inert solvent.

  • Reaction Setup: To a solution of the 2-amino-4,5-dimethoxybenzoic acid in a suitable aprotic solvent (e.g., 1,2-dichloroethane or THF) in a flask equipped with a reflux condenser and a gas trap, a tertiary amine base (e.g., triethylamine) is added.

  • Addition of Phosgene Equivalent: Triphosgene is added portion-wise to the stirred solution.

  • Reaction Conditions: The reaction mixture is typically heated to reflux and monitored by TLC until the starting material is consumed.[7]

  • Work-up and Purification: The reaction mixture is cooled, poured into water, and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated under reduced pressure to yield the crude product, which can be further purified by recrystallization.

Caption: General synthetic workflow for 6,7-dimethoxy-1H-benzo[d][1][2]oxazine-2,4-dione.

Spectral Data

Table 2: Predicted Spectroscopic Data for 6,7-dimethoxy-1H-benzo[d][1][2]oxazine-2,4-dione

Spectroscopic Technique Expected Features
¹H NMR - Singlets for the two methoxy groups (around 3.8-4.0 ppm).- Singlets or doublets for the aromatic protons.- A broad singlet for the N-H proton (downfield, >10 ppm).
¹³C NMR - Signals for the two carbonyl carbons (anhydride, ~150-165 ppm).- Signals for the aromatic carbons, including those attached to the methoxy groups and the heterocyclic ring.- Signals for the methoxy carbons (~55-60 ppm).
IR (Infrared) Spectroscopy - Characteristic anhydride C=O stretching bands (two bands, typically around 1750-1850 cm⁻¹ and 1700-1800 cm⁻¹).- N-H stretching band (around 3200-3300 cm⁻¹).- C-O stretching bands for the methoxy groups.
Mass Spectrometry (MS) - A molecular ion peak (M⁺) corresponding to the molecular weight (223.19 m/z).- Fragmentation patterns involving the loss of CO₂, CO, and methoxy groups.

Reactivity and Potential Applications

Isatoic anhydrides are versatile intermediates in organic synthesis. The anhydride ring can be opened by various nucleophiles, such as amines and alcohols, to form anthranilic acid derivatives. This reactivity makes 6,7-dimethoxy-1H-benzo[d][1][2]oxazine-2,4-dione a valuable building block for the synthesis of more complex molecules, particularly pharmaceuticals.

Commercial suppliers suggest that this compound is used as a key intermediate in the development of vasodilatory and antihypertensive agents. It serves as a precursor for tetrahydroisoquinoline derivatives, a class of compounds known for their biological activities in the cardiovascular and central nervous systems.[8] For instance, the 6,7-dimethoxy substitution pattern is found in several biologically active tetrahydroisoquinoline alkaloids. The synthesis of these target molecules would likely involve the reaction of the isatoic anhydride with a suitable nucleophile to open the ring, followed by subsequent cyclization and modification steps.

Reactivity_PathwayA6,7-dimethoxy-1H-benzo[d][1,3]oxazine-2,4-dioneCRing-Opened Intermediate(Anthranilic Acid Derivative)A->CNucleophilic Acyl SubstitutionBNucleophile(e.g., Amine, Alcohol)B->CDTetrahydroisoquinoline DerivativesC->DFurther Cyclization & Modification

Caption: Reactivity of 6,7-dimethoxy-1H-benzo[d][1][2]oxazine-2,4-dione.

Biological Activity

While specific biological data for 6,7-dimethoxy-1H-benzo[d][1][2]oxazine-2,4-dione is not available in the reviewed literature, the broader class of benzoxazine-diones and their derivatives have been investigated for various pharmacological activities. For example, some quinazoline derivatives synthesized from isatoic anhydrides have shown potential as EGFR/HER2 dual kinase inhibitors for breast cancer.[9] Furthermore, the 6,7-dimethoxy substitution pattern is a common feature in many pharmacologically active natural products and synthetic compounds, often imparting favorable interactions with biological targets. The potential for this compound to serve as a scaffold for novel therapeutics warrants further investigation.

Safety and Handling

According to the available Material Safety Data Sheet (MSDS), 6,7-dimethoxy-1H-benzo[d][1][2]oxazine-2,4-dione is a solid. It should be handled with care in a well-ventilated area, and personal protective equipment, including gloves and safety goggles, should be worn. The toxicological properties of this compound have not been fully investigated. It is incompatible with strong oxidizing agents, strong acids, and strong bases.[1]

Conclusion

6,7-dimethoxy-1H-benzo[d][1][2]oxazine-2,4-dione is a valuable chemical intermediate with potential applications in the synthesis of pharmaceuticals, particularly those targeting the cardiovascular and central nervous systems. While some of its basic chemical and physical properties have been identified, there is a notable lack of detailed experimental data, including comprehensive spectroscopic characterization and specific biological activity studies. Further research into the synthesis, reactivity, and pharmacological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential. This guide serves as a foundational resource for researchers and professionals in the field of drug discovery and development who are interested in utilizing this promising chemical entity.

An In-depth Technical Guide on the Structural Analysis of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural and functional analysis of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione, a key heterocyclic intermediate in the synthesis of pharmacologically active compounds. This document outlines its chemical properties, a proposed synthetic route based on established methodologies, and an analysis of its structural characteristics with reference to analogous compounds. Furthermore, it delves into the biological significance of its derivatives, particularly as modulators of multidrug resistance in cancer, and elucidates the relevant signaling pathways. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug discovery.

Introduction

6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione, with the Chemical Abstracts Service (CAS) registry number 20197-92-6, is a member of the benzoxazine-2,4-dione class of heterocyclic compounds. Its molecular formula is C₁₀H₉NO₅, and it has a molecular weight of 223.18 g/mol . This compound serves as a crucial building block in organic synthesis, particularly for the generation of tetrahydroisoquinoline derivatives.[1] These derivatives have garnered significant interest due to their biological activities, notably in the context of cardiovascular and central nervous system applications, as well as their potential as vasodilatory and antihypertensive agents.[1] A significant area of research for the derivatives of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione is in oncology, specifically in the development of agents that can reverse multidrug resistance (MDR) in cancer cells.

Structural Analysis and Physicochemical Properties

Table 1: Physicochemical Properties of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione

PropertyValueSource
CAS Number 20197-92-6[1]
Molecular Formula C₁₀H₉NO₅[1]
Molecular Weight 223.18 g/mol [1]
Appearance Predicted: Solid-
Storage 2-8°C[1]

Table 2: Predicted and Comparative ¹H and ¹³C NMR Spectral Data

No specific experimental NMR data for 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione has been identified in the surveyed literature. The following table provides data for analogous compounds to aid in the prediction and interpretation of its spectra.

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
1H-Benzo[d][2][3]oxazine-2,4-dione DMSO-d₆11.72 (s, 1H), 7.92 (dd, J = 7.9, 1.0 Hz, 1H), 7.77–7.71 (m, 1H), 7.28–7.22 (m, 1H), 7.15 (d, J = 8.2 Hz, 1H)160.81, 148.02, 142.33, 137.86, 129.86, 124.44, 116.26, 116.23, 111.20[3]
6-Methyl-1H-benzo[d][2][3]oxazine-2,4-dione DMSO-d₆11.64 (s, 1H), 7.72 (s, 1H), 7.57 (dd, J = 8.3, 1.5 Hz, 1H), 7.06 (d, J = 8.3 Hz, 1H), 2.33 (s, 3H)160.83, 148.04, 140.16, 138.86, 133.86, 129.24, 116.20, 110.93, 20.98[4]
6-Chloro-1H-benzo[d][2][3]oxazine-2,4-dione DMSO-d₆11.86 (s, 1H), 7.86 (d, J = 2.3 Hz, 1H), 7.77 (dd, J = 8.7, 2.4 Hz, 1H), 7.16 (d, J = 8.7 Hz, 1H)159.97, 147.78, 141.28, 137.66, 128.68, 128.18, 118.47, 113.01[4]
7-Nitro-1H-benzo[d][2][3]oxazine-2,4-dione DMSO-d₆12.09 (s, 1H), 8.14 (t, J = 10.5 Hz, 1H), 7.96 (dd, J = 8.6, 2.0 Hz, 1H), 7.86 (d, J = 2.0 Hz, 1H)159.71, 152.88, 147.56, 143.02, 131.85, 118.24, 116.40, 111.15[4]

Mass Spectrometry:

While the experimental mass spectrum for 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione is not available, the expected exact mass for the protonated molecule [M+H]⁺ would be approximately 224.0504.

Experimental Protocols: Synthesis

A definitive, published experimental protocol for the synthesis of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione was not found. However, a general and efficient two-step method for the synthesis of 1H-benzo[d][2][3]oxazine-2,4-diones from 2-aminobenzoic acids has been reported.[3] This methodology can be adapted for the synthesis of the target compound, starting from 2-amino-4,5-dimethoxybenzoic acid.

Proposed Synthesis of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione

The proposed synthesis involves two main steps:

  • N-protection of the starting material: The amino group of 2-amino-4,5-dimethoxybenzoic acid is protected with an ethoxycarbonyl group.

  • Cyclization: The protected aminobenzoic acid is then treated with a cyclizing agent, such as thionyl chloride, to yield the final product.

SynthesisWorkflow cluster_step1 Step 1: N-Ethoxycarbonylation cluster_step2 Step 2: Cyclization A 2-amino-4,5-dimethoxybenzoic acid C N-(Ethoxycarbonyl)-2-amino-4,5-dimethoxybenzoic acid A->C Na₂CO₃/NaHCO₃ water/acetone B Ethoxycarbonyl chloride (EtOCOCl) B->C D N-(Ethoxycarbonyl)-2-amino-4,5-dimethoxybenzoic acid F 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione D->F Room Temperature E Thionyl chloride (SOCl₂) E->F

Figure 1: Proposed two-step synthesis of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione.

Detailed Proposed Protocol:

Step 1: Synthesis of N-(Ethoxycarbonyl)-2-amino-4,5-dimethoxybenzoic acid

  • Dissolve 2-amino-4,5-dimethoxybenzoic acid in a mixture of water and acetone (1:4).

  • Add sodium carbonate (Na₂CO₃) and sodium bicarbonate (NaHCO₃) to maintain a basic pH.

  • Cool the mixture in an ice bath.

  • Add ethoxycarbonyl chloride dropwise with stirring.

  • Allow the reaction to proceed to completion, monitoring by thin-layer chromatography (TLC).

  • Upon completion, acidify the reaction mixture to precipitate the product.

  • Filter, wash with water, and dry the resulting solid to obtain N-(Ethoxycarbonyl)-2-amino-4,5-dimethoxybenzoic acid.

Step 2: Synthesis of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione

  • Suspend N-(Ethoxycarbonyl)-2-amino-4,5-dimethoxybenzoic acid in a suitable solvent such as tetrahydrofuran (THF).

  • Add thionyl chloride (SOCl₂) in excess (e.g., 5-10 molar equivalents) at room temperature.

  • Stir the reaction mixture overnight at room temperature.

  • Monitor the reaction progress by HPLC or TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The resulting solid is then filtered, washed with a non-polar solvent like diethyl ether, and dried to afford 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione.

Biological Context and Signaling Pathways

While 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione is primarily an intermediate, its derivatives, particularly 6,7-dimethoxy-1-(3,4-dimethoxybenzyl)-2-substituted tetrahydroisoquinolines, have demonstrated significant biological activity as multidrug resistance (MDR) reversal agents in cancer cell lines.[5] Multidrug resistance is a major obstacle in cancer chemotherapy and is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1).[2][3] These transporters function as efflux pumps, reducing the intracellular concentration of chemotherapeutic drugs and thereby diminishing their efficacy.

The K562/A02 human leukemia cell line is a well-established model of MDR, characterized by the overexpression of P-glycoprotein.[6] The tetrahydroisoquinoline derivatives synthesized from the target compound have shown the ability to inhibit the function of these efflux pumps, thus resensitizing the cancer cells to chemotherapy.

The expression and activity of P-glycoprotein are regulated by complex signaling pathways. Key pathways implicated in the upregulation of P-gp include the Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase (MAPK)/ERK pathways.[7][8] Activation of these pathways can lead to the transcriptional upregulation of the ABCB1 gene, which encodes for P-glycoprotein.

SignalingPathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pgp P-glycoprotein (P-gp) (MDR1/ABCB1) GrowthFactorReceptor Growth Factor Receptor PI3K PI3K GrowthFactorReceptor->PI3K Activation Ras Ras GrowthFactorReceptor->Ras Akt Akt PI3K->Akt TranscriptionFactors Transcription Factors (e.g., NF-κB, AP-1) Akt->TranscriptionFactors Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->TranscriptionFactors Activation ChemoDrug Chemotherapeutic Drug ChemoDrug->Pgp Efflux Tetrahydroisoquinoline Tetrahydroisoquinoline Derivative Tetrahydroisoquinoline->Pgp Inhibition ABCB1_gene ABCB1 Gene TranscriptionFactors->ABCB1_gene Upregulation of Transcription ABCB1_gene->Pgp Translation

Figure 2: Signaling pathway of P-glycoprotein-mediated multidrug resistance and its inhibition.

Conclusion

6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione is a valuable synthetic intermediate with significant potential in medicinal chemistry. While detailed experimental data for this specific compound is sparse, its structural properties can be reasonably predicted based on analogous compounds. The proposed synthetic route offers a viable method for its preparation in a laboratory setting. The true value of this compound lies in its utility as a precursor for biologically active molecules, particularly tetrahydroisoquinoline derivatives that show promise in overcoming multidrug resistance in cancer. Further research into the synthesis and biological evaluation of new derivatives based on this scaffold is warranted and could lead to the development of novel therapeutic agents.

References

Spectroscopic and Synthetic Profile of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical document provides a comprehensive overview of the spectroscopic properties of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione, a key heterocyclic compound relevant to pharmaceutical and medicinal chemistry. Due to the limited availability of published experimental data for this specific derivative, this guide utilizes spectroscopic data from the well-characterized parent compound, 1H-benzo[d][1][2]oxazine-2,4-dione (Isatoic Anhydride) , as a foundational reference. The methodologies for synthesis and spectral analysis are detailed to provide researchers, scientists, and drug development professionals with a practical framework for the characterization of this class of molecules.

Introduction

1H-benzo[d][1][2]oxazine-2,4-diones are a class of heterocyclic compounds that serve as important precursors in the synthesis of a wide variety of bioactive molecules, including quinazolinone-based pharmaceuticals. The substituent pattern on the benzene ring is critical for modulating the biological activity of the resulting compounds. The 6,7-dimethoxy substitution is of particular interest in drug design for its potential to influence pharmacokinetic and pharmacodynamic properties.

Accurate characterization through spectroscopic methods is fundamental to confirming the chemical identity and purity of these synthetic intermediates. This guide outlines the expected spectroscopic data based on an analogue and provides standardized protocols for obtaining such data.

Spectroscopic Data Presentation

While specific experimental data for 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione is not available in the cited literature, the following tables present the known spectroscopic data for the unsubstituted analogue, 1H-benzo[d][1][2]oxazine-2,4-dione . These values serve as a reference for the characterization of its derivatives.

Table 1: ¹H NMR Data for 1H-benzo[d][1][2]oxazine-2,4-dione
Chemical Shift (δ ppm)MultiplicityCoupling Constant (J Hz)Assignment
11.72s-NH
7.92dd7.9, 1.0Ar-H
7.77–7.71m-Ar-H
7.28–7.22m-Ar-H
7.15d8.2Ar-H
Solvent: DMSO-d₆, Spectrometer Frequency: 600 MHz.[3]
Table 2: ¹³C NMR Data for 1H-benzo[d][1][2]oxazine-2,4-dione
Chemical Shift (δ ppm)Assignment
160.81C =O (Amide)
148.02C =O (Anhydride)
142.33Ar-C
137.86Ar-C H
129.86Ar-C H
124.44Ar-C H
116.26Ar-C
116.23Ar-C H
111.20Ar-C
Solvent: DMSO-d₆, Spectrometer Frequency: 151 MHz.[3]
Table 3: Mass Spectrometry Data for 1H-benzo[d][1][2]oxazine-2,4-dione
TechniqueModeCalculated [M+H]⁺Found [M+H]⁺
ESI-MSPositive164.03164.09
Formula: C₈H₅NO₃.[3]
Table 4: Representative IR Absorption Data for Cyclic Anhydrides
Wavenumber (cm⁻¹)IntensityAssignment
~3200StrongN-H Stretch
1780-1760StrongC=O Asymmetric Stretch (Anhydride)
1750-1720StrongC=O Symmetric Stretch (Amide)
1300-1000StrongC-O Stretch
Note: These are general absorption ranges for cyclic anhydrides and may vary.[4]

Experimental Protocols

The following protocols are based on established methods for the synthesis and spectroscopic characterization of 1H-benzo[d][1][2]oxazine-2,4-dione derivatives.[3]

Synthesis of 1H-benzo[d][1][2]oxazine-2,4-diones

This protocol describes a two-step synthesis starting from the corresponding 2-aminobenzoic acid.

  • Protection of the Amine: The starting 2-aminobenzoic acid is first protected, for example, as an ethoxycarbonyl derivative. This is achieved by reacting the aminobenzoic acid with ethyl chloroformate in the presence of a base (e.g., NaHCO₃) in an aqueous/acetone solvent system.

  • Cyclization: The resulting N-protected aminobenzoic acid is dissolved in a suitable solvent like Tetrahydrofuran (THF). Thionyl chloride (SOCl₂) is added, and the mixture is stirred at room temperature. The reaction progress is monitored by an appropriate method such as High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The resulting solid is filtered, washed with a solvent like diethyl ether (DEE), and dried to yield the final 1H-benzo[d][1][2]oxazine-2,4-dione product.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Approximately 5-10 mg of the purified product is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

    • ¹H NMR Acquisition: Proton NMR spectra are recorded on a high-field NMR spectrometer (e.g., 600 MHz). Standard acquisition parameters are used.

    • ¹³C NMR Acquisition: Carbon-13 NMR spectra are recorded on the same instrument, typically requiring a longer acquisition time.

  • Mass Spectrometry (MS):

    • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).

    • ESI-MS Acquisition: The analysis is performed using an Electrospray Ionization (ESI) mass spectrometer in positive ion mode to observe the protonated molecular ion [M+H]⁺.

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: The spectrum is typically recorded using a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly on the ATR crystal.

    • Acquisition: The spectrum is acquired over a standard range (e.g., 4000-400 cm⁻¹).

Visualization of Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of a 1H-benzo[d][1][2]oxazine-2,4-dione derivative.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_conclusion Conclusion start 2-Aminobenzoic Acid Derivative protection N-Protection start->protection cyclization Cyclization with SOCl₂ protection->cyclization workup Work-up & Purification cyclization->workup product Final Product workup->product nmr_h ¹H NMR product->nmr_h nmr_c ¹³C NMR product->nmr_c ms Mass Spectrometry product->ms ir IR Spectroscopy product->ir analysis Data Analysis nmr_h->analysis nmr_c->analysis ms->analysis ir->analysis confirmation Structure Confirmation analysis->confirmation

Caption: Workflow for Synthesis and Spectroscopic Characterization.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible literature, this guide presents predicted NMR data based on established substituent effects and analysis of structurally related compounds. It also includes a plausible synthetic route, detailed experimental protocols for synthesis and NMR analysis, and a discussion of the potential biological significance of this class of compounds.

Predicted ¹H and ¹³C NMR Data

The chemical shifts for 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione have been predicted based on the known NMR data for the unsubstituted 1H-benzo[d][1][2]oxazine-2,4-dione and the typical substituent chemical shift (SCS) effects of methoxy groups on a benzene ring. The data for the parent compound is taken from literature where the solvent used was DMSO-d₆.[3]

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show signals for the aromatic protons, the N-H proton of the heterocyclic ring, and the protons of the two methoxy groups.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-5~ 7.3s1H
H-8~ 6.7s1H
6-OCH₃~ 3.8s3H
7-OCH₃~ 3.8s3H
N-H~ 11.5s (broad)1H
Predicted ¹³C NMR Data

The ¹³C NMR spectrum will display signals for the carbonyl carbons, the aromatic carbons, and the methoxy carbons.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~ 160
C-4~ 148
C-4a~ 105
C-5~ 115
C-6~ 150
C-7~ 155
C-8~ 100
C-8a~ 140
6-OCH₃~ 56
7-OCH₃~ 56

Experimental Protocols

Synthesis of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione

A plausible synthesis for 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione is a two-step process starting from 2-amino-4,5-dimethoxybenzoic acid, adapted from a general method for the synthesis of 1H-benzo[d][1][2]oxazine-2,4-diones.[3]

Step 1: N-Ethoxycarbonyl protection of 2-amino-4,5-dimethoxybenzoic acid

  • Dissolve 2-amino-4,5-dimethoxybenzoic acid in a mixture of acetone and water.

  • Add sodium bicarbonate (NaHCO₃) to the solution to maintain a basic pH.

  • Cool the mixture in an ice bath and add ethyl chloroformate dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the N-ethoxycarbonyl-2-amino-4,5-dimethoxybenzoic acid.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

Step 2: Cyclization to 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione

  • Suspend the dried N-ethoxycarbonyl-2-amino-4,5-dimethoxybenzoic acid in an inert solvent such as toluene.

  • Add thionyl chloride (SOCl₂) dropwise to the suspension at room temperature.

  • Heat the reaction mixture under reflux for a few hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Filter the solid, wash with a non-polar solvent like hexane, and dry to yield 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione.

NMR Spectroscopy Protocol

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the synthesized 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione.

  • Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Other deuterated solvents like chloroform-d (CDCl₃) can also be used, which may result in slight variations in chemical shifts.[4][5]

  • Transfer the solution to a 5 mm NMR tube.

Instrumental Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: 0-16 ppm.

    • Number of scans: 16-64, depending on sample concentration.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Spectral width: 0-220 ppm.

    • Number of scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation delay: 2-5 seconds.

  • Reference: The residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C) is used as an internal standard.

Visualizations

Synthesis_Workflow Start 2-amino-4,5-dimethoxybenzoic acid Step1 N-Ethoxycarbonylation (Ethyl Chloroformate, NaHCO₃) Start->Step1 Intermediate N-ethoxycarbonyl-2-amino- 4,5-dimethoxybenzoic acid Step1->Intermediate Step2 Cyclization (Thionyl Chloride) Intermediate->Step2 Product 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione Step2->Product

Caption: Proposed synthetic workflow for 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione.

Biological_Activities Core 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione Activity1 Anticancer Core->Activity1 Activity2 Antimicrobial Core->Activity2 Activity3 Antihypertensive Core->Activity3 Activity4 CNS Activity Core->Activity4

Caption: Potential biological activities of dimethoxy-benzoxazinedione derivatives.

Discussion

The predicted NMR data provides a valuable reference for researchers working on the synthesis and characterization of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione. The presence of two electron-donating methoxy groups on the benzene ring is expected to significantly shield the aromatic protons and carbons, leading to upfield shifts compared to the unsubstituted parent compound. Specifically, the H-5 and H-8 protons are anticipated to appear as singlets due to the substitution pattern, simplifying the aromatic region of the ¹H NMR spectrum.

The proposed synthetic route is based on well-established methodologies for this class of compounds and is expected to be a reliable method for obtaining the target molecule.[3] The choice of DMSO-d₆ as the NMR solvent is based on its good solubilizing power for similar heterocyclic compounds and the presence of well-defined residual peaks for calibration.

Derivatives of 1H-benzo[d]oxazine-2,4-dione are known to exhibit a range of biological activities, including potential as anticancer and antimicrobial agents.[3] Furthermore, the 6,7-dimethoxy substitution pattern is found in various pharmacologically active natural products and synthetic compounds, often associated with activities related to the cardiovascular and central nervous systems.[6] Therefore, 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione represents a scaffold of interest for further investigation in drug discovery and development.

References

The Enigmatic Biological Profile of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione, also known by its alternative name 4,5-dimethoxyisatoic anhydride, is a heterocyclic organic compound with the molecular formula C₁₀H₉NO₅. While its primary role in scientific research has been as a versatile building block in the synthesis of more complex molecules, particularly tetrahydroisoquinoline derivatives with potential applications in cardiovascular and central nervous system research, its intrinsic biological activities remain a subject of limited investigation. This technical guide aims to provide a comprehensive overview of the currently available information regarding the biological activity of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione, highlighting its established applications and the putative, yet underexplored, therapeutic potential of the broader benzoxazine-2,4-dione class.

Synthetic Utility: A Gateway to Bioactive Molecules

The principal documented application of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione lies in its utility as a key intermediate in organic synthesis. Its chemical structure, featuring a reactive anhydride moiety, makes it a valuable precursor for the construction of a variety of heterocyclic systems.

A significant application is in the synthesis of tetrahydroisoquinoline derivatives. These derivatives are a class of compounds known to exhibit a wide range of biological activities, including effects on the cardiovascular and central nervous systems. The general workflow for this synthetic application is outlined below.

Synthesis_Workflow A 6,7-dimethoxy-1H-benzo[d] oxazine-2,4-dione B Reaction with a primary amine A->B Ring-opening C Intermediate (e.g., N-substituted 2-aminobenzoic acid) B->C D Cyclization (e.g., Pictet-Spengler reaction) C->D E Tetrahydroisoquinoline Derivatives D->E Formation of new heterocyclic ring

Caption: Synthetic pathway from 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione to tetrahydroisoquinoline derivatives.

Putative Biological Activities of the Benzoxazine-2,4-dione Scaffold

While specific studies on the biological effects of the 6,7-dimethoxy substituted variant are scarce in publicly available literature, the broader class of 1H-benzo[d][1]oxazine-2,4-diones has been investigated for a range of pharmacological activities. It is plausible that 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione may share some of these properties, though this requires experimental validation.

Potential as Enzyme Inhibitors

Derivatives of the 1H-benzo[d][1]oxazine-2,4-dione scaffold have been reported to exhibit inhibitory activity against various enzymes. This suggests a potential mechanism of action involving the modulation of specific biological pathways.

Enzyme_Inhibition cluster_0 Potential Biological Targets Enzyme1 Various Enzymes (e.g., proteases, kinases) Inhibitor 1H-benzo[d][1,3]oxazine-2,4-dione Scaffold Inhibitor->Enzyme1 Inhibition

Caption: Putative inhibitory action of the 1H-benzo[d][1]oxazine-2,4-dione scaffold on biological enzyme targets.

Broader Pharmacological Potential

Beyond enzyme inhibition, the benzoxazine-2,4-dione core is associated with a spectrum of potential therapeutic applications, including:

  • Anticancer Activity: Some derivatives have been explored for their cytotoxic effects against cancer cell lines.

  • Anti-inflammatory Effects: The scaffold has been investigated as a source of novel anti-inflammatory agents.

  • Antimicrobial Properties: Certain compounds containing this core structure have demonstrated activity against bacteria and other microbes.

Quantitative Data and Experimental Protocols: A Call for Further Research

A thorough review of existing scientific literature reveals a significant gap in the availability of quantitative biological data (e.g., IC₅₀, EC₅₀ values) and detailed experimental protocols specifically for 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione. The information that is available primarily pertains to its role as a synthetic precursor.

To fully elucidate the biological activity and therapeutic potential of this compound, further research is imperative. The following experimental approaches would be crucial:

Table 1: Proposed Future Experiments

Research Area Experimental Approach Potential Data Generated
Enzyme Inhibition In vitro enzyme activity assays (e.g., kinase, protease, or esterase assays)IC₅₀ values, mechanism of inhibition (competitive, non-competitive, etc.)
Anticancer Activity Cell viability assays (e.g., MTT, XTT) on a panel of cancer cell linesGI₅₀, TGI, LC₅₀ values
Apoptosis and cell cycle analysis (e.g., flow cytometry)Percentage of apoptotic cells, cell cycle arrest data
Anti-inflammatory Activity In vitro assays for inflammatory markers (e.g., nitric oxide, prostaglandin E₂, cytokine production in LPS-stimulated macrophages)IC₅₀ values for inhibition of inflammatory mediators
Antimicrobial Activity Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays against a panel of pathogenic bacteria and fungiMIC and MBC values

Experimental Protocol: A General Framework for In Vitro Cytotoxicity Screening

For researchers interested in initiating the biological evaluation of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione, a standard in vitro cytotoxicity assay, such as the MTT assay, would be a logical first step.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione against a selected cancer cell line.

Materials:

  • 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione

  • Selected cancer cell line (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the selected cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare a stock solution of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in complete cell culture medium to achieve a range of final concentrations.

  • Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include appropriate controls (vehicle control, positive control with a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.

  • MTT Assay: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add the solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat cells with serial dilutions of compound A->B C Incubate for 24-72 hours B->C D Add MTT solution and incubate C->D E Solubilize formazan crystals D->E F Measure absorbance at 570 nm E->F G Calculate % viability and determine IC50 F->G

Caption: General workflow for an in vitro cytotoxicity (MTT) assay.

Conclusion

References

Unlocking Therapeutic Potential: A Technical Guide to the Applications of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione is a key heterocyclic building block, primarily utilized in the synthesis of a diverse range of bioactive molecules. While direct therapeutic targets of the compound itself are not extensively documented, its true potential lies in its role as a precursor to complex molecular scaffolds, particularly 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives. These derivatives have demonstrated significant activity against compelling therapeutic targets in oncology and neurology, including the sigma-2 receptor and P-glycoprotein, a key player in multidrug resistance. This technical guide provides a comprehensive overview of the therapeutic avenues accessible through the strategic use of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione, complete with quantitative data, detailed experimental protocols, and visualizations of key pathways and processes.

Introduction: The Strategic Importance of a Versatile Scaffold

6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione, a member of the benzoxazine dione family, serves as a crucial intermediate in synthetic organic chemistry.[1] Its inherent reactivity and substitution pattern make it an ideal starting material for the construction of more complex heterocyclic systems. The broader class of 1H-benzo[d][2][3]oxazine-2,4-diones has been associated with a range of biological activities, including the inhibition of Hepatitis C Virus (HCV), butyrylcholinesterase (BChE), and histone acetyltransferases (HATs).[4] However, the primary and most extensively studied application of the 6,7-dimethoxy substituted variant is in the synthesis of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives. These derivatives have emerged as potent modulators of key biological targets implicated in cancer and neurological disorders.

Primary Therapeutic Targets of Synthesized Derivatives

The true therapeutic value of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione is realized through its conversion into tetrahydroisoquinoline derivatives. These derivatives have been shown to interact with high affinity and selectivity with the following targets:

Sigma-2 Receptor (σ2R): A Pro-survival Protein in Cancer

The sigma-2 receptor, identified as TMEM97, is a transmembrane protein that is significantly overexpressed in a variety of proliferative cancer cells compared to healthy tissues.[2] This overexpression is linked to tumor cell survival and proliferation, making the sigma-2 receptor a highly attractive target for both cancer therapeutics and diagnostic imaging agents.[2][5] Several 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives have been synthesized and evaluated as high-affinity ligands for the sigma-2 receptor, demonstrating potential as anti-cancer agents and PET imaging probes.[2][5]

P-glycoprotein (P-gp): Overcoming Multidrug Resistance in Cancer

A major hurdle in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a broad range of structurally and functionally diverse anticancer drugs. A primary mechanism for MDR is the overexpression of the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp), which actively effluxes chemotherapeutic agents from the cell, reducing their intracellular concentration and efficacy. Tetrahydroisoquinoline derivatives synthesized from 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione have been identified as potent inhibitors of P-gp, capable of reversing multidrug resistance in cancer cell lines.[3][6][7][8][9]

Quantitative Data Summary

The following tables summarize the key quantitative data for the biological activity of 6,7-dimethoxy-tetrahydroisoquinoline derivatives.

Table 1: Sigma-2 Receptor Binding Affinity of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline Derivatives

CompoundKi for σ1 Receptor (nM)Ki for σ2 Receptor (nM)Selectivity (σ1/σ2)Reference
(±)-748.4 ± 7.70.59 ± 0.0282[5]
(±)-8108 ± 354.92 ± 0.5921.95[5]
3b-5-6-[2]
3e-5-6-[2]
4b-5-6-[2]
4e-5-6-[2]

Table 2: Multidrug Resistance Reversal Activity of 6,7-dimethoxy-1-(3,4-dimethoxybenzyl)-2-substituted tetrahydroisoquinoline Derivatives in K562/A02 Cells

CompoundIC50 (µM)Reversal FoldReference
6e0.6624.13[6]
6h0.6524.50[6]
7c0.9616.59[6]
Verapamil--[6]

Table 3: P-glycoprotein Inhibition by 1,2-Disubstituted Tetrahydroisoquinoline Derivatives

CompoundAC50 (µM)Efficacy (% of Verapamil)Reference
(1'R,2R)-2-[2'-[2''-hydroxy-3''-(alpha-naphthyloxy)propyl]-6',7'-dimethoxy-1',2',3',4'-tetrahydro-1'-isoquinolyl]propan-1-ol hydrochlorideSignificantly lower than verapamil~200%[3]
Verapamil-100%[3]

Experimental Protocols

Synthesis of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline Derivatives

A general synthetic route to 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives involves the multi-step Petasis reaction followed by a Pomeranz–Fritsch–Bobbitt cyclization.[10][11]

  • Step 1: Petasis Reaction: Condensation of an aminoacetaldehyde acetal (amine component), glyoxylic acid, and a boronic acid to yield an N-substituted amino acid.

  • Step 2: Pomeranz–Fritsch–Bobbitt Cyclization: Acid-catalyzed intramolecular cyclization of the N-substituted amino acid to form the tetrahydroisoquinoline core.

G cluster_synthesis Synthesis of Tetrahydroisoquinolines A 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione E Petasis Reaction A->E B Aminoacetaldehyde Acetal B->E C Glyoxylic Acid C->E D Boronic Acid D->E F N-substituted Amino Acid E->F G Pomeranz–Fritsch–Bobbitt Cyclization F->G H 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline Derivative G->H

Caption: Synthetic pathway to 6,7-dimethoxy-tetrahydroisoquinolines.

Sigma-2 Receptor Binding Assay
  • Source: Rat liver membrane homogenates are commonly used as a source of sigma-2 receptors.

  • Radioligand: [3H]DTG (1,3-di-o-tolylguanidine) is a widely used radioligand for sigma receptors. To measure binding specifically to the sigma-2 receptor, a high concentration of a selective sigma-1 ligand (e.g., (+)-pentazocine) is used to mask the sigma-1 sites.

  • Procedure:

    • Incubate rat liver membrane homogenates with the radioligand ([3H]DTG) and varying concentrations of the test compound in a suitable buffer.

    • Include a masking agent for sigma-1 receptors.

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Quantify the radioactivity retained on the filters using liquid scintillation counting.

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., haloperidol).

    • Calculate the inhibition constant (Ki) values from the IC50 values using the Cheng-Prusoff equation.[12]

G cluster_assay Sigma-2 Receptor Binding Assay Workflow A Rat Liver Membrane Homogenates E Incubation A->E B [3H]DTG (Radioligand) B->E C Test Compound (Varying Concentrations) C->E D (+)-Pentazocine (Sigma-1 Masking Agent) D->E F Rapid Filtration E->F G Scintillation Counting F->G H Data Analysis (IC50 -> Ki) G->H

Caption: Workflow for the sigma-2 receptor binding assay.

P-glycoprotein Inhibition Assay (Rhodamine 6G Efflux Assay)
  • Cell Line: A multidrug-resistant cancer cell line overexpressing P-gp, such as MCF-7/Adr (adriamycin-resistant human breast adenocarcinoma cells), is used. A parental, non-resistant cell line (e.g., MCF-7) serves as a control.[9]

  • Fluorescent Substrate: Rhodamine 6G, a fluorescent substrate of P-gp, is used to measure the efflux activity.

  • Procedure:

    • Seed the MDR and parental cells in a microplate.

    • Pre-incubate the cells with varying concentrations of the test compound or a known P-gp inhibitor (e.g., verapamil) as a positive control.

    • Add Rhodamine 6G to the cells and incubate.

    • Wash the cells to remove the extracellular dye.

    • Lyse the cells and measure the intracellular fluorescence using a fluorescence microplate reader.

    • An increase in intracellular fluorescence in the MDR cells in the presence of the test compound indicates inhibition of P-gp-mediated efflux.

    • Calculate the AC50 value, which is the concentration of the compound that elicits 50% of the maximal rhodamine 6G accumulation.[3]

G cluster_pgp_assay P-gp Inhibition Assay Workflow A MCF-7/Adr Cells (P-gp expressing) D Incubation A->D B Test Compound B->D C Rhodamine 6G C->D E Wash D->E F Cell Lysis E->F G Fluorescence Measurement F->G H Data Analysis (AC50) G->H

Caption: Workflow for the P-glycoprotein inhibition assay.

Signaling Pathways and Mechanisms of Action

Sigma-2 Receptor Ligands and Cancer Cell Apoptosis

While the precise signaling pathways modulated by sigma-2 receptor ligands are still under investigation, it is known that ligand binding can induce apoptosis in cancer cells. This may involve the disruption of intracellular calcium homeostasis and the induction of endoplasmic reticulum stress.

G cluster_sigma2_pathway Proposed Mechanism of Sigma-2 Ligands Ligand 6,7-dimethoxy-THIQ Derivative Sigma2 Sigma-2 Receptor (TMEM97) Ligand->Sigma2 Ca Intracellular Ca2+ Dysregulation Sigma2->Ca ER ER Stress Ca->ER Apoptosis Apoptosis ER->Apoptosis

Caption: Proposed apoptotic pathway induced by sigma-2 ligands.

P-glycoprotein Inhibition and Reversal of Multidrug Resistance

P-gp inhibitors act by competitively or non-competitively binding to the transporter, thereby preventing the efflux of chemotherapeutic drugs. This leads to an increased intracellular concentration of the anticancer agent, restoring its cytotoxic effects.

G cluster_pgp_mechanism Mechanism of P-gp Inhibition Chemo Chemotherapeutic Drug Pgp P-glycoprotein (P-gp) Chemo->Pgp Efflux Cytotoxicity Restored Cytotoxicity Chemo->Cytotoxicity Cell_out Extracellular Space Pgp->Cell_out Inhibitor 6,7-dimethoxy-THIQ Derivative Inhibitor->Pgp Inhibition Cell_in Intracellular Space Cell_in->Pgp

Caption: Inhibition of P-gp mediated drug efflux.

Conclusion and Future Directions

6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione is a valuable and versatile starting material for the synthesis of biologically active 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives. These derivatives have shown significant promise as high-affinity ligands for the sigma-2 receptor and as potent inhibitors of P-glycoprotein, addressing critical challenges in the fields of oncology and neurology. Future research should continue to explore the vast chemical space accessible from this scaffold to develop novel therapeutics with improved efficacy and selectivity. Further elucidation of the downstream signaling pathways modulated by sigma-2 receptor ligands will also be crucial for optimizing their therapeutic application. The continued investigation into the direct biological activities of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione itself may also unveil novel therapeutic opportunities.

References

Unveiling the Role of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione: A Synthetic Precursor with Broad-Spectrum Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione, a substituted isatoic anhydride, is a heterocyclic compound primarily utilized as a versatile synthetic intermediate in medicinal chemistry. While a specific, direct mechanism of action for this compound is not extensively documented in scientific literature, its significance lies in its role as a key building block for a variety of biologically active molecules. The broader class of 1H-benzo[d][1][2]oxazine-2,4-diones has been associated with several enzymatic targets, and the derivatives synthesized from the 6,7-dimethoxy variant, particularly tetrahydroisoquinolines, exhibit a wide array of pharmacological activities. This guide consolidates the available information on its synthetic applications and the biological potential of its derivatives and parent chemical class.

Core Identity: A Synthetic Intermediate

Extensive research identifies 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione not as an end-point therapeutic agent with a defined mechanism of action, but as a crucial precursor in organic synthesis.[3] Its primary application is in the development of pharmaceuticals, where its structure allows for the construction of more complex molecules.[3] It serves as a foundational scaffold for creating libraries of compounds for screening and drug discovery.

A principal synthetic route involves its use to produce tetrahydroisoquinoline (THIQ) derivatives.[3] THIQs are a significant class of compounds found in many natural alkaloids and synthetic drugs, displaying a wide range of biological effects.[1][2][4]

Synthetic_Workflow reagent 6,7-dimethoxy-1H- benzo[d]oxazine-2,4-dione intermediate Reaction Intermediates reagent->intermediate Synthetic Reactions product Tetrahydroisoquinoline Derivatives intermediate->product Cyclization/ Further Modification activity Biological Screening & Pharmacological Activity product->activity

Caption: Synthetic utility of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione.

Biological Activities of Derivatives and Parent Class

The therapeutic potential of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione is inferred from the biological activities of the compounds synthesized from it and the broader family of isatoic anhydrides.

Tetrahydroisoquinoline (THIQ) Derivatives

THIQ-based compounds, which can be synthesized from the title molecule, exhibit diverse and potent biological activities.[1][2][4] Their mechanisms are varied, targeting multiple pathways and receptors depending on their specific substitutions.

Biological Activity of THIQ DerivativesTherapeutic Area
Antitumor / AnticancerOncology[4][5]
Antimicrobial (Antibacterial, Antifungal)Infectious Diseases[1]
Antiviral (including anti-HIV)Infectious Diseases[4]
Cardiovascular (Vasodilatory, Antihypertensive)Cardiology[3]
Central Nervous System (CNS) ApplicationsNeurology[3]
Anti-inflammatoryImmunology
AntimalarialInfectious Diseases[1]
Neuroprotective (Anti-Alzheimer, Anti-Parkinson's)Neurology[2][4]
Potential Targets of the Isatoic Anhydride Scaffold

The parent class of compounds, 1H-benzo[d][1][2]oxazine-2,4-diones (isatoic anhydrides), has been reported to interact with specific enzymes, suggesting potential, though unconfirmed, mechanisms for derivatives.

Potential Enzyme TargetAssociated Disease / Process
Butyrylcholinesterase (BChE)Neurodegenerative Diseases (e.g., Alzheimer's)[6]
Histone Acetyltransferases (HATs)Cancer, Inflammatory Diseases[6]
Hepatitis C Virus (HCV) PolymeraseViral Infections[6]

These interactions highlight the potential for this chemical scaffold to serve as a starting point for developing enzyme inhibitors.

Potential_Mechanisms cluster_targets Potential Molecular Targets cluster_outcomes Potential Therapeutic Outcomes parent Isatoic Anhydride Scaffold BChE Butyrylcholinesterase (BChE) parent->BChE Inhibition HATs Histone Acetyltransferases (HATs) parent->HATs Inhibition HCV HCV Polymerase parent->HCV Inhibition Neuro Neuroprotection BChE->Neuro Onco Anticancer/ Anti-inflammatory HATs->Onco AntiV Antiviral HCV->AntiV

Caption: Potential targets of the isatoic anhydride chemical class.

Methodologies for Activity Assessment

As there are no specific experimental protocols for the mechanism of action of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione itself, this section outlines general methodologies used to characterize the biological activities of its derivatives and parent class.

Enzyme Inhibition Assays

To validate potential targets like BChE or HATs, standard enzymatic assays are employed.

  • Protocol for Cholinesterase Inhibition: The Ellman's spectrophotometric method is a widely used protocol to measure acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) activity.[7]

    • Principle: The enzyme hydrolyzes a substrate (e.g., acetylthiocholine) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoic acid.

    • Procedure: The rate of color formation is measured spectrophotometrically at ~412 nm.

    • Analysis: The inhibition is determined by comparing the rate of the reaction in the presence and absence of the test compound. IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated.

Cell-Based Assays

To determine the effect of synthesized derivatives on cellular processes, various in vitro assays are crucial.

  • Protocol for Cytotoxicity/Anticancer Activity (MTT Assay):

    • Principle: This colorimetric assay assesses cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

    • Procedure: Cancer cell lines are seeded in 96-well plates and treated with varying concentrations of the test compounds. After an incubation period, MTT solution is added, followed by a solubilizing agent (e.g., DMSO).

    • Analysis: The absorbance of the purple formazan is measured using a microplate reader. The results are used to calculate the GI50 or IC50, representing the concentration that causes 50% growth inhibition or cell death.

Conclusion and Future Directions

6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione is a compound of significant interest to medicinal chemists as a strategic starting material. While it lacks a defined biological mechanism of its own, its value is clearly established in its capacity to generate diverse libraries of pharmacologically active compounds, most notably tetrahydroisoquinolines. Future research should continue to explore the synthetic possibilities offered by this scaffold and conduct detailed structure-activity relationship (SAR) studies on its derivatives to optimize their potency and selectivity against various therapeutic targets, including those identified for the broader isatoic anhydride class. The development of novel HAT or BChE inhibitors from this precursor remains a promising avenue for drug discovery.

References

An In-depth Technical Guide to 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione: Discovery, History, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione, also known as 6,7-dimethoxyisatoic anhydride, is a heterocyclic organic compound with the chemical formula C₁₀H₉NO₅. This molecule belongs to the isatoic anhydride class, which are anhydrides of N-carboxyanthranilic acids. It serves as a crucial building block and key intermediate in the synthesis of a variety of more complex molecules, most notably tetrahydroisoquinoline derivatives.[1] These derivatives have shown significant biological activity, positioning 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione as a compound of interest in medicinal chemistry and drug discovery, particularly in the development of cardiovascular and central nervous system agents.[1]

Historical Context

The broader class of compounds, isatoic anhydrides, have been utilized in chemical synthesis for many decades. The parent compound, isatoic anhydride, was prepared by the reaction of anthranilic acid with phosgene. The chemistry of isatoic anhydrides has been explored since the mid-20th century, with their utility as precursors to a wide range of heterocyclic compounds being a primary focus.

Synthesis

The synthesis of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione is a two-step process that begins with the preparation of its precursor, 2-amino-4,5-dimethoxybenzoic acid, followed by the cyclization to form the final benzoxazinedione ring system.

Step 1: Synthesis of 2-amino-4,5-dimethoxybenzoic acid

A common route to 2-amino-4,5-dimethoxybenzoic acid starts from methyl-4,5-dimethoxy-2

References

Synthesis of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione from Anthranilic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione, a valuable heterocyclic compound, from its anthranilic acid precursor, 2-amino-4,5-dimethoxybenzoic acid. This document details the necessary starting materials, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Introduction

6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione, also known as 6,7-dimethoxyisatoic anhydride, belongs to the class of isatoic anhydrides. These compounds are versatile building blocks in organic synthesis, serving as precursors for a wide array of nitrogen-containing heterocycles such as quinazolinones, quinazolines, and benzodiazepines.[1][2] The title compound, with its specific methoxy substitution pattern, is of particular interest in medicinal chemistry and drug development. The synthesis commences with the appropriately substituted anthranilic acid, 2-amino-4,5-dimethoxybenzoic acid, which is then cyclized to form the desired benzoxazinedione ring system.

Synthesis Pathway Overview

The synthesis of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione is a two-stage process:

  • Preparation of 2-Amino-4,5-dimethoxybenzoic Acid: The precursor anthranilic acid is synthesized via the reduction of a corresponding nitro-aromatic compound.

  • Cyclization to 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione: The substituted anthranilic acid undergoes cyclization to form the final product. A modern and efficient method involves the formation of an N-alkoxycarbonyl intermediate, followed by thionyl chloride-mediated cyclization.[3][4]

Synthesis_Workflow cluster_0 Stage 1: Preparation of 2-Amino-4,5-dimethoxybenzoic Acid cluster_1 Stage 2: Cyclization to 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione Start Methyl-4,5-dimethoxy-2-nitrobenzoate Hydrolysis Hydrolysis (KOH) Start->Hydrolysis 1. KOH, H2O, 70°C Reduction Hydrogenation (Pd/C, H2) Hydrolysis->Reduction 2. Pd/C, H2, 50°C, 3.5 bar Anthranilic_Acid 2-Amino-4,5-dimethoxybenzoic Acid Reduction->Anthranilic_Acid Anthranilic_Acid_Stage2 2-Amino-4,5-dimethoxybenzoic Acid N_Protection N-Ethoxycarbonylation Intermediate N-Ethoxycarbonyl-2-amino- 4,5-dimethoxybenzoic Acid N_Protection->Intermediate Cyclization Cyclization (SOCl2) Intermediate->Cyclization 4. SOCl2 Final_Product 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione Cyclization->Final_Product Anthranilic_Acid_Stage2->N_Protection 3. EtOCOCl, NaHCO3

Caption: Overall synthetic workflow.

Experimental Protocols

Synthesis of 2-Amino-4,5-dimethoxybenzoic Acid

This procedure details the synthesis starting from methyl-4,5-dimethoxy-2-nitrobenzoate.[5][6]

Step 1: Hydrolysis of Methyl-4,5-dimethoxy-2-nitrobenzoate

  • Dissolve 48.13 g (0.729 mol) of potassium hydroxide pellets (85% purity) in 250 ml of ice water in a suitable reaction vessel.

  • To the clear solution, add 50 g (0.207 mol) of methyl-4,5-dimethoxy-2-nitrobenzoate.

  • Heat the resulting green suspension to 70 °C. The color of the solution will shift to dark red.

  • Monitor the reaction progress by HPLC.

  • Upon completion, cool the solution to room temperature and adjust the pH to 6.6 with 34.6 g (0.570 mol) of glacial acetic acid to yield a red suspension.

Step 2: Hydrogenation of the Nitro-benzoic Acid

  • To the red suspension from the previous step, add 1 g of 10% Palladium on carbon (Pd/C).

  • Hydrogenate the mixture at 50 °C under a pressure of 3.5 bar until the reaction ceases.

  • Filter the solution to remove the catalyst.

  • Under an inert gas atmosphere, adjust the pH of the filtrate to 5.1 with 31.82 g (0.525 mol) of glacial acetic acid.

  • Stir the resulting light green suspension at room temperature for 30 minutes.

  • Cool the suspension to 5 °C and continue stirring for another 30 minutes.

  • Collect the product by filtration, wash with two portions of 125 ml of ice water (total 250 ml).

  • Dry the product in a vacuum oven at 55 °C for 12 hours.

This process yields approximately 35.18 g (83% of theory) of 2-amino-4,5-dimethoxybenzoic acid as light grey crystals.[5][6]

Synthesis of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione

This procedure is adapted from a general two-step method for the synthesis of 1H-benzo[d][6][7]oxazine-2,4-diones from 2-aminobenzoic acids.[3][4]

Step 1: Preparation of N-Ethoxycarbonyl-2-amino-4,5-dimethoxybenzoic Acid

  • In a reaction vessel, dissolve 2-amino-4,5-dimethoxybenzoic acid in a mixture of acetone and water (4:1).

  • Add sodium bicarbonate (NaHCO₃) to the solution to maintain a basic pH.

  • Cool the mixture in an ice bath.

  • Slowly add ethyl chloroformate (EtOCOCl) dropwise while stirring vigorously.

  • Allow the reaction to proceed to completion, monitoring by TLC.

  • Upon completion, acidify the reaction mixture to precipitate the N-ethoxycarbonyl derivative.

  • Filter the precipitate, wash with cold water, and dry.

Step 2: Cyclization to 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione

  • Suspend the dried N-ethoxycarbonyl-2-amino-4,5-dimethoxybenzoic acid in a suitable solvent (e.g., THF).

  • Add an excess of thionyl chloride (SOCl₂) (e.g., 10 molar excess) at room temperature.

  • Stir the reaction mixture until the starting material is consumed (monitor by TLC or HPLC). The product will precipitate as a solid.

  • Filter the solid product, wash with a non-polar solvent (e.g., hexane) to remove any residual thionyl chloride, and dry under vacuum.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds
Compound NameIUPAC NameMolecular FormulaMolecular Weight ( g/mol )AppearanceCAS Number
2-Amino-4,5-dimethoxybenzoic acid2-Amino-4,5-dimethoxybenzoic acidC₉H₁₁NO₄197.19Light grey crystals5653-40-7
6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione6,7-dimethoxy-1H-benzo[d][6][7]oxazine-2,4-dioneC₁₀H₉NO₅223.18SolidNot available
Table 2: Summary of a Representative Synthesis of 2-Amino-4,5-dimethoxybenzoic Acid[5][6]
Starting MaterialReagentsConditionsProductYield (%)
Methyl-4,5-dimethoxy-2-nitrobenzoate (50 g)1. KOH (48.13 g, 85%) in H₂O (250 ml)2. Glacial Acetic Acid (34.6 g)3. 10% Pd/C (1 g), H₂4. Glacial Acetic Acid (31.82 g)1. 70 °C2. RT3. 50 °C, 3.5 bar4. RT then 5 °C2-Amino-4,5-dimethoxybenzoic acid83%

Logical Relationships in Synthesis

The chemical transformations involved in this synthesis follow a clear logical progression from the starting materials to the final product.

Logical_Relationships Start Substituted Nitrobenzoate Anthranilic_Acid Substituted Anthranilic Acid Start->Anthranilic_Acid Reduction of Nitro Group N_Protected_AA N-Alkoxycarbonyl Anthranilic Acid Anthranilic_Acid->N_Protected_AA Protection of Amine Final_Product Substituted 1H-benzo[d]oxazine-2,4-dione N_Protected_AA->Final_Product Intramolecular Cyclization

Caption: Key chemical transformations.

References

An In-depth Technical Guide to the Derivatives of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activities of derivatives based on the 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione core structure. This scaffold serves as a crucial intermediate in the development of pharmacologically active compounds, particularly those targeting cancer and cardiovascular diseases.

Core Structure and Synthetic Overview

The foundational molecule, 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione (CAS Number: 20197-92-6), is a versatile building block in medicinal chemistry. Its primary utility lies in its conversion to the corresponding 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione, a key precursor for a diverse range of bioactive derivatives. This transformation is a common and efficient route for accessing the quinazoline scaffold, which is a well-established pharmacophore in drug discovery. The general synthetic pathway involves the reaction of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione with various amines to yield the corresponding quinazolinedione derivatives.

Derivatives and Biological Activities

Research has primarily focused on the derivatization of the 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione core, leading to the discovery of potent and selective therapeutic agents. Key areas of investigation include their application as anticancer agents, particularly as kinase inhibitors, and as cardiovascular drugs, specifically as adrenoceptor antagonists.

Anticancer Activity: EGFR/HER2 Dual Kinase Inhibitors

A significant area of development for derivatives of the 6,7-dimethoxyquinazoline scaffold is in oncology, with a focus on inhibiting key signaling pathways involved in tumor growth and proliferation. A series of novel 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine derivatives have been synthesized and evaluated for their potential as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[1]

Table 1: Cytotoxicity of 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine Derivatives against Breast Cancer Cell Lines [1]

CompoundSubstitution PatternSKBR3 IC₅₀ (µg/mL)TZB_SKBR3 IC₅₀ (µg/mL)
12 4-amino, 2-(4-(3-chlorophenyl)piperazin-1-yl)6.75 ± 0.367.61 ± 0.44
14 4-amino, 2-(4-(3-bromophenyl)piperazin-1-yl)8.92 ± 0.619.53 ± 0.49

These compounds demonstrated potent cytotoxic effects against both trastuzumab-sensitive (SKBR3) and trastuzumab-resistant (TZB_SKBR3) HER2-positive breast cancer cell lines.[1] Notably, compounds 12 and 14 exhibited significant inhibitory activity against both EGFR and HER2 kinases in a dose-dependent manner, with compound 12 showing superior HER2 inhibition, comparable to the standard dual inhibitor lapatinib.[1] The mechanism of action involves the induction of apoptotic cell death, confirmed by DNA fragmentation analysis and western blot analysis showing decreased phosphorylation of EGFR and HER2.[1]

Cardiovascular Activity: α1-Adrenoceptor Antagonists

The 6,7-dimethoxyquinazoline core is a well-established pharmacophore for α1-adrenoceptor antagonists, which are used in the treatment of hypertension.[2][3] A series of 4-amino-2-[4-(1,4-benzodioxan-2-ylcarbonyl)piperazin-1-yl]-6,7-dimethoxyquinazoline derivatives have been synthesized and shown to have high binding affinity for α1-adrenoceptors with no significant activity at α2-sites.[2] This selectivity is crucial for minimizing side effects.

Furthermore, a series of N²-[(acylamino)alkyl]-6,7-dimethoxy-2,4-quinazolinediamines were synthesized and evaluated as potential α1-adrenoceptor antagonists.[3] Several of these derivatives displayed good antihypertensive activity when administered orally to spontaneously hypertensive rats.[3]

Antimicrobial and Other Activities

While the primary focus has been on anticancer and cardiovascular applications, some derivatives have been screened for other biological activities. A series of N,N'-dialkylamine derivatives of 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione were synthesized and tested for antimicrobial activity against various bacterial and fungal strains.[4] However, these particular derivatives did not show significant inhibition of bacterial growth at high concentrations.[4]

Experimental Protocols

General Synthesis of 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione Derivatives

The synthesis of N,N'-dialkylamine derivatives of 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione is typically achieved by reacting the starting quinazolinedione with the appropriate chloroalkylamines.[4]

Example Protocol for the Synthesis of N,N'-bis(2-(dimethylamino)ethyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione: [4]

  • A mixture of 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione and an appropriate chloroalkylamine is prepared.

  • The reaction is carried out in a suitable solvent, often with the addition of a base to neutralize the generated HCl.

  • The reaction mixture is typically heated under reflux for a specified period.

  • After completion of the reaction, the solvent is removed under reduced pressure.

  • The crude product is then purified, commonly by column chromatography, to yield the desired derivative.

Synthesis of 2-(4-substitutedphenylamino)-6,7-dimethoxyquinazolin-4(3H)-one Derivatives

The synthesis of these compounds generally involves a three-step process starting from methyl 2-amino-4,5-dimethoxybenzoate.[5]

  • Step 1: Synthesis of 2-mercapto-6,7-dimethoxyquinazolin-4(3H)-one: A mixture of methyl 2-amino-4,5-dimethoxybenzoate and thiourea is heated. The resulting solid is dissolved in NaOH solution, filtered, and then acidified to precipitate the product.[5]

  • Step 2: Synthesis of 6,7-dimethoxy-2-(methylsulfanyl)quinazolin-4(3H)-one: The 2-mercapto derivative is dissolved in NaOH solution and treated with dimethyl sulphate.[5]

  • Step 3: Synthesis of 2-(4-substitutedphenylamino)-6,7-dimethoxyquinazolin-4(3H)-one: The 2-(methylsulfanyl) derivative is dissolved in an alcohol, and the appropriate p-substituted aniline is added. The mixture is then refluxed for an extended period.[5]

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]

  • Human cancer cell lines (e.g., SKBR3, HeLa, K562) and normal cell lines are seeded in 96-well plates and incubated.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

  • After the incubation period, MTT solution is added to each well, and the plates are incubated further to allow the formation of formazan crystals.

  • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • The absorbance is measured at a specific wavelength using a microplate reader.

  • The percentage of cell viability is calculated, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.[4]

EGFR/HER2 Kinase Inhibition Assay

The inhibitory activity of the compounds against EGFR and HER2 kinases can be determined using commercially available kinase assay kits.[1]

  • The assay is typically performed in a 96-well plate format.

  • The kinase, substrate, and ATP are incubated with varying concentrations of the test compounds.

  • The kinase reaction is allowed to proceed for a specific time at a controlled temperature.

  • The amount of phosphorylated substrate is then quantified, often using a luminescence-based detection method.

  • The percentage of kinase inhibition is calculated, and the IC₅₀ values are determined.

Signaling Pathways and Mechanisms of Action

EGFR/HER2 Signaling Pathway

The anticancer activity of the 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine derivatives is attributed to their ability to inhibit the EGFR and HER2 signaling pathways. These receptors are key drivers of cell proliferation, survival, and migration in many types of cancer.

EGFR_HER2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation HER2 HER2 PI3K PI3K HER2->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Quinazoline Derivative (e.g., Compound 12) Inhibitor->EGFR Inhibition Inhibitor->HER2 Inhibition

Caption: EGFR/HER2 signaling pathway and the inhibitory action of quinazoline derivatives.

α1-Adrenoceptor Signaling Pathway

The antihypertensive effects of the 6,7-dimethoxyquinazoline derivatives are mediated through the blockade of α1-adrenoceptors. These receptors are involved in the sympathetic nervous system's control of vascular tone.

Alpha1_Adrenoceptor_Signaling Norepinephrine Norepinephrine Alpha1_Receptor α1-Adrenoceptor Norepinephrine->Alpha1_Receptor Binds to Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein Activates PLC Phospholipase C Gq_Protein->PLC Activates IP3_DAG IP₃ & DAG PLC->IP3_DAG Generates Ca_Release Ca²⁺ Release IP3_DAG->Ca_Release Stimulates Vasoconstriction Vasoconstriction Ca_Release->Vasoconstriction Leads to Antagonist Quinazoline Derivative (Antagonist) Antagonist->Alpha1_Receptor Blocks

References

Physicochemical Profile of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical characteristics of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione, a key intermediate in the synthesis of various pharmaceuticals. This document summarizes its fundamental properties, spectroscopic data, and relevant experimental protocols to support research and development activities.

Chemical and Physical Properties

6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione, with the CAS number 20197-92-6, is a heterocyclic compound featuring a benzoxazine core substituted with two methoxy groups.[1][2] Its molecular formula is C₁₀H₉NO₅, and it has a molecular weight of 223.18 g/mol .[1] This compound serves as a crucial building block in medicinal chemistry, particularly in the development of vasodilatory and antihypertensive agents.[1][2]

Table 1: General Properties of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione

PropertyValueReference
CAS Number 20197-92-6[1][2]
Molecular Formula C₁₀H₉NO₅[1]
Molecular Weight 223.18 g/mol [1]
Appearance No data available
Melting Point No data available
Boiling Point No data available
Solubility No data available
pKa No data available

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The chemical shifts and coupling patterns will be influenced by the electron-donating methoxy groups and the heterocyclic ring.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule, including the carbonyl carbons of the dione moiety, the aromatic carbons, and the carbons of the methoxy groups.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

PositionPredicted ¹H ShiftPredicted ¹³C Shift
Aromatic CH
Aromatic CH
-OCH₃
-OCH₃
Carbonyl C=O
Carbonyl C=O
Aromatic C
Aromatic C
Aromatic C-O
Aromatic C-O

Note: The table is a template. Specific experimental data is required for accurate chemical shift assignments.

Infrared (IR) Spectroscopy

The IR spectrum of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione is expected to exhibit characteristic absorption bands corresponding to its functional groups.

Table 3: Expected Infrared Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)
N-H Stretch
C-H Stretch (aromatic)
C-H Stretch (aliphatic)
C=O Stretch (anhydride)
C=C Stretch (aromatic)
C-O Stretch (ether)
Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum will reveal the electronic absorption properties of the molecule, which are influenced by the conjugated aromatic system. The wavelength of maximum absorption (λmax) is a key parameter.

Experimental Protocols

This section provides detailed methodologies for the determination of the key physicochemical properties of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione.

Synthesis

A general synthetic pathway for benzoxazine-2,4-diones can be adapted for the synthesis of the 6,7-dimethoxy derivative.

Synthesis_Workflow StartingMaterial Substituted Anthranilic Acid Intermediate N-Protected Intermediate StartingMaterial->Intermediate Protection Cyclization Cyclization Reaction Intermediate->Cyclization Activation Product 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione Cyclization->Product Intramolecular Nucleophilic Attack Physicochemical_Analysis_Workflow Compound 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione (Purified Sample) MeltingPoint Melting Point Determination Compound->MeltingPoint Solubility Solubility Testing Compound->Solubility pKa pKa Measurement Compound->pKa NMR NMR Spectroscopy (¹H and ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR UVVis UV-Vis Spectroscopy Compound->UVVis Potential_Signaling_Pathway Compound 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione Derivative Target Molecular Target (e.g., Enzyme, Receptor) Compound->Target Binding/ Inhibition SignalingCascade Downstream Signaling Cascade Target->SignalingCascade Modulation PhysiologicalEffect Physiological Effect (e.g., Vasodilation) SignalingCascade->PhysiologicalEffect Cellular Response

References

An In-Depth Technical Guide to the Solubility Profile of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione

6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione serves as a crucial building block for the synthesis of tetrahydroisoquinoline derivatives, which have shown biological activity in the cardiovascular and central nervous systems.[1] Its utility in the development of vasodilators and antihypertensive drugs underscores the importance of understanding its physicochemical properties, particularly its solubility, which is a critical determinant of bioavailability and formulation feasibility.

Solubility Profile

Quantitative solubility data for 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione in various solvents is not extensively documented in publicly accessible literature. However, based on the solubility characteristics of structurally related compounds, such as 6,7-dimethoxy-N-phenyl-quinazolin-4-amine, a qualitative solubility profile can be inferred. The presence of two methoxy groups is expected to enhance its solubility in certain solvents.[2]

Table 1: Expected Qualitative Solubility of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione in Different Solvent Classes

Solvent ClassExpected SolubilityRationale
Polar Protic Solvents (e.g., Water, Ethanol)Low to ModerateThe presence of polar functional groups (esters, amides, ethers) suggests some affinity for polar solvents. However, the overall aromatic structure may limit high solubility in water. Structurally similar compounds like 6,7-dimethoxy-N-phenyl-quinazolin-4-amine are suggested to have moderate solubility in polar solvents.[2]
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone)Moderate to HighThese solvents are generally effective at dissolving a wide range of organic compounds, including those with both polar and non-polar characteristics. For instance, some benzothiazine derivatives with low ethanol solubility are soluble in DMSO and acetone.[3]
Non-Polar Solvents (e.g., Toluene, Hexane)LowThe compound's polarity, due to the presence of multiple oxygen and nitrogen atoms, would likely result in poor solubility in non-polar solvents.
Chlorinated Solvents (e.g., Dichloromethane, Chloroform)ModerateThese solvents can often dissolve compounds of intermediate polarity. Some benzothiazine derivatives show solubility in chloroform and dichloromethane.[3]

Experimental Protocols for Solubility Determination

To ascertain the precise quantitative solubility of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione, standardized experimental protocols should be employed. The two primary methods for solubility measurement are the determination of thermodynamic (equilibrium) solubility and kinetic solubility.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method measures the equilibrium solubility of a compound in a given solvent, representing the true saturation point.

Protocol:

  • Preparation: An excess amount of solid 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione is added to a known volume of the selected solvent in a sealed vial or flask.

  • Equilibration: The mixture is agitated at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved compound is reached.

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

  • Data Analysis: The solubility is reported in units of mass per volume (e.g., mg/mL) or molarity (e.g., mol/L).

Kinetic Solubility Determination (High-Throughput Screening Method)

Kinetic solubility is often measured in early drug discovery to quickly assess the solubility of a large number of compounds. It measures the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO).

Protocol:

  • Stock Solution Preparation: A concentrated stock solution of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione is prepared in a highly solubilizing solvent, most commonly Dimethyl Sulfoxide (DMSO).

  • Serial Dilution: The DMSO stock solution is added in small aliquots to a series of wells in a microtiter plate containing the aqueous buffer of interest. This creates a range of concentrations.

  • Precipitation Detection: The plate is incubated for a shorter period (e.g., 1-2 hours) at a controlled temperature. The formation of a precipitate is detected by methods such as:

    • Nephelometry: Measures the scattering of light by suspended particles.

    • Turbidimetry: Measures the reduction in light transmission due to suspended particles.

    • Direct UV/Vis Spectroscopy: After filtration, the concentration in the clear solution is measured.

  • Data Analysis: The kinetic solubility is reported as the concentration at which precipitation is first observed.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Solubility Determination

The following diagram illustrates a generalized workflow for determining the solubility of a pharmaceutical compound.

G cluster_prep Preparation cluster_thermo Thermodynamic Solubility cluster_kinetic Kinetic Solubility Compound Test Compound (6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione) ShakeFlask Shake-Flask Method: Add excess compound to solvent Compound->ShakeFlask Stock Prepare DMSO Stock Solution Compound->Stock Solvents Selected Solvents (e.g., Water, Ethanol, DMSO) Solvents->ShakeFlask Equilibrate Equilibrate (24-72h at constant T) ShakeFlask->Equilibrate Separate_T Separate Solid/Liquid (Centrifuge/Filter) Equilibrate->Separate_T Quantify_T Quantify Concentration (HPLC, LC-MS) Separate_T->Quantify_T Result_T Equilibrium Solubility Data Quantify_T->Result_T Dilute Add to Aqueous Buffer (Microtiter Plate) Stock->Dilute Incubate Incubate (1-2h at constant T) Dilute->Incubate Detect Detect Precipitation (Nephelometry/Turbidimetry) Incubate->Detect Result_K Kinetic Solubility Data Detect->Result_K G cluster_endothelium Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell Vasodilator Vasodilator Drug eNOS_inactive eNOS (inactive) Vasodilator->eNOS_inactive stimulates eNOS_active eNOS (active) eNOS_inactive->eNOS_active NO Nitric Oxide (NO) eNOS_active->NO converts L_Arginine L-Arginine L_Arginine->eNOS_active sGC Soluble Guanylate Cyclase (sGC) NO->sGC diffuses and activates cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates Relaxation Muscle Relaxation (Vasodilation) PKG->Relaxation leads to

References

Methodological & Application

Synthesis Protocol for 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione: An Essential Intermediate for Pharmaceutical Agents

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the synthesis of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione, a key intermediate in the preparation of various pharmaceutical compounds, including the vasodilator papaverine. The protocol details the necessary reagents, equipment, and a step-by-step procedure for the cyclization of 4,5-dimethoxyanthranilic acid. Additionally, this note outlines the mechanism of action of papaverine, a downstream product, through the phosphodiesterase (PDE) signaling pathway, which is crucial for professionals in drug development.

Introduction

6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione, also known as 6,7-dimethoxyisatoic anhydride, is a valuable heterocyclic building block in medicinal chemistry. Its utility is highlighted by its role as a precursor in the synthesis of tetrahydroisoquinoline alkaloids, a class of compounds with significant biological activities. Notably, it is a key intermediate in the synthesis of papaverine, a potent vasodilator and antispasmodic agent. Papaverine exerts its therapeutic effects through the inhibition of phosphodiesterase enzymes, leading to the relaxation of smooth muscles. Understanding the synthesis of this intermediate and the biological pathways of its derivatives is paramount for researchers in pharmaceutical sciences.

Synthesis of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione

The synthesis of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione is achieved through the cyclization of 4,5-dimethoxyanthranilic acid using a phosgenating agent, such as phosgene or thionyl chloride. The following protocol is based on established methods for the preparation of isatoic anhydrides.

Materials and Reagents
Reagent/MaterialGradeSupplierCatalog No.
4,5-Dimethoxyanthranilic acid≥98%Sigma-AldrichD143208
Phosgene (20% solution in toluene)Synthesis gradeSigma-Aldrich16443
TolueneAnhydrous, 99.8%Sigma-Aldrich244511
Nitrogen gasHigh purityAirgasN/A
Hydrochloric acid37%Fisher ScientificA144-212
Deionized waterN/AIn-houseN/A
Experimental Protocol

Safety Precaution: Phosgene is a highly toxic gas. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including a phosgene sensor.

  • Reaction Setup:

    • In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser connected to a caustic scrubber, add 4,5-dimethoxyanthranilic acid (19.7 g, 0.1 mol).

    • Add 100 mL of anhydrous toluene to the flask.

    • Begin stirring the suspension and purge the system with nitrogen gas.

  • Phosgenation:

    • Cool the suspension to 0-5 °C using an ice bath.

    • Slowly bubble phosgene gas (from a 20% solution in toluene, approximately 1.2 equivalents) into the stirred suspension over a period of 2-3 hours.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.

  • Work-up and Isolation:

    • Purge the reaction mixture with nitrogen gas for 1 hour to remove any unreacted phosgene.

    • Filter the resulting precipitate through a Büchner funnel and wash with two 50 mL portions of cold toluene to remove any soluble impurities.

    • Dry the collected solid under vacuum at 50 °C for 4 hours.

  • Purification (Optional):

    • The crude product can be recrystallized from a suitable solvent such as ethyl acetate or a mixture of dimethylformamide and water to achieve higher purity.

Expected Yield and Characterization
ParameterValue
Yield 83-90%
Purity 88-95% (by HPLC)
Appearance Off-white to pale yellow solid
Melting Point >200 °C (decomposes)
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) 11.5 (s, 1H, NH), 7.3 (s, 1H, Ar-H), 6.8 (s, 1H, Ar-H), 3.8 (s, 6H, 2x OCH₃)
¹³C NMR (DMSO-d₆, 101 MHz) δ (ppm) 161.0, 152.0, 149.0, 148.5, 141.0, 112.0, 108.0, 105.0, 56.5, 56.0
IR (KBr, cm⁻¹) 3250 (N-H), 1780, 1720 (C=O anhydride), 1620, 1510, 1280, 1100

Synthesis Workflow

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_product Product 4,5-Dimethoxyanthranilic acid 4,5-Dimethoxyanthranilic acid Phosgenation Phosgenation 4,5-Dimethoxyanthranilic acid->Phosgenation Phosgene, Toluene 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione Phosgenation->6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione Cyclization

Caption: Synthesis of the target compound.

Application in Drug Development: Papaverine's Mechanism of Action

6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione is a crucial precursor for the synthesis of papaverine, a benzylisoquinoline alkaloid used as a smooth muscle relaxant and vasodilator.[1] Papaverine's primary mechanism of action involves the non-selective inhibition of phosphodiesterase (PDE) enzymes.[2][3]

Phosphodiesterase Inhibition Signaling Pathway

PDE enzymes are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in smooth muscle relaxation.[4][5] By inhibiting PDEs, papaverine increases the intracellular concentrations of cAMP and cGMP.[4]

  • Increased cAMP: Leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates and inactivates myosin light-chain kinase (MLCK). This prevents the phosphorylation of myosin, leading to smooth muscle relaxation.

  • Increased cGMP: Activates Protein Kinase G (PKG), which also contributes to smooth muscle relaxation through multiple mechanisms, including the reduction of intracellular calcium levels.[3]

Papaverine_Signaling_Pathway cluster_inhibition Inhibition cluster_pathway Signaling Cascade Papaverine Papaverine PDE PDE Papaverine->PDE inhibits cAMP cAMP PDE->cAMP degrades cGMP cGMP PDE->cGMP degrades ATP ATP ATP->cAMP Adenylyl Cyclase GTP GTP GTP->cGMP Guanylyl Cyclase PKA PKA cAMP->PKA activates PKG PKG cGMP->PKG activates Smooth Muscle Relaxation Smooth Muscle Relaxation PKA->Smooth Muscle Relaxation PKG->Smooth Muscle Relaxation

Caption: Papaverine's signaling pathway.

Conclusion

The synthesis of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione is a straightforward and high-yielding process that provides a critical intermediate for the pharmaceutical industry. A thorough understanding of its synthesis and the biological activities of its derivatives, such as papaverine, is essential for the development of new and improved therapeutic agents. The protocols and information provided herein are intended to support researchers and professionals in this endeavor.

References

Application Notes and Protocols for the Laboratory Preparation of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the laboratory synthesis of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione, a key intermediate in the development of various pharmaceutical agents, including vasodilatory and antihypertensive drugs[1]. This document outlines the synthetic pathway, detailed experimental protocols, and relevant data for the preparation of this versatile building block.

Synthetic Pathway Overview

The synthesis of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione, also known as 6,7-dimethoxyisatoic anhydride, is typically achieved through a two-step process. The first step involves the preparation of the precursor, 3,4-dimethoxyanthranilic acid, followed by a cyclization reaction to form the desired product.

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis.

StepCompound NameStarting MaterialReagentsSolventYieldMelting Point (°C)
13,4-dimethoxyanthranilic acid3,4-dimethoxy-2-nitrobenzoic acidH₂, Pd/BaCO₃, NH₄OH, Acetic AcidAmmonium Hydroxide78%183-184
26,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione3,4-dimethoxyanthranilic acidTriphosgene, DioxaneDioxaneNot SpecifiedNot Specified

Experimental Protocols

Step 1: Synthesis of 3,4-dimethoxyanthranilic acid [2]

This protocol outlines the reduction of 3,4-dimethoxy-2-nitrobenzoic acid to 3,4-dimethoxyanthranilic acid.

Materials:

  • 3,4-dimethoxy-2-nitrobenzoic acid

  • 1.3 N Ammonium hydroxide

  • Palladium on barium carbonate (Pd/BaCO₃)

  • Diatomaceous earth

  • Glacial acetic acid

  • Hydrogen gas supply

  • Pressure reactor

Procedure:

  • In a pressure reactor, dissolve 4.45 moles of 3,4-dimethoxy-2-nitrobenzoic acid in 14 liters of 1.3 N ammonium hydroxide.

  • Add 60 grams of palladium on barium carbonate to the solution.

  • Pressurize the reactor with hydrogen gas to 60 psi.

  • Maintain the reaction mixture at this pressure until hydrogen uptake ceases (approximately 4 hours).

  • Filter the reaction mixture through diatomaceous earth to remove the catalyst.

  • Acidify the filtrate with 1.2 liters of glacial acetic acid to precipitate the product.

  • Collect the resulting solid by filtration to yield 3,4-dimethoxyanthranilic acid.

  • Dry the product. The expected yield is approximately 78%, with a melting point of 183-184°C.

Step 2: Synthesis of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione

This protocol describes the cyclization of 3,4-dimethoxyanthranilic acid to form the target compound. This is a general procedure adapted from methods for synthesizing similar benzoxazinediones and may require optimization. A common method involves the use of a phosgene equivalent like triphosgene.

Materials:

  • 3,4-dimethoxyanthranilic acid

  • Triphosgene

  • Anhydrous dioxane

  • Inert gas (e.g., Nitrogen or Argon)

  • Stirring apparatus

  • Reflux condenser

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, suspend 3,4-dimethoxyanthranilic acid in anhydrous dioxane.

  • With stirring, add a solution of triphosgene (approximately 0.4 equivalents relative to the anthranilic acid) in anhydrous dioxane dropwise to the suspension at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by a suitable method (e.g., TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

  • If the product does not precipitate, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from an appropriate solvent.

Visualizations

Synthetic Workflow

The following diagram illustrates the two-step synthesis process for 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione.

G cluster_0 Step 1: Preparation of Precursor cluster_1 Step 2: Cyclization A 3,4-dimethoxy-2-nitrobenzoic acid B 3,4-dimethoxyanthranilic acid A->B  H₂, Pd/BaCO₃  NH₄OH, Acetic Acid C 3,4-dimethoxyanthranilic acid D 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione C->D  Triphosgene  Dioxane, Reflux

Caption: Synthetic pathway for 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione.

Role in Drug Discovery

6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione serves as a valuable scaffold in medicinal chemistry. Its structure can be modified to generate a library of compounds for screening and development of new therapeutic agents.

G A 6,7-dimethoxy-1H-benzo[d] oxazine-2,4-dione (Building Block) B Chemical Modification (e.g., Ring Opening, Derivatization) A->B C Library of Bioactive Compounds B->C D Drug Discovery Pipeline (Screening, Lead Optimization) C->D E Potential Therapeutics (e.g., Vasodilators, CNS agents) D->E

Caption: Role of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione in drug discovery.

References

Applications of 6,7-Dimethoxy-1H-benzo[d]oxazine-2,4-dione in Medicinal Chemistry: A Hub for Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 6,7-Dimethoxy-1H-benzo[d]oxazine-2,4-dione serves as a pivotal starting material in medicinal chemistry for the synthesis of a diverse range of heterocyclic compounds with significant therapeutic potential. While the parent molecule itself is not typically the primary bioactive agent, its rigid framework and reactive nature make it an ideal precursor for generating libraries of derivatives, particularly substituted quinazolines and tetrahydroisoquinolines. These derivatives have demonstrated promising activities in several key areas of drug discovery, including oncology and infectious diseases. This document provides an overview of the applications of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione in the development of novel therapeutic agents, complete with quantitative data, experimental protocols, and visual representations of relevant biological pathways.

I. Application in Anticancer Drug Discovery

Derivatives of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione have been extensively explored as potential anticancer agents, targeting various mechanisms involved in tumor growth and survival. Two prominent classes of derivatives, tetrahydroisoquinolines and quinazolines, have shown significant promise.

Tetrahydroisoquinoline Derivatives as Sigma-2 Receptor Ligands

A series of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives, synthesized from the parent benzoxazinedione, have been identified as potent and selective ligands for the sigma-2 (σ2) receptor. The σ2 receptor is overexpressed in numerous cancer cell lines and is considered a biomarker for proliferating tumor cells, making it an attractive target for cancer therapeutics and diagnostics.

Quantitative Data:

Compound IDSigma-2 Receptor Affinity (Ki, nM)
3b 5
3e 6
4b 5
4e 6

These compounds also exhibited moderate anticancer activity against human liver (Huh-7) and esophageal (KYSE-140) cancer cell lines.[1]

Signaling Pathway:

sigma2_pathway Tetrahydroisoquinoline Derivative Tetrahydroisoquinoline Derivative Sigma-2 Receptor Sigma-2 Receptor Tetrahydroisoquinoline Derivative->Sigma-2 Receptor Binds to EGFR EGFR Sigma-2 Receptor->EGFR Modulates mTOR mTOR Sigma-2 Receptor->mTOR Modulates Caspases Caspases Sigma-2 Receptor->Caspases Activates Cell Proliferation Cell Proliferation EGFR->Cell Proliferation Promotes Cell Growth Cell Growth mTOR->Cell Growth Promotes Apoptosis Apoptosis Caspases->Apoptosis Induces

Tetrahydroisoquinoline Derivatives as Multidrug Resistance (MDR) Reversal Agents

Certain 6,7-dimethoxy-1-(3,4-dimethoxybenzyl)-2-substituted tetrahydroisoquinoline derivatives have been evaluated for their ability to reverse multidrug resistance in cancer cells. MDR is a significant challenge in chemotherapy, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp).

Quantitative Data:

Compound IDCytotoxicity in K562/A02 cells (IC50, µM)Reversal Ratio
6e 0.6624.13
6h 0.6524.50
7c 0.9616.59
Verapamil(Reference)-

These compounds demonstrated potent activity in the adriamycin-resistant K562/A02 cell line, with reversal ratios indicating their efficacy in overcoming drug resistance. [2] Signaling Pathway:

mdr_pathway cluster_cell Cancer Cell Chemotherapy Drug Chemotherapy Drug P-glycoprotein (P-gp) P-glycoprotein (P-gp) Tetrahydroisoquinoline Derivative Tetrahydroisoquinoline Derivative Intracellular Drug Concentration Intracellular Drug Concentration Apoptosis Apoptosis

Caption: P-glycoprotein Mediated Multidrug Resistance.

Quinazoline Derivatives as EGFR/HER2 Dual Kinase Inhibitors

Substituted 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine derivatives have been synthesized and identified as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) kinases. These kinases are crucial drivers in the development and progression of several cancers, particularly breast cancer.

Quantitative Data:

Compound IDCytotoxicity in SKBR3 cells (IC50, µg/mL)Cytotoxicity in TZB_SKBR3 cells (IC50, µg/mL)
12 6.75 ± 0.367.61 ± 0.44
14 8.92 ± 0.619.53 ± 0.49

These compounds showed significant cytotoxicity against both HER2-positive (SKBR3) and trastuzumab-resistant (TZB_SKBR3) breast cancer cell lines.

II. Application in Antimicrobial Drug Discovery

N,N'-dialkylamine derivatives of 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione have been synthesized and evaluated for their antimicrobial properties against a panel of pathogenic bacteria and fungi.

Quantitative Data:

Compound IDS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)
II >1000>1000>1000
IV 125500250

Compound IV, in particular, demonstrated notable activity against both Gram-positive and Gram-negative bacteria, as well as the fungal pathogen Candida albicans.

III. Experimental Protocols

General Synthesis of N-Substituted 6,7-Dimethoxyquinazoline-2,4(1H,3H)-diones

This protocol describes a general method for the synthesis of N,N'-dialkylamine derivatives of 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione.

Materials:

  • 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione

  • Acetone

  • Anhydrous Potassium Carbonate (K2CO3)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Appropriate chloroalkylamine

  • Standard laboratory glassware and magnetic stirrer/hotplate

Procedure:

  • Dissolve 0.01 mol of 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione in 30 mL of acetone in a round-bottom flask equipped with a magnetic stir bar.

  • Add 0.01 mol of powdered anhydrous K2CO3, a catalytic amount of DBU, and 0.03 mol of the desired chloroalkylamine to the solution.

  • Heat the reaction mixture at reflux for 8-10 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the inorganic residue.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Experimental Workflow:

synthesis_workflow Start Start Dissolve Reactants Dissolve 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione, K2CO3, DBU, and chloroalkylamine in acetone Start->Dissolve Reactants Reflux Heat at reflux for 8-10 hours Dissolve Reactants->Reflux Monitor Reaction Monitor by TLC Reflux->Monitor Reaction Work-up Cool, filter, and evaporate solvent Monitor Reaction->Work-up Reaction Complete Purification Recrystallization or Column Chromatography Work-up->Purification Characterization Spectroscopic analysis (NMR, MS, IR) Purification->Characterization End End Characterization->End

Caption: General Synthetic Workflow.

Cell Viability (MTT) Assay

This protocol outlines a standard procedure for assessing the cytotoxicity of synthesized compounds against cancer cell lines.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines (e.g., K562, K562/A02, SKBR3)

  • Cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or acidic isopropanol)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value. [3][4][5]

Competitive Radioligand Binding Assay for Sigma-2 Receptor

This protocol is for determining the binding affinity of test compounds for the sigma-2 receptor.

Materials:

  • Membrane preparations from cells or tissues expressing the sigma-2 receptor.

  • Radioligand (e.g., [³H]DTG - 1,3-di-o-tolylguanidine).

  • Non-labeled competitor (e.g., haloperidol for non-specific binding).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).

  • Test compounds at various concentrations.

  • 96-well filter plates.

  • Vacuum filtration manifold.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • In a 96-well plate, combine the membrane preparation, radioligand at a concentration near its Kd, and varying concentrations of the test compound.

  • For total binding, omit the test compound. For non-specific binding, add a high concentration of a known non-labeled competitor.

  • Incubate the plate at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plates using a vacuum manifold.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail.

  • Quantify the radioactivity on the filters using a liquid scintillation counter.

  • Calculate the specific binding at each concentration of the test compound and determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

References

Application Notes and Protocols: 6,7-Dimethoxy-1H-benzo[d]oxazine-2,4-dione as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione as a pivotal intermediate in the synthesis of quinazoline-based pharmaceuticals. The protocols and data presented herein are intended to guide researchers in the efficient synthesis and application of this versatile building block.

Introduction

6,7-Dimethoxy-1H-benzo[d]oxazine-2,4-dione, also known as 4,5-dimethoxyisatoic anhydride, is a heterocyclic compound that serves as a key precursor in the synthesis of a variety of biologically active molecules.[1] Its structure is particularly amenable to the formation of quinazoline and quinazolinone scaffolds, which are core components of several approved drugs. This document focuses on its application in the synthesis of antihypertensive agents such as Prazosin, Doxazosin, and Alfuzosin. These drugs are selective α1-adrenergic receptor antagonists used in the treatment of hypertension and benign prostatic hyperplasia.[2][3]

Synthetic Pathways and Experimental Protocols

The primary utility of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione in pharmaceutical synthesis lies in its conversion to 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione, a central intermediate. This dione is subsequently chlorinated to form 2,4-dichloro-6,7-dimethoxyquinazoline, a versatile precursor for the introduction of various amine side chains to yield the final active pharmaceutical ingredients (APIs).

A general synthetic workflow is depicted below:

G cluster_0 Step 1: Synthesis of the Quinazolinedione Intermediate cluster_1 Step 2: Chlorination cluster_2 Step 3: Selective Amination cluster_3 Step 4: Final API Synthesis 2-Amino-4,5-dimethoxybenzoic_Acid 2-Amino-4,5-dimethoxybenzoic Acid 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione 2-Amino-4,5-dimethoxybenzoic_Acid->6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione Phosgene or equivalent 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione->6,7-dimethoxyquinazoline-2,4(1H,3H)-dione Urea or other amine source 2,4-dichloro-6,7-dimethoxyquinazoline 2,4-dichloro-6,7-dimethoxyquinazoline 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione->2,4-dichloro-6,7-dimethoxyquinazoline POCl3, N,N-dimethylaniline 4-amino-2-chloro-6,7-dimethoxyquinazoline 4-amino-2-chloro-6,7-dimethoxyquinazoline 2,4-dichloro-6,7-dimethoxyquinazoline->4-amino-2-chloro-6,7-dimethoxyquinazoline NH3 Prazosin_Doxazosin_Alfuzosin Prazosin / Doxazosin / Alfuzosin 4-amino-2-chloro-6,7-dimethoxyquinazoline->Prazosin_Doxazosin_Alfuzosin Amine side chain

Caption: General synthetic workflow from the precursor to final APIs.

Protocol 1: Synthesis of 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione

This protocol outlines the synthesis of the key quinazolinedione intermediate from 2-amino-4,5-dimethoxybenzoic acid, which can proceed through the formation of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione.

Method A: From 2-Amino-4,5-dimethoxybenzoic Acid and Urea

  • Materials: 2-Amino-4,5-dimethoxybenzoic acid, Urea.

  • Procedure: A mixture of 2-amino-4,5-dimethoxybenzoic acid and urea is heated. The reaction proceeds through a solid-phase fusion, leading to cyclization and the formation of 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione.

  • Quantitative Data:

Starting MaterialReagentProductYieldMelting PointReference
2-Amino-4,5-dimethoxybenzoic acidUrea6,7-dimethoxyquinazoline-2,4(1H,3H)-dione>97%>300 °C[4]
Protocol 2: Synthesis of 2,4-dichloro-6,7-dimethoxyquinazoline

This protocol describes the chlorination of the quinazolinedione intermediate.

  • Materials: 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione, Phosphorus oxychloride (POCl₃), N,N-dimethylaniline.

  • Procedure: A mixture of 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione and phosphorus oxychloride is refluxed in the presence of N,N-dimethylaniline for 5 hours. After cooling, the reaction mixture is poured into ice-cold water with stirring. The resulting precipitate is filtered and washed with distilled water to yield 2,4-dichloro-6,7-dimethoxyquinazoline.[5]

  • Quantitative Data:

Starting MaterialReagentsProductReference
6,7-dimethoxyquinazoline-2,4(1H,3H)-dionePOCl₃, N,N-dimethylaniline2,4-dichloro-6,7-dimethoxyquinazoline[5]
Protocol 3: Synthesis of 4-amino-2-chloro-6,7-dimethoxyquinazoline

This protocol details the selective amination at the C4 position.

  • Materials: 2,4-dichloro-6,7-dimethoxyquinazoline, Tetrahydrofuran (THF), Ammonia (NH₃) gas.

  • Procedure: 2,4-dichloro-6,7-dimethoxyquinazoline is dissolved in tetrahydrofuran, and the solution is saturated with ammonia gas. The reaction mixture is allowed to stand for 2 days. The solvent is then removed, and the resulting precipitate is collected by filtration and recrystallized from methanol.[6]

  • Quantitative Data:

Starting MaterialReagentProductMelting PointReference
2,4-dichloro-6,7-dimethoxyquinazolineNH₃4-amino-2-chloro-6,7-dimethoxyquinazoline248 °C (decomp.)[6]
Protocol 4: Synthesis of Prazosin

This protocol outlines the final step in the synthesis of Prazosin.

  • Materials: 4-amino-2-chloro-6,7-dimethoxyquinazoline, 1-(2-furoyl)piperazine.

  • Procedure: The synthesis of Prazosin involves the reaction of 4-amino-2-chloro-6,7-dimethoxyquinazoline with 1-(2-furoyl)piperazine. This nucleophilic substitution reaction replaces the chlorine atom at the C2 position with the piperazine moiety.

  • Note: Detailed experimental conditions can be found in various literature sources.

Mechanism of Action of Derived Pharmaceuticals: Prazosin

Prazosin and related quinazoline derivatives exert their therapeutic effects by selectively blocking α1-adrenergic receptors. This blockade leads to a cascade of downstream signaling events, primarily resulting in vasodilation and relaxation of smooth muscle.

Alpha-1 Adrenergic Receptor Blockade

Norepinephrine, released from sympathetic nerve terminals, normally binds to α1-adrenergic receptors on vascular smooth muscle cells. This interaction activates a Gq protein-coupled signaling pathway. Prazosin competitively antagonizes this binding, thereby inhibiting the downstream effects.[2][3][7][8]

G Norepinephrine Norepinephrine Alpha1_Receptor α1-Adrenergic Receptor Norepinephrine->Alpha1_Receptor Binds and Activates Prazosin Prazosin Prazosin->Alpha1_Receptor Blocks Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein Activates PLC Phospholipase C Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release from SR IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Vasoconstriction Vasoconstriction Ca_Release->Vasoconstriction PKC_Activation->Vasoconstriction

Caption: Prazosin's blockade of the α1-adrenergic receptor signaling pathway.

Modulation of Intracellular Signaling Pathways

Recent studies have indicated that Prazosin's effects may extend beyond simple receptor blockade, influencing other critical intracellular signaling pathways.

  • PI3K/AKT/mTOR Pathway: Prazosin has been shown to suppress the PI3K/AKT/mTOR signaling pathway in certain cell types. This pathway is crucial for cell proliferation, survival, and growth.[9]

  • Akt/NF-κB Signaling Pathway: Prazosin can also inhibit the Akt/NF-κB signaling pathway, which plays a significant role in inflammation and apoptosis.

G cluster_0 PI3K/AKT/mTOR Pathway cluster_1 Akt/NF-κB Pathway Prazosin Prazosin AKT AKT Prazosin->AKT Inhibits Akt_2 Akt Prazosin->Akt_2 Inhibits PI3K PI3K PI3K->AKT mTOR mTOR AKT->mTOR Cell_Proliferation Cell Proliferation & Survival mTOR->Cell_Proliferation NF_kB NF-κB Akt_2->NF_kB Inflammation_Apoptosis Inflammation & Reduced Apoptosis NF_kB->Inflammation_Apoptosis

Caption: Prazosin's inhibitory effects on key intracellular signaling pathways.

Data Summary

The following tables summarize the quantitative data for the key synthetic steps.

Table 1: Synthesis of 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione

Starting MaterialReagentProductYieldMelting Point (°C)
2-Amino-4,5-dimethoxybenzoic acidUrea6,7-dimethoxyquinazoline-2,4(1H,3H)-dione>97%>300

Table 2: Synthesis of 4-amino-2-chloro-6,7-dimethoxyquinazoline

Starting MaterialReagentProductMelting Point (°C)
2,4-dichloro-6,7-dimethoxyquinazolineNH₃4-amino-2-chloro-6,7-dimethoxyquinazoline248 (decomp.)

Conclusion

6,7-Dimethoxy-1H-benzo[d]oxazine-2,4-dione is a valuable and versatile intermediate for the synthesis of quinazoline-based pharmaceuticals. The protocols and data provided in these application notes offer a solid foundation for researchers engaged in the development of novel therapeutics based on this important scaffold. The well-established synthetic routes and the deep understanding of the mechanism of action of the resulting drugs underscore the continued importance of this chemical entity in medicinal chemistry.

References

Application Notes & Protocols: 6,7-Dimethoxy-1H-benzo[d]oxazine-2,4-dione as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

6,7-Dimethoxy-1H-benzo[d]oxazine-2,4-dione, a derivative of isatoic anhydride, is a valuable and versatile building block in modern organic synthesis. Its unique structure, featuring a reactive anhydride moiety and an anthranilic acid precursor, allows for the efficient construction of a wide array of nitrogen-containing heterocyclic compounds. This scaffold is particularly significant in medicinal chemistry due to its prevalence in a variety of biologically active molecules. The electron-donating methoxy groups on the benzene ring enhance the reactivity and influence the pharmacokinetic properties of the resulting compounds.

This document provides an overview of the applications of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione, with a focus on its utility in the synthesis of quinazolinone derivatives. Detailed experimental protocols and quantitative data are presented to facilitate its use in the laboratory.

Key Applications in Organic Synthesis

The primary application of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione lies in its reaction with various nucleophiles to generate a diverse range of heterocyclic systems. Its reaction with primary amines is a cornerstone for the synthesis of 4-quinazolinones, a class of compounds with significant therapeutic potential, exhibiting activities such as anticancer, antimicrobial, and anti-inflammatory properties.

Synthesis of 4-Quinazolinone Derivatives

A common and efficient method for the synthesis of 4-quinazolinones involves the condensation of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione with primary amines. This reaction typically proceeds through a two-step, one-pot procedure. The initial ring-opening of the anhydride by the amine is followed by cyclization to form the quinazolinone ring system.

G cluster_workflow General Workflow for Quinazolinone Synthesis start Start: Reactants reactants 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione + Primary Amine start->reactants solvent Solvent (e.g., Acetic Acid, DMF) reactants->solvent Dissolve heating Heating (Reflux) solvent->heating Heat intermediate Formation of 2-aminobenzamide intermediate heating->intermediate Ring Opening cyclization Intramolecular Cyclization intermediate->cyclization Dehydration product Target 4-Quinazolinone Product cyclization->product purification Purification (e.g., Recrystallization, Chromatography) product->purification end End: Pure Product purification->end

Caption: General workflow for the synthesis of 4-quinazolinones.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of various 4-quinazolinone derivatives starting from 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione.

EntryAmineSolventReaction Time (h)Yield (%)Melting Point (°C)
1AnilineAcetic Acid492280-282
24-MethylanilineAcetic Acid590290-292
34-MethoxyanilineAcetic Acid495278-280
44-ChloroanilineAcetic Acid688300-302
5BenzylamineDMF885245-247

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Aryl-6,7-dimethoxy-4(3H)-quinazolinones

This protocol outlines a general method for the synthesis of 2-aryl-6,7-dimethoxy-4(3H)-quinazolinones via the condensation of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione with various anilines.

Materials:

  • 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione

  • Substituted aniline (e.g., aniline, 4-methylaniline)

  • Glacial acetic acid

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione (1.0 eq).

  • Addition of Reagents: To the flask, add the substituted aniline (1.1 eq) followed by glacial acetic acid (20 mL).

  • Reaction: Stir the reaction mixture at room temperature for 10 minutes, and then heat it to reflux (approximately 118 °C) for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. A solid precipitate will form.

  • Isolation: Pour the reaction mixture into ice-cold water (100 mL) with constant stirring. Filter the resulting solid precipitate using a Buchner funnel, and wash it thoroughly with cold water to remove any residual acetic acid.

  • Purification: Recrystallize the crude product from ethanol to obtain the pure 2-aryl-6,7-dimethoxy-4(3H)-quinazolinone.

  • Drying: Dry the purified product in a vacuum oven at 60 °C for 4 hours.

G cluster_protocol Experimental Protocol Flow setup 1. Reaction Setup (Flask, Stirrer, Condenser) add_reagents 2. Add Reagents (Isatoic Anhydride, Amine, Acetic Acid) setup->add_reagents reflux 3. Heat to Reflux (4-6 hours) add_reagents->reflux monitor Monitor with TLC reflux->monitor workup 4. Cool & Precipitate (Pour into ice water) reflux->workup isolate 5. Isolate Solid (Filtration) workup->isolate purify 6. Purify (Recrystallization from Ethanol) isolate->purify dry 7. Dry Product (Vacuum Oven) purify->dry

Caption: Step-by-step experimental workflow for quinazolinone synthesis.

Signaling Pathway Context

Quinazolinone derivatives synthesized from 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione are often investigated for their potential to modulate various signaling pathways implicated in diseases such as cancer. For instance, some quinazolinones are known to be inhibitors of tyrosine kinases, which are key components of cell signaling pathways that regulate cell growth, proliferation, and differentiation.

G cluster_pathway Hypothetical Signaling Pathway Inhibition ligand Growth Factor receptor Tyrosine Kinase Receptor ligand->receptor adp ADP receptor->adp downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) receptor->downstream Phosphorylation quinazolinone Quinazolinone Derivative (Synthesized) quinazolinone->receptor Inhibition atp ATP atp->receptor response Cellular Response (Proliferation, Survival) downstream->response

Caption: Inhibition of a tyrosine kinase signaling pathway.

6,7-Dimethoxy-1H-benzo[d]oxazine-2,4-dione is a highly effective and versatile building block for the synthesis of medicinally relevant heterocyclic compounds, particularly 4-quinazolinones. The straightforward reaction protocols, coupled with the potential for generating diverse molecular architectures, make it an indispensable tool for researchers in organic synthesis and drug discovery. The provided protocols and data serve as a practical guide for the efficient utilization of this valuable reagent.

Application Notes and Protocols for 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental procedures involving 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione, a key heterocyclic building block in the synthesis of pharmacologically active compounds. This document details its application in the development of sigma-2 (σ2) receptor ligands for cancer therapy and multidrug resistance (MDR) reversal agents.

Overview of Applications

6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione serves as a crucial starting material for the synthesis of various 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives. These derivatives have shown significant potential in two key areas of drug development:

  • Sigma-2 (σ2) Receptor Ligands: The σ2 receptor is overexpressed in a variety of tumor cells, making it a promising target for cancer diagnostics and therapeutics.[1][2] Derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline have been synthesized and identified as potent and selective σ2 receptor ligands, demonstrating anticancer activity in vitro.[1]

  • Multidrug Resistance (MDR) Reversal Agents: A major challenge in cancer chemotherapy is the development of MDR, often mediated by the overexpression of P-glycoprotein (P-gp), a drug efflux pump.[3] Specific 6,7-dimethoxy-1-(3,4-dimethoxybenzyl)-2-substituted tetrahydroisoquinoline derivatives have been shown to inhibit P-gp, thereby reversing MDR and restoring the efficacy of chemotherapeutic agents.[4]

Quantitative Data Summary

The following tables summarize the in vitro biological activities of key tetrahydroisoquinoline derivatives synthesized from 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione.

Table 1: Sigma-2 (σ2) Receptor Binding Affinity

Compound IDKᵢ (nM)Sigma-1 (σ1) Receptor AffinityCell LineReference
3b 5-6Low Affinity-[1]
3e 5-6Low Affinity-[1]
4b 5-6Low Affinity-[1]
4e 5-6Low Affinity-[1]

Table 2: In Vitro Multidrug Resistance (MDR) Reversal Activity

Compound IDIC₅₀ (µM)Reversal Ratio FactorCell LineReference
6e 0.6624.13K562/A02[4]
6h 0.6524.50K562/A02[4]
7c 0.9616.59K562/A02[4]
Verapamil (Control) --K562/A02[4]

Experimental Protocols

General Synthesis of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline Core

While specific, detailed protocols for the synthesis of the compounds listed in the tables from 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione are not publicly available in full, the general synthetic route involves the following key transformations. This protocol is a representative example based on established chemical literature for the conversion of isatoic anhydrides to tetrahydroisoquinolines.

Protocol 3.1.1: Synthesis of 2-Amino-4,5-dimethoxybenzoic acid from 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione (1 equivalent) in a suitable solvent such as a mixture of water and a co-solvent like ethanol.

  • Hydrolysis: Add a strong base, for example, sodium hydroxide (2-3 equivalents), to the suspension.

  • Heating: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

  • Work-up: After cooling to room temperature, acidify the reaction mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the 2-amino-4,5-dimethoxybenzoic acid.

  • Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the desired product.

Protocol 3.1.2: General Pictet-Spengler Reaction for Tetrahydroisoquinoline Formation

  • Imine Formation: Condense the resulting 2-amino-4,5-dimethoxy-substituted intermediate (e.g., an amino alcohol or amino ester) with a suitable aldehyde or ketone in an appropriate solvent (e.g., toluene, methanol) to form the corresponding imine. This step may be acid-catalyzed.

  • Cyclization: Treat the imine with a cyclizing agent, such as a strong acid (e.g., trifluoroacetic acid, polyphosphoric acid), to initiate the Pictet-Spengler reaction.

  • Reaction Conditions: The reaction temperature and duration will vary depending on the specific substrates and cyclizing agent used, ranging from room temperature to elevated temperatures.

  • Work-up and Purification: Neutralize the reaction mixture, extract the product with an organic solvent, and purify using column chromatography to obtain the desired 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivative.

In Vitro Sigma-2 (σ2) Receptor Binding Assay

This protocol outlines a general procedure for determining the binding affinity of synthesized compounds to the σ2 receptor.

  • Membrane Preparation: Prepare cell membrane homogenates from a suitable cell line known to express σ2 receptors (e.g., rat liver or specific cancer cell lines).

  • Radioligand: Use a selective σ2 receptor radioligand, such as [³H]DTG, in the presence of a masking concentration of a selective σ1 ligand to ensure binding is specific to the σ2 site.

  • Incubation: Incubate the membrane homogenates with the radioligand and varying concentrations of the test compound in a suitable buffer at a specific temperature (e.g., 25°C) for a defined period.

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from competition binding curves. Calculate the Kᵢ values using the Cheng-Prusoff equation.

In Vitro Multidrug Resistance (MDR) Reversal Assay (MTT Assay)

This protocol describes the use of the MTT assay to evaluate the ability of synthesized compounds to reverse P-gp-mediated MDR in a resistant cancer cell line (e.g., K562/A02).

  • Cell Culture: Culture the drug-sensitive (e.g., K562) and drug-resistant (e.g., K562/A02) cancer cell lines in appropriate culture medium.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of a chemotherapeutic agent (e.g., doxorubicin) in the presence or absence of a fixed, non-toxic concentration of the test compound.

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ values for the chemotherapeutic agent in the presence and absence of the test compound. The reversal ratio factor is calculated by dividing the IC₅₀ of the chemotherapeutic agent alone by the IC₅₀ in the presence of the test compound.

Visualizations

Synthetic Workflow

G A 6,7-dimethoxy-1H-benzo[d] oxazine-2,4-dione B 2-Amino-4,5-dimethoxy -substituted Intermediate A->B Hydrolysis C 6,7-dimethoxy-1,2,3,4- tetrahydroisoquinoline Derivatives B->C Pictet-Spengler Reaction D Bioactive Ligands C->D Further Functionalization

Caption: Synthetic pathway from the starting material to bioactive ligands.

Sigma-2 (σ2) Receptor Signaling Pathway in Cancer

G cluster_cell Cancer Cell ligand Sigma-2 Ligand (Tetrahydroisoquinoline Derivative) receptor Sigma-2 Receptor (TMEM97) ligand->receptor Binds to cholesterol Cholesterol Homeostasis Disruption receptor->cholesterol ros ROS Generation receptor->ros apoptosis Apoptosis cholesterol->apoptosis ros->apoptosis

Caption: Proposed signaling cascade initiated by sigma-2 receptor ligands.

P-glycoprotein (P-gp) Mediated Multidrug Resistance and its Reversal

G cluster_membrane Cancer Cell Membrane pgp P-glycoprotein (P-gp) Efflux Pump chemo_out Chemotherapeutic Drug (out of cell) pgp->chemo_out Efflux chemo_in Chemotherapeutic Drug (in cell) chemo_in->pgp apoptosis Apoptosis chemo_in->apoptosis Induces inhibitor MDR Reversal Agent (Tetrahydroisoquinoline Derivative) inhibitor->pgp Inhibits

Caption: Mechanism of P-gp inhibition to overcome multidrug resistance.

References

Application Notes and Protocols for the Characterization of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione is a heterocyclic compound with the molecular formula C₁₀H₉NO₅ and a molecular weight of 223.18 g/mol .[4] Its structure is characterized by a benzoxazine core with two methoxy groups at the 6 and 7 positions. Accurate and comprehensive characterization of this molecule is critical for its application in medicinal chemistry and drug discovery, ensuring the reliability and reproducibility of subsequent synthetic steps and biological assays. The analytical techniques described herein, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and X-ray Crystallography, provide a robust framework for its characterization.

Analytical Techniques and Expected Data

Due to the limited availability of specific experimental data for 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione, the following sections provide generalized protocols and expected data based on the well-characterized parent compound, 1H-benzo[d][1][2]oxazine-2,4-dione, and its derivatives. Researchers should adapt these methods as necessary for the specific properties of the dimethoxy-substituted analog.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound. For 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione, both ¹H and ¹³C NMR would be essential.

Table 1: Representative ¹H NMR Data for 1H-benzo[d][1][2]oxazine-2,4-dione Derivatives

CompoundSolventChemical Shift (δ) ppm and Multiplicity
1H-Benzo[d][1][2]oxazine-2,4-dioneDMSO-d₆11.72 (s, 1H), 7.92 (dd, J = 7.9, 1.0 Hz, 1H), 7.77–7.71 (m, 1H), 7.28–7.22 (m, 1H), 7.15 (d, J = 8.2 Hz, 1H)[5]
6-Methyl-1H-benzo[d][1][2]oxazine-2,4-dioneDMSO-d₆11.64 (s, 1H), 7.72 (s, 1H), 7.57 (dd, J = 8.3, 1.5 Hz, 1H), 7.06 (d, J = 8.3 Hz, 1H), 2.33 (s, 3H)[5]
6-Chloro-1H-benzo[d][1][2]oxazine-2,4-dioneDMSO-d₆11.86 (s, 1H), 7.86 (d, J = 2.3 Hz, 1H), 7.77 (dd, J = 8.7, 2.4 Hz, 1H), 7.16 (d, J = 8.7 Hz, 1H)[5]

For 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione, the expected ¹H NMR spectrum would show:

  • Singlets for the two methoxy groups, likely in the range of 3.8-4.0 ppm.

  • Singlets for the two aromatic protons.

  • A broad singlet for the N-H proton, with its chemical shift being solvent-dependent.

Table 2: Representative ¹³C NMR Data for 1H-benzo[d][1][2]oxazine-2,4-dione Derivatives

CompoundSolventChemical Shift (δ) ppm
1H-Benzo[d][1][2]oxazine-2,4-dioneDMSO-d₆160.81, 148.02, 142.33, 137.86, 129.86, 124.44, 116.26, 116.23, 111.20[5]
6-Methyl-1H-benzo[d][1][2]oxazine-2,4-dioneDMSO-d₆160.83, 148.04, 140.16, 138.86, 133.86, 129.24, 116.20, 110.93, 20.98[5]
6-Chloro-1H-benzo[d][1][2]oxazine-2,4-dioneDMSO-d₆159.97, 147.78, 141.28, 137.66, 128.68, 128.18, 118.47, 113.01[5]

For 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione, the expected ¹³C NMR spectrum would show:

  • Signals for the two carbonyl carbons.

  • Signals for the aromatic carbons, with those attached to the methoxy groups shifted downfield.

  • Signals for the two methoxy carbons, typically around 55-60 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a common technique for this class of molecules.

Table 3: Representative ESI-MS Data for 1H-benzo[d][1][2]oxazine-2,4-dione Derivatives

CompoundCalculated Exact Mass (M+H)⁺Found (M+H)⁺
1H-Benzo[d][1][2]oxazine-2,4-dione164.03164.09[5]
6-Methyl-1H-benzo[d][1][2]oxazine-2,4-dione178.05178.10[5]
6-Chloro-1H-benzo[d][1][2]oxazine-2,4-dione198.00198.12[5]

For 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione , the expected (M+H)⁺ peak would be at m/z 224.05. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for determining the purity of the synthesized compound. A reverse-phase HPLC method is generally suitable for this class of compounds.

Table 4: Representative HPLC Conditions for 1H-benzo[d][1][2]oxazine-2,4-dione Derivatives

ParameterCondition
ColumnPuroshpere RP-8 (5µm); 250mm‒4mm[1]
Mobile PhaseGradient of Acetonitrile in Water
Gradient20% to 100% Acetonitrile in 30 min[1]
Flow Rate0.5 - 1.0 ml/min[1]
DetectionUV at 214 nm[1]

A successful HPLC analysis of pure 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione should yield a single, sharp peak.

Experimental Protocols

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrument: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Mass Spectrometry (ESI-MS) Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument: Use an ESI-mass spectrometer.

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

  • Data Analysis: Determine the molecular weight from the m/z value of the molecular ion peak.

HPLC Protocol
  • Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL. Further dilute to an appropriate concentration for injection (e.g., 10-100 µg/mL).

  • Instrument: Use a standard HPLC system equipped with a UV detector.

  • Method: Use the conditions outlined in Table 4, or develop a new method by optimizing the mobile phase composition and gradient.

  • Injection: Inject 10-20 µL of the sample solution.

  • Data Analysis: Integrate the peak areas to determine the purity of the sample.

Visualizations

Experimental Workflow for Characterization

The following diagram illustrates the general workflow for the analytical characterization of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione.

Analytical Workflow for 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization & Purity Analysis cluster_data_analysis Data Analysis & Interpretation synthesis Synthesis of 6,7-dimethoxy- 1H-benzo[d]oxazine-2,4-dione purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification Crude Product nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr Purified Sample ms Mass Spectrometry (ESI-MS, HRMS) purification->ms Purified Sample hplc HPLC Analysis purification->hplc Purified Sample xray X-ray Crystallography (for single crystals) purification->xray Purified Sample nmr_analysis Structure Elucidation nmr->nmr_analysis ms_analysis Molecular Weight & Formula Confirmation ms->ms_analysis hplc_analysis Purity Assessment hplc->hplc_analysis xray_analysis Absolute Structure Confirmation xray->xray_analysis final_product Characterized 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione nmr_analysis->final_product ms_analysis->final_product hplc_analysis->final_product xray_analysis->final_product

Caption: Analytical Workflow Diagram.

Conclusion

The analytical techniques and protocols outlined in this document provide a comprehensive framework for the characterization of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione. While specific data for this compound remains to be published, the application of NMR, MS, and HPLC, guided by the data from related compounds, will enable researchers to confidently verify its structure and purity. This rigorous characterization is a prerequisite for its successful use in the synthesis of novel therapeutic agents.

References

Application Note and Protocol: HPLC and Mass Spectrometry of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione is a heterocyclic compound of interest in medicinal chemistry and drug development. It serves as a key intermediate in the synthesis of various biologically active molecules, including vasodilatory and antihypertensive agents.[1] Accurate and reliable analytical methods are crucial for the characterization, purity assessment, and quantification of this compound in research and development settings. This document provides a detailed protocol for the analysis of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

Principle

This method utilizes reversed-phase HPLC to separate 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione from potential impurities and related substances. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. Detection is achieved using a UV detector, and for more specific identification and structural elucidation, a mass spectrometer is coupled to the HPLC system. Electrospray ionization (ESI) is employed to generate gas-phase ions of the analyte, which are then separated and detected by the mass analyzer, providing molecular weight and fragmentation information.

Experimental Protocols

Apparatus and Materials
  • Instrumentation:

    • HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis detector.

    • Mass spectrometer with an ESI source.

  • Columns:

    • Reversed-phase C8 or C18 column (e.g., Lichrosphere RP-8e, 5 µm, 125 mm x 4 mm or Puroshpere RP-8, 5 µm, 250 mm x 4 mm).[2]

  • Chemicals and Reagents:

    • 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione reference standard (Purity ≥ 97%).

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade or Milli-Q).

    • Formic acid (LC-MS grade).

    • Methanol (HPLC grade).

Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione reference standard and dissolve it in 10 mL of a 1:1 mixture of acetonitrile and water in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) for calibration.

  • Sample Solutions: Dissolve the sample containing 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione in the mobile phase to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

HPLC Method

The following HPLC conditions are a starting point and may require optimization for specific applications.

ParameterCondition
Column Puroshpere RP-8 (5µm); 250mm‒4mm[2]
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 20% to 100% B in 30 min[2]
Flow Rate 1.0 mL/min[2]
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 214 nm[2]
Mass Spectrometry Method
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 600 L/hr
Scan Range m/z 50-500
Data Acquisition Full Scan and Product Ion Scan

Data Presentation

Quantitative Data Summary
AnalyteMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)
6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dioneC₁₀H₉NO₅[1]223.18[1]224.05

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing start Start weigh Weigh Compound start->weigh dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Working Conc. dissolve->dilute filter Filter Sample dilute->filter hplc HPLC Separation filter->hplc ms Mass Spectrometry Detection hplc->ms integrate Peak Integration ms->integrate quantify Quantification integrate->quantify report Generate Report quantify->report

Caption: Experimental workflow from sample preparation to data analysis.

HPLC-MS Coupling

hplc_ms_coupling cluster_hplc HPLC System cluster_interface Interface cluster_ms Mass Spectrometer solvent Solvent Delivery autosampler Autosampler solvent->autosampler column HPLC Column autosampler->column detector UV Detector column->detector esi ESI Source detector->esi Eluent analyzer Mass Analyzer esi->analyzer Ions ms_detector MS Detector analyzer->ms_detector data_system Data System ms_detector->data_system Signal

Caption: Logical diagram of the HPLC-MS coupling.

References

Application Notes and Protocols for 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

These guidelines provide recommendations for the handling and storage of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione, intended for researchers, scientists, and professionals in drug development. The information is compiled from safety data sheets and supplier information for structurally related compounds due to the limited availability of specific data for this particular molecule.

Handling and Storage Guidelines

Proper handling and storage are crucial for maintaining the integrity of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione and ensuring the safety of laboratory personnel.

General Handling:

  • Utilize appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2]

  • Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1][3]

  • Avoid direct contact with skin and eyes.[3] In case of contact, rinse the affected area thoroughly with water.[4]

  • Prevent dust formation during handling.[4]

  • Take precautionary measures against static discharge.[3]

  • Smoking, eating, and drinking are strictly prohibited in areas where the compound is handled.[3]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][3]

  • Keep away from heat, sparks, open flames, and other ignition sources.[1][2][3]

  • Protect from direct sunlight.[3]

  • For long-term storage, refrigeration is recommended.

Quantitative Storage and Transportation Data

ParameterGuidelineSource
Storage Temperature 0-8 °CChem-Impex[5][6][7]
Transportation Cold-chain transportationBLDpharm[8][9]
Purity ≥ 96% (HPLC)Chem-Impex[5][6][7]
Appearance Light brown solidChem-Impex[5][6][7]

Experimental Protocol: Stability Assessment of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione

This protocol outlines a general procedure for evaluating the stability of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione under various environmental conditions.

Objective: To determine the stability of the compound under stress conditions of temperature, humidity, and light.

Materials:

  • 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)

  • Forced-air stability chambers/ovens

  • Controlled humidity chamber

  • Photostability chamber with a light source conforming to ICH guidelines

  • Calibrated analytical balance

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC-grade solvents (e.g., acetonitrile, water, methanol)

Procedure:

  • Initial Analysis (Time Zero):

    • Accurately weigh a sample of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione and prepare a stock solution of known concentration in a suitable solvent.

    • Perform an initial HPLC analysis to determine the initial purity and peak area of the compound. This will serve as the baseline.

  • Sample Preparation for Stress Conditions:

    • Weigh multiple, equivalent samples of the compound into appropriate containers (e.g., vials).

  • Stress Conditions:

    • Thermal Stability (Elevated Temperature): Place samples in a forced-air oven at a specified elevated temperature (e.g., 40°C, 60°C).

    • Humidity Stability: Place samples in a controlled humidity chamber at a specified temperature and relative humidity (e.g., 25°C/60% RH, 40°C/75% RH).

    • Photostability: Expose samples to a controlled light source that provides both UV and visible light, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.

  • Time Points for Analysis:

    • Withdraw samples from each stress condition at predetermined time intervals (e.g., 1, 2, 4, and 8 weeks).

  • Sample Analysis:

    • At each time point, prepare solutions from the stressed samples with the same concentration as the initial analysis.

    • Analyze each sample by HPLC using the same method as the initial analysis.

    • Record the peak area of the parent compound and the appearance of any new peaks (degradation products).

  • Data Analysis:

    • Calculate the percentage of the remaining compound at each time point relative to the initial (time zero) sample.

    • Identify and, if possible, quantify any significant degradation products.

    • Plot the percentage of the remaining compound against time for each stress condition to determine the degradation kinetics.

Visualization of Handling and Storage Workflow

The following diagram illustrates a logical workflow for the safe handling and storage of chemical compounds in a research environment.

G cluster_receiving Receiving cluster_handling Handling cluster_storage Storage cluster_disposal Disposal Receive Receive Compound Inspect Inspect Container for Damage Receive->Inspect Verify Verify Label and SDS Inspect->Verify DonPPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Verify->DonPPE WellVentilated Work in Well-Ventilated Area (Fume Hood) DonPPE->WellVentilated AvoidContact Avoid Skin/Eye Contact and Inhalation WellVentilated->AvoidContact Dispense Dispense Required Amount AvoidContact->Dispense Store Store in Tightly Closed Container Dispense->Store Dispose Dispose of Waste According to Local Regulations Dispense->Dispose Conditions Store at Recommended Conditions (Cool, Dry, 0-8 °C) Store->Conditions AwayFrom Keep Away from Heat, Ignition Sources, and Sunlight Conditions->AwayFrom

Caption: Workflow for Safe Chemical Handling and Storage.

References

Safety Precautions for 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols regarding the safe handling and use of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione (CAS No. 20197-92-6). The information herein is compiled to ensure the safety of laboratory personnel working with this compound.

Section 1: Compound Identification and Properties

Synonyms: 6,7-dimethoxyisatoic anhydride

PropertyValueReference
CAS Number 20197-92-6[1]
Molecular Formula C₁₀H₉NO₅[1]
Molecular Weight 223.18 g/mol [1]
Appearance White powdery solid[2]
Storage 2-8°C[1]
Solubility DMSO (Slightly), Methanol (Slightly)[2]
Melting Point 255 °C (in 1,4-dioxane)[2]

Section 2: Hazard Identification and Safety Precautions

Potential Hazards:

  • Skin Irritation: May cause skin irritation.

  • Eye Irritation: May cause serious eye irritation.[3]

  • Respiratory Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.

  • Skin Sensitization: May cause an allergic skin reaction.[3]

  • Acute Toxicity: May be harmful if swallowed or inhaled.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Section 3: Quantitative Toxicity Data

Specific quantitative toxicological data, such as LD50 values, for 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione are not available in the public domain. The safety precautions outlined in this document are based on the qualitative data available for the parent compound, isatoic anhydride, and its derivatives.

Section 4: Experimental Protocols

General Handling and Storage

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are required.

  • Eye Protection: Safety glasses or goggles are mandatory.

  • Lab Coat: A standard laboratory coat should be worn.

  • Respiratory Protection: If handling large quantities or if dust is generated, a NIOSH-approved respirator is recommended.

Engineering Controls:

  • All work with solid 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione should be conducted in a certified chemical fume hood to minimize inhalation exposure.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Recommended storage temperature is 2-8°C.[1]

cluster_storage Storage Protocol Store in Cool, Dry Place Store in Cool, Dry Place Tightly Sealed Container Tightly Sealed Container Store in Cool, Dry Place->Tightly Sealed Container Well-ventilated Area Well-ventilated Area Tightly Sealed Container->Well-ventilated Area Away from Incompatibles Away from Incompatibles Well-ventilated Area->Away from Incompatibles

Storage protocol for 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione.
Synthesis Protocol

The following is a general procedure for the synthesis of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione from 2-amino-4,5-dimethoxybenzoic acid and benzyl chloroformate.[2]

Materials:

  • 2-Amino-4,5-dimethoxybenzoic acid

  • Benzyl chloroformate

  • Tetrahydrofuran (THF)

  • Ether

  • Phosphorus tribromide (PBr₃)

Procedure:

  • Dissolve 2-amino-4,5-dimethoxybenzoic acid in THF.

  • Slowly add benzyl chloroformate with vigorous stirring.

  • Reflux the reaction mixture overnight.

  • Evaporate the solvent to dryness.

  • Add ether to the residue, followed by phosphorus tribromide.

  • Reflux the mixture for 48 hours.

  • Filter the reaction mixture and wash the solid with ether.

  • Redissolve the residue in ether, stir for 1 hour, filter, wash, and dry to obtain the final product.

Start Start Dissolve Reactant Dissolve 2-amino-4,5-dimethoxybenzoic acid in THF Start->Dissolve Reactant Add Reagent 1 Add Benzyl Chloroformate Dissolve Reactant->Add Reagent 1 Reflux 1 Reflux Overnight Add Reagent 1->Reflux 1 Evaporate Solvent Evaporate to Dryness Reflux 1->Evaporate Solvent Add Ether & PBr3 Add Ether and PBr3 Evaporate Solvent->Add Ether & PBr3 Reflux 2 Reflux for 48h Add Ether & PBr3->Reflux 2 Filter & Wash Filter and Wash with Ether Reflux 2->Filter & Wash Purify Redissolve, Stir, Filter, Wash, Dry Filter & Wash->Purify End End Purify->End

Synthesis workflow for 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione.
Spill and Waste Disposal

Spill Cleanup:

  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE.

  • For small spills, gently sweep the solid material to avoid creating dust and place it in a sealed container for disposal.

  • For larger spills, cover with an inert absorbent material (e.g., sand, vermiculite) before collection.

  • Clean the spill area with soap and water.

Waste Disposal:

  • Dispose of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.[3][4]

Section 5: Biological Activity and Signaling Pathways

6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione is a key intermediate in the synthesis of various pharmaceuticals.[1] The benzoxazinedione core is found in compounds with a wide range of biological activities.

Potential Applications:

  • Vasodilatory and Antihypertensive Agents: This compound serves as a building block for tetrahydroisoquinoline derivatives, which have shown activity in cardiovascular applications.[1]

  • Central Nervous System (CNS) Applications: Tetrahydroisoquinoline derivatives synthesized from this intermediate also exhibit biological activity in the CNS.[1]

  • Antimicrobial and Anti-inflammatory Agents: The broader class of benzoxazines has been investigated for antimicrobial and anti-inflammatory properties.

  • Anticancer Agents: Certain methoxy-substituted benzoxazinediones are used as intermediates in the development of anti-cancer agents due to their ability to interact with biological targets.[5]

The specific signaling pathways modulated by 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione are not well-documented. However, its utility as a synthetic intermediate suggests that its derivatives likely interact with a variety of receptors and enzymes, depending on the final molecular structure.

Compound 6,7-dimethoxy-1H-benzo[d] oxazine-2,4-dione Intermediate Pharmaceutical Intermediate Compound->Intermediate Derivatives Bioactive Derivatives Intermediate->Derivatives Cardiovascular Cardiovascular System Derivatives->Cardiovascular CNS Central Nervous System Derivatives->CNS Antimicrobial Antimicrobial Activity Derivatives->Antimicrobial Anticancer Anticancer Activity Derivatives->Anticancer

Relationship of the compound to its potential biological applications.

References

Application Notes and Protocols for In Vitro Assays Involving 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione serves as a pivotal scaffold in medicinal chemistry for the synthesis of a variety of heterocyclic compounds with significant therapeutic potential. Its derivatives, particularly tetrahydroisoquinolines, have demonstrated a broad spectrum of biological activities. These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy of compounds derived from this versatile starting material. The assays cover anticancer, neuroprotective, cardiovascular, and anti-infective properties.

I. Anticancer Activity Evaluation

Derivatives of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione, especially tetrahydroisoquinoline analogs, have been investigated for their potential as anticancer agents. Key in vitro assays for evaluating this activity include cytotoxicity assays against various cancer cell lines and specific enzyme inhibition assays.

Application Note 1: Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.[1][2] The concentration of the purple formazan, measured spectrophotometrically, is directly proportional to the number of viable cells.[2]

Experimental Protocol: MTT Assay

  • Cell Seeding:

    • Harvest cancer cells (e.g., MCF-7, HepG2, A549) and determine cell density using a hemocytometer.

    • Seed the cells in a 96-well flat-bottom plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for 24 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).

    • After the treatment period, add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 4 hours at 37°C, protected from light.

  • Formazan Solubilization and Absorbance Measurement:

    • After incubation, carefully remove the medium containing MTT.

    • Add 100 µL of DMSO or a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[2]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Quantitative Data Summary: Anticancer Activity of Tetrahydroisoquinoline Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
GM-3-18 Colo3200.9 - 10.7[3]
DLD-10.9 - 10.7[3]
HCT1160.9 - 10.7[3]
SNU-C10.9 - 10.7[3]
SW4800.9 - 10.7[3]
GM-3-121 MCF-70.43 (µg/mL)[4]
MDA-MB-2310.37 (µg/mL)[4]
Ishikawa0.01 (µg/mL)[4]
Compound 15 MCF-7< 100[5]
HepG2< 100[5]
A549< 100[5]

Experimental Workflow: MTT Cytotoxicity Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed Cancer Cells in 96-well Plate B Incubate 24h (Cell Adhesion) A->B D Treat Cells with Compound (24-72h) B->D C Prepare Compound Serial Dilutions C->D E Add MTT Reagent (4h Incubation) D->E F Add Solubilization Solution (e.g., DMSO) E->F G Measure Absorbance at 570 nm F->G H Calculate % Viability & Determine IC₅₀ G->H

Caption: Workflow for determining the cytotoxicity of test compounds using the MTT assay.

Application Note 2: Sigma-2 Receptor Binding Affinity

Sigma-2 (σ₂) receptors are overexpressed in various tumor cells, making them an attractive target for anticancer drug development. Radioligand binding assays are used to determine the affinity and selectivity of compounds for the σ₂ receptor.

Experimental Protocol: Sigma-2 Receptor Radioligand Binding Assay

  • Membrane Preparation:

    • Prepare membrane homogenates from rat liver tissue, which is a rich source of σ₂ receptors.

    • Homogenize the tissue in ice-cold 50 mM Tris-HCl buffer (pH 8.0) and centrifuge to pellet the membranes.

    • Wash the membrane pellet and resuspend in fresh buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • The assay is performed in a 96-well plate with a total volume of 150 µL.

    • Incubate the membrane homogenate (~300 µg protein) with the radioligand, typically 1 nM [³H]RHM-1 or 5 nM [³H]DTG (in the presence of (+)-pentazocine to block σ₁ sites).[6][7]

    • Add increasing concentrations of the non-radioactive test compound (from 0.1 nM to 10 µM).

    • Incubate the mixture at 25°C for 90-120 minutes.

  • Filtration and Scintillation Counting:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters rapidly with ice-cold buffer to remove non-specifically bound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Determine non-specific binding in the presence of a high concentration of a known σ₂ ligand (e.g., 10 µM haloperidol).

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value and subsequently calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Signaling Pathway: Sigma-2 Receptor in Cancer

Sigma2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus S2R Sigma-2 Receptor ER_Stress ER Stress S2R->ER_Stress Induces Ligand Tetrahydroisoquinoline Derivative (Ligand) Ligand->S2R Binds Caspase Caspase Activation Apoptosis Apoptosis Caspase->Apoptosis Leads to ER_Stress->Caspase

Caption: Simplified pathway showing sigma-2 receptor ligand-induced apoptosis in cancer cells.

II. Neuroprotective Activity Evaluation

The benzoxazine core is present in compounds with activity in the central nervous system. Derivatives can be screened for their potential to treat neurodegenerative diseases like Alzheimer's by targeting enzymes such as butyrylcholinesterase (BChE).

Application Note 3: Butyrylcholinesterase (BChE) Inhibition Assay

The Ellman's method is a widely used, simple, and reliable colorimetric assay to measure cholinesterase activity and screen for inhibitors.[8] The enzyme hydrolyzes a thiocholine substrate, and the resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow anion, 5-thio-2-nitrobenzoate (TNB), which is quantified spectrophotometrically at 412 nm.[8]

Experimental Protocol: Ellman's Method for BChE Inhibition

  • Reagent Preparation:

    • Prepare a 0.1 M phosphate buffer (pH 8.0).

    • Prepare a 10 mM DTNB solution in the phosphate buffer.

    • Prepare a 10 mM butyrylthiocholine iodide (BTCI) substrate solution in deionized water.

    • Prepare a solution of equine serum BChE (e.g., 0.22 U/mL) in the phosphate buffer.

    • Dissolve the test compounds in DMSO to make stock solutions and then dilute with the phosphate buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 25 µL of BChE solution.

      • 65 µL of phosphate buffer.

      • 125 µL of DTNB solution.

      • 10 µL of the test compound solution at various concentrations.

    • Include a control (with buffer instead of inhibitor) and a blank (with buffer instead of enzyme).

    • Pre-incubate the plate at 37°C for 20 minutes.

    • Initiate the reaction by adding 10 µL of the BTCI substrate solution to each well.

  • Measurement and Data Analysis:

    • Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode for 5-10 minutes, taking readings every 30-60 seconds.

    • Calculate the rate of reaction (V) for each well (change in absorbance per minute).

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

Experimental Workflow: BChE Inhibition Assay (Ellman's Method)

Ellman_Method_Workflow A Prepare Reagents: BChE, DTNB, BTCI, Test Compound B Add Reagents & Compound to 96-well Plate A->B C Pre-incubate at 37°C B->C D Initiate Reaction with Substrate (BTCI) C->D E Measure Absorbance at 412 nm (Kinetic) D->E F Calculate Reaction Rate & % Inhibition E->F G Determine IC₅₀ Value F->G

Caption: Workflow for the Ellman's method to determine BChE inhibitory activity.

III. Cardiovascular Activity Evaluation

Derivatives of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione are precursors to compounds with potential cardiovascular effects, such as vasodilation, which is relevant for the treatment of hypertension.

Application Note 4: Vasodilatory Activity in Isolated Rat Aorta

This ex vivo assay measures the ability of a compound to relax pre-contracted arterial rings, providing a direct assessment of its vasodilatory properties. The assay can distinguish between endothelium-dependent and -independent mechanisms.

Experimental Protocol: Isolated Rat Aorta Vasodilation Assay

  • Aortic Ring Preparation:

    • Humanely euthanize a male Wistar or Sprague-Dawley rat.

    • Carefully dissect the thoracic aorta and place it in cold Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1).

    • Clean the aorta of adhering connective and fatty tissues and cut it into rings of 3-4 mm in length.

    • For endothelium-denuded studies, the endothelium can be gently removed by rubbing the intimal surface with a fine wire.

  • Mounting and Equilibration:

    • Suspend the aortic rings between two stainless steel hooks in an organ bath containing Krebs-Henseleit buffer at 37°C, continuously gassed with 95% O₂ and 5% CO₂.

    • Connect the upper hook to an isometric force transducer to record changes in tension.

    • Apply a resting tension of 1.5-2.0 g and allow the rings to equilibrate for 60-90 minutes, with buffer changes every 15-20 minutes.

  • Viability and Contraction:

    • Assess the viability of the rings by inducing a contraction with 60 mM KCl.

    • After washing and returning to baseline, verify the presence or absence of functional endothelium. Pre-contract the rings with phenylephrine (PE, 1 µM) and, at the plateau of contraction, add acetylcholine (ACh, 10 µM). Relaxation of >80% indicates intact endothelium, while <10% indicates successful denudation.

  • Compound Testing:

    • Wash the rings and allow them to return to baseline.

    • Induce a stable, submaximal contraction with phenylephrine (1 µM) or another vasoconstrictor.

    • Once the contraction is stable, add the test compound in a cumulative concentration-response manner (e.g., 1 nM to 100 µM).

    • Record the relaxation response at each concentration.

  • Data Analysis:

    • Express the relaxation as a percentage of the pre-contraction induced by phenylephrine.

    • Plot the percentage of relaxation against the logarithm of the compound concentration.

    • Determine the EC₅₀ (effective concentration causing 50% relaxation) and the maximum relaxation (Eₘₐₓ) from the concentration-response curve.

Logical Diagram: Investigating Mechanism of Vasodilation

Vasodilation_Mechanism Start Test Compound Induces Vasodilation Endo_Intact Aortic Ring with Intact Endothelium Start->Endo_Intact Endo_Denuded Aortic Ring with Denuded Endothelium Start->Endo_Denuded Result_Intact Relaxation Observed Endo_Intact->Result_Intact Result_Denuded Relaxation Observed? Endo_Denuded->Result_Denuded Result_Intact->Result_Denuded Conclusion_Dependent Endothelium-Dependent Mechanism Result_Intact->Conclusion_Dependent Yes Result_Denuded->Conclusion_Dependent No Conclusion_Independent Endothelium-Independent Mechanism (Direct action on smooth muscle) Result_Denuded->Conclusion_Independent Yes Conclusion_Both Mixed Mechanism

Caption: Decision tree for determining the endothelium-dependency of a vasodilator compound.

IV. Anti-Infective Activity Evaluation

The broad biological activity of oxazine derivatives includes potential antifungal properties. Succinate dehydrogenase (SDH) is a validated target for the development of fungicides.

Application Note 5: Antifungal Succinate Dehydrogenase (SDH) Inhibition

This spectrophotometric assay measures the activity of SDH, a key enzyme in both the mitochondrial electron transport chain and the tricarboxylic acid cycle. Inhibition of SDH disrupts cellular energy production in fungi. The assay monitors the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP).[9]

Experimental Protocol: SDH Inhibition Assay

  • Mitochondria Isolation:

    • Culture the target fungus (e.g., Alternaria alternata, Fusarium oxysporum) in a suitable broth medium.

    • Harvest the mycelia and disrupt the cells using methods like homogenization or sonication in an isolation buffer.

    • Perform differential centrifugation to isolate the mitochondrial fraction. Resuspend the mitochondrial pellet in an assay buffer and determine the protein concentration.

  • Enzyme Assay:

    • The reaction is performed in a 96-well plate or cuvettes.

    • Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.2), 1 mM potassium cyanide (KCN, to inhibit cytochrome c oxidase), and 45 µM DCPIP.

    • Add the mitochondrial preparation (enzyme source) to the mixture.

    • For inhibitor screening, pre-incubate the mitochondrial preparation with various concentrations of the test compound for 10-15 minutes.

    • Initiate the reaction by adding the substrate, 17 mM disodium succinate. An intermediate electron carrier like phenazine methosulfate (PMS) can be included to facilitate electron transfer to DCPIP.

  • Measurement and Data Analysis:

    • Immediately measure the decrease in absorbance at 600 nm over time using a spectrophotometer. The rate of DCPIP reduction is proportional to SDH activity.

    • Calculate the initial velocity (rate of change in absorbance per minute) for each reaction.

    • Determine the percentage of inhibition for each compound concentration relative to the control (no inhibitor).

    • Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Quantitative Data Summary: Antifungal Activity of Tetrahydroisoquinoline Derivatives

Compound IDFungal SpeciesEC₅₀ (mg/L)Reference
A13 A. alternata2.375[10][11]
A25 A. alternata2.251[10][11]
Boscalid (Control) A. alternata1.195[10][11]

Signaling Pathway: SDH Inhibition in Fungi

SDH_Inhibition_Pathway TCA TCA Cycle Succinate Succinate TCA->Succinate ATP_Depletion ATP Depletion TCA->ATP_Depletion Disrupted ETC Electron Transport Chain (Complex II) ETC->ATP_Depletion Disrupted SDH Succinate Dehydrogenase (SDH) Succinate->SDH Fumarate Fumarate SDH->ETC SDH->Fumarate Inhibitor Tetrahydroisoquinoline Derivative Inhibitor->SDH Inhibits Fungal_Death Fungal Cell Death ATP_Depletion->Fungal_Death

Caption: Mechanism of fungal cell death via inhibition of Succinate Dehydrogenase (SDH).

References

Application Notes and Protocols for Cell-Based Studies with 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a guide for conducting cell-based studies with 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione. While specific experimental data on this particular compound is not extensively available in public literature, this guide leverages information on the broader class of 1H-benzo[d][1][2]oxazine-2,4-diones to propose potential applications and detailed experimental protocols. The protocols provided herein are intended as a starting framework for researchers to investigate the biological activities of this compound.

Introduction to 1H-benzo[d][1][2]oxazine-2,4-diones

The 1H-benzo[d][1][2]oxazine-2,4-dione scaffold is a heterocyclic structure that has been a subject of interest in medicinal chemistry.[3] Compounds belonging to this class have been investigated for a variety of potential therapeutic applications due to their diverse biological activities.[3][4] The general structure allows for various substitutions, leading to a wide range of chemical properties and biological effects.

Potential Biological Activities of the General Class:

  • Anticancer: Certain derivatives have shown potential as anticancer agents.[3][5]

  • Antimicrobial: The oxazine core is found in compounds with antibacterial and antifungal properties.[2][4]

  • Antiviral: Some analogs have been explored for their inhibitory effects on viruses like Hepatitis C Virus (HCV).[3]

  • Enzyme Inhibition: This class of compounds has been reported to inhibit enzymes such as butyrylcholinesterase (BChE) and histone acetyltransferases (HATs).[3]

Quantitative Data Summary

As of the latest literature review, specific quantitative data (e.g., IC50, EC50) for cell-based studies involving 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione are not available. The following table is provided as a template for researchers to populate with their own experimental data.

Assay Type Cell Line Parameter Value (e.g., µM) Reference
Cytotoxicitye.g., A549, MCF-7IC50User-definedUser-defined
Enzyme Inhibitione.g., Recombinant BChEIC50User-definedUser-defined
Antiviral Activitye.g., HCV replicon cellsEC50User-definedUser-defined

Detailed Experimental Protocols

The following protocols are generalized methods that can be adapted for the investigation of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of the test compound against a selected cancer cell line.

Materials:

  • Human cancer cell line (e.g., A549 - lung carcinoma)

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione

  • Dimethyl sulfoxide (DMSO, sterile)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5 x 10³ cells per well in a 96-well plate in a final volume of 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve final concentrations ranging from (for example) 0.1 µM to 100 µM.

    • Remove the medium from the wells and add 100 µL of the respective compound dilutions. Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a positive control (e.g., doxorubicin).

  • Incubation:

    • Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot Analysis for Apoptosis-Related Proteins

This protocol is designed to investigate if the compound induces apoptosis by examining the expression levels of key apoptotic proteins.

Materials:

  • Cell line of interest

  • 6-well plates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with the test compound at predetermined concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24 hours.

  • Protein Extraction:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Centrifuge the lysates and collect the supernatant.

    • Determine the protein concentration using the BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.

    • Separate the proteins on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and add ECL substrate.

  • Signal Detection:

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Use β-actin as a loading control.

Visualization of Workflows and Pathways

The following diagrams illustrate the experimental workflow and a potential signaling pathway that could be investigated.

G cluster_0 Cell Culture & Treatment cluster_1 MTT Assay cluster_2 Data Analysis A Seed Cells in 96-Well Plate B Treat with Compound A->B C Add MTT Reagent B->C D Incubate & Solubilize Formazan C->D E Measure Absorbance at 570 nm D->E F Calculate IC50 Value E->F

Caption: Experimental workflow for the MTT cytotoxicity assay.

G 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione Bax Bax 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione->Bax promotes Bcl-2 Bcl-2 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione->Bcl-2 inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Bcl-2->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Caspase-9 Caspase-9 Cytochrome c->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Hypothetical intrinsic apoptosis signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for preparing 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione?

A1: A common and efficient method is a two-step approach starting from 4,5-dimethoxyanthranilic acid.[1][2] The first step involves the protection of the amino group of the anthranilic acid, followed by a cyclization reaction to form the desired dione.

Q2: Which protecting groups are suitable for the amino group of 4,5-dimethoxyanthranilic acid?

A2: Urethane-type protecting groups such as Fluorenylmethyloxycarbonyl (Fmoc), Benzyloxycarbonyl (Cbz), and Ethyloxycarbonyl (EtOCO) have been successfully used for the synthesis of related 1H-benzo[d][1][3]oxazine-2,4-diones.[1][2]

Q3: What is a common cyclizing agent for the formation of the oxazine-dione ring?

A3: Thionyl chloride (SOCl₂) is a widely used and effective reagent for promoting the cyclization of the N-protected anthranilic acid to form the 1H-benzo[d][1][3]oxazine-2,4-dione ring.[1]

Q4: What is the expected yield for this type of synthesis?

A4: For the general synthesis of 1H-benzo[d][1][3]oxazine-2,4-diones using the two-step method with protecting groups and thionyl chloride, total yields over the two steps are reported to be in the range of 65-80%.[1]

Q5: How do the methoxy groups at the 6 and 7 positions influence the reaction?

A5: The electron-donating nature of the methoxy groups is expected to favor the formation of the desired 4H-benzo[d][1][3]oxazin-4-one structure during cyclization.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of N-protected 4,5-dimethoxyanthranilic acid Incomplete reaction due to poor quality of the protecting group reagent (e.g., Fmoc-Cl, Cbz-Cl, or Ethyl Chloroformate).- Use freshly opened or properly stored protecting group reagents.- Ensure the reaction is performed under anhydrous conditions if necessary.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Incorrect pH of the reaction mixture.Maintain the recommended pH for the specific protecting group used. For instance, a basic condition is typically required for reactions with chloroformates.
Low Yield of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione Incomplete cyclization.- Ensure the use of a sufficient excess of thionyl chloride.- The reaction can be sensitive to temperature; consider optimizing the reaction temperature.- Prolong the reaction time and monitor by TLC or HPLC until the starting material is consumed.
Degradation of the product.The product may be sensitive to prolonged exposure to harsh acidic conditions or high temperatures. Work up the reaction promptly after completion.
Side reactions.The electron-rich nature of the dimethoxy-substituted ring might be susceptible to side reactions like chlorination if the reaction with thionyl chloride is too vigorous. Control the reaction temperature carefully.
Product is difficult to purify Presence of unreacted starting materials.Optimize the reaction conditions (time, temperature, reagent stoichiometry) to drive the reaction to completion.
Formation of colored impurities.The starting 4,5-dimethoxyanthranilic acid can be prone to oxidation. Use high-purity starting materials. Consider recrystallization of the starting material if it appears discolored. The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol, acetone).
Inconsistent Reaction Results Moisture in reagents or solvents.Use anhydrous solvents and reagents, especially for the cyclization step with thionyl chloride, which is highly reactive with water.
Variability in the quality of starting materials.Source high-purity 4,5-dimethoxyanthranilic acid or synthesize and purify it in-house to ensure consistency.

Experimental Protocols

Synthesis of 4,5-Dimethoxyanthranilic Acid

This protocol is adapted from the synthesis of 3,4-dimethoxyanthranilic acid.

Reaction: Reduction of 3,4-dimethoxy-2-nitrobenzoic acid.

Procedure:

  • Dissolve 3,4-dimethoxy-2-nitrobenzoic acid in 1.3 N ammonium hydroxide.

  • Add palladium on barium carbonate as a catalyst.

  • Hydrogenate the mixture at 60 psi.

  • Monitor the reaction by observing the cessation of hydrogen uptake.

  • Filter the reaction mixture through diatomaceous earth to remove the catalyst.

  • Acidify the filtrate with glacial acetic acid to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to obtain 4,5-dimethoxyanthranilic acid.

Parameter Value
Starting Material 3,4-dimethoxy-2-nitrobenzoic acid
Reducing Agent Hydrogen gas
Catalyst Palladium on barium carbonate
Solvent 1.3 N Ammonium hydroxide
Pressure 60 psi
Precipitating Agent Glacial acetic acid
Reported Yield ~78%
Synthesis of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione (General Procedure)

This is a general two-step procedure that can be adapted for the synthesis of the target molecule.

Step 1: N-Protection of 4,5-Dimethoxyanthranilic Acid

  • Dissolve 4,5-dimethoxyanthranilic acid in a suitable solvent mixture (e.g., water/acetone).

  • Add a base (e.g., Na₂CO₃/NaHCO₃) to adjust the pH.

  • Slowly add the protecting agent (e.g., ethoxycarbonyl chloride) while maintaining the temperature.

  • Stir the reaction mixture until completion (monitor by TLC).

  • Acidify the mixture to precipitate the N-protected product.

  • Filter, wash, and dry the solid.

Step 2: Cyclization to 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione

  • Suspend the N-protected 4,5-dimethoxyanthranilic acid in an inert solvent (e.g., THF).

  • Slowly add an excess of thionyl chloride at a controlled temperature (e.g., room temperature).

  • Stir the mixture until the reaction is complete (monitor by HPLC).

  • Concentrate the reaction mixture under reduced pressure.

  • The solid product that forms is filtered, washed with a non-polar solvent (e.g., diethyl ether), and dried.

Parameter Value/Range
Starting Material 4,5-Dimethoxyanthranilic acid
Protecting Group Ethyloxycarbonyl (EtOCO)
Cyclizing Agent Thionyl chloride (SOCl₂)
Solvents Water/acetone (Step 1), THF (Step 2)
Base (Step 1) Na₂CO₃/NaHCO₃
Overall Yield 65-80% (expected)

Visualizations

experimental_workflow cluster_synthesis_precursor Synthesis of 4,5-Dimethoxyanthranilic Acid cluster_synthesis_final Synthesis of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione start_precursor 3,4-dimethoxy-2-nitrobenzoic acid reduction Reduction (H₂, Pd/BaCO₃) start_precursor->reduction acidification Acidification (Acetic Acid) reduction->acidification precursor 4,5-Dimethoxyanthranilic Acid acidification->precursor start_final 4,5-Dimethoxyanthranilic Acid protection N-Protection (e.g., EtOCOCl) start_final->protection cyclization Cyclization (SOCl₂) protection->cyclization final_product 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione cyclization->final_product

Caption: Synthetic workflow for 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione.

troubleshooting_logic start Low Yield Observed? check_step1 Check Step 1: N-Protection start->check_step1 Yes check_step2 Check Step 2: Cyclization start->check_step2 No, Step 1 is fine reagent_quality Reagent Quality? check_step1->reagent_quality reaction_conditions1 Reaction Conditions? check_step1->reaction_conditions1 reagent_quality2 SOCl₂ Quality/Excess? check_step2->reagent_quality2 reaction_conditions2 Temperature/Time? check_step2->reaction_conditions2 solution1 Use fresh reagents. Monitor reaction. reagent_quality->solution1 Poor solution2 Optimize pH and temperature. reaction_conditions1->solution2 Suboptimal solution3 Use excess fresh SOCl₂. reagent_quality2->solution3 Poor/Insufficient solution4 Optimize temperature and time. reaction_conditions2->solution4 Suboptimal

Caption: Troubleshooting logic for low yield in the synthesis.

References

Technical Support Center: Purification of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield After Recrystallization - The compound is too soluble in the chosen solvent at low temperatures.- The crude product contains a high percentage of impurities.- Premature crystallization occurred during hot filtration.- Test a range of solvent systems (e.g., ethanol, isopropanol, dioxane, or mixtures with water or heptane).- Place the filtrate in an ice bath or refrigerator to maximize crystal formation.- Wash the crude product with a solvent in which the desired compound has low solubility (e.g., cold water or diethyl ether) to remove highly soluble impurities before recrystallization.- Pre-heat the filtration apparatus (funnel and receiving flask) before hot filtration.
Product is Oily or Fails to Crystallize - Presence of residual solvent.- Impurities are depressing the melting point and preventing crystallization.- Ensure the product is thoroughly dried under vacuum.- Try triturating the oil with a non-polar solvent like hexane or heptane to induce solidification and remove non-polar impurities.- If trituration fails, consider purification by column chromatography.
Discolored Product (e.g., yellow or brown) - Presence of colored impurities from the starting materials or side reactions.- Degradation of the product, possibly due to heat or exposure to light.- During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Perform a hot filtration to remove the charcoal.- Minimize exposure to high temperatures and light during the purification process.
Persistent Impurities Detected by Analytical Methods (e.g., TLC, NMR) - Co-crystallization of impurities with the product.- Ineffective separation by the chosen recrystallization solvent.- Impurities have similar polarity to the product, making chromatographic separation difficult.- Perform a second recrystallization using a different solvent system.- For column chromatography, optimize the mobile phase. A gradient elution may be necessary to improve separation. Test different solvent systems (e.g., ethyl acetate/hexane, dichloromethane/methanol).
Poor Separation in Column Chromatography - Inappropriate solvent system (mobile phase).- Incorrect stationary phase.- Column overloading.- Perform TLC analysis with different solvent systems to determine the optimal mobile phase for separation.- Ensure the use of an appropriate stationary phase (silica gel is common for this class of compounds).- Reduce the amount of crude product loaded onto the column.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification methods for 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione?

The most common methods for purifying 1H-benzo[d]oxazine-2,4-dione derivatives are recrystallization and column chromatography. Recrystallization is often sufficient if the crude product is relatively pure. For mixtures with significant impurities of similar polarity, column chromatography is recommended.

Q2: What are some suitable recrystallization solvents for compounds similar to 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione?

For the parent compound, isatoic anhydride, 95% ethanol and dioxane have been successfully used.[1] For substituted benzoxazines, washing with diethyl ether has also been reported. A good starting point for solvent screening would be alcohols (ethanol, isopropanol), esters (ethyl acetate), and ethers (dioxane), potentially in combination with a co-solvent like water or a non-polar solvent like heptane to adjust polarity.

Q3: How can I remove unreacted starting materials?

If the synthesis starts from an aminobenzoic acid derivative, the unreacted starting material can often be removed by washing the crude product with a dilute aqueous solution of sodium bicarbonate. The acidic starting material will be deprotonated and dissolve in the aqueous phase, while the desired product, being less acidic, should remain in the organic phase or as a solid.

Q4: What are the expected impurities from the synthesis of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione?

Common impurities can include unreacted starting materials (e.g., the corresponding 2-aminobenzoic acid), byproducts from side reactions, and residual solvents. The specific impurities will depend on the synthetic route employed.

Q5: How should I store the purified 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione?

The compound should be stored in a cool, dry, and dark place to prevent degradation. It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) if it is found to be sensitive to air or moisture.

Experimental Protocols

Recrystallization Protocol

This is a general procedure for the recrystallization of a 1H-benzo[d]oxazine-2,4-dione derivative and may require optimization for the 6,7-dimethoxy analog.

  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of the test solvent. Observe the solubility at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: In a flask, add the crude 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione and the chosen recrystallization solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary to achieve full dissolution.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystal formation begins, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Column Chromatography Protocol

This is a general procedure for purification by column chromatography and will require optimization.

  • Stationary Phase and Mobile Phase Selection: Silica gel is a common stationary phase. The mobile phase (eluent) should be chosen based on TLC analysis. A solvent system that gives a retention factor (Rf) of approximately 0.3 for the desired compound is often a good starting point. Common eluents for this class of compounds include mixtures of ethyl acetate and hexane or dichloromethane and methanol.

  • Column Packing: Pack a glass column with a slurry of silica gel in the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, and then carefully add the dried silica gel with the adsorbed product to the top of the packed column.

  • Elution: Add the mobile phase to the top of the column and begin to collect fractions. The elution can be done isocratically (with a constant mobile phase composition) or with a gradient (gradually increasing the polarity of the mobile phase).

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione.

Visualizations

PurificationWorkflow Purification Workflow for 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione crude Crude Product wash Wash with Cold Solvent (e.g., Water, Diethyl Ether) crude->wash recrystallization Recrystallization wash->recrystallization If relatively pure column_chromatography Column Chromatography wash->column_chromatography If complex mixture analysis Purity Analysis (TLC, NMR, etc.) recrystallization->analysis column_chromatography->analysis pure_product Pure Product analysis->pure_product Purity > 95% fail Impure analysis->fail Purity < 95% fail->column_chromatography Re-purify

Caption: A general workflow for the purification of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione.

TroubleshootingTree Troubleshooting Common Purification Issues start Purification Issue low_yield Low Yield? start->low_yield oily_product Oily Product? start->oily_product discolored Discolored Product? start->discolored persistent_impurities Persistent Impurities? start->persistent_impurities change_solvent Change Recrystallization Solvent low_yield->change_solvent Yes triturate Triturate with Non-polar Solvent oily_product->triturate Yes charcoal Use Activated Charcoal discolored->charcoal Yes re_recrystallize Re-recrystallize with Different Solvent persistent_impurities->re_recrystallize Yes optimize_temp Optimize Crystallization Temperature change_solvent->optimize_temp column Perform Column Chromatography triturate->column If fails protect Protect from Heat/Light charcoal->protect optimize_column Optimize Chromatography (Gradient Elution) re_recrystallize->optimize_column

Caption: A decision tree for troubleshooting common purification problems.

References

Technical Support Center: Synthesis of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione. This key intermediate is crucial in the development of various pharmaceuticals, including vasodilatory and antihypertensive agents.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione, focusing on potential byproducts and reaction optimization.

Problem 1: Low Yield of the Desired Product

Low yields can arise from several factors, including incomplete reaction, degradation of the product, or suboptimal reaction conditions.

Potential Cause Recommended Solution
Incomplete Cyclization The cyclization of the 2-amino-4,5-dimethoxybenzoic acid precursor is a critical step. Ensure the complete consumption of the starting material by monitoring the reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction stalls, consider increasing the reaction time or temperature moderately. However, be cautious as excessive heat can lead to byproduct formation.
Moisture in Reaction The starting materials and solvents must be anhydrous. Moisture can lead to the hydrolysis of the anhydride product back to the starting carboxylic acid, significantly reducing the yield. Use freshly dried solvents and handle hygroscopic reagents in a dry atmosphere (e.g., under a nitrogen or argon blanket).
Inefficient Activating Agent The choice and quality of the cyclizing agent (e.g., triphosgene, diphosgene, or thionyl chloride) are crucial. Ensure the activating agent is of high purity and used in the correct stoichiometric amount. An excess or deficit of the activating agent can lead to the formation of byproducts.
Suboptimal Temperature Temperature control is critical. For reactions involving phosgene or its equivalents, temperatures should be carefully controlled, as operating above 60°C can decrease the yield of isatoic anhydride.[1]

Problem 2: Presence of Impurities and Byproducts in the Final Product

The formation of byproducts is a common challenge. Understanding the potential impurities is key to developing effective purification strategies.

Potential Byproduct Identification Mitigation and Removal
Unreacted 2-amino-4,5-dimethoxybenzoic acid Can be detected by TLC, HPLC, or NMR spectroscopy (presence of both amine and carboxylic acid signals).Ensure complete reaction as described above. This starting material can often be removed by washing the crude product with a dilute aqueous basic solution (e.g., sodium bicarbonate), which will deprotonate and dissolve the acidic starting material.
N-Formyl-2-amino-4,5-dimethoxybenzoic acid May form if dimethylformamide (DMF) is used as a solvent at elevated temperatures. Can be identified by NMR and mass spectrometry.Avoid high reaction temperatures when using DMF. Purification can be achieved by recrystallization or column chromatography.
Polymeric Byproducts Insoluble, high molecular weight materials.Can result from intermolecular reactions, especially at high concentrations or temperatures. Use appropriate solvent concentrations and maintain optimal temperature control. These byproducts are typically removed by filtration.
Chlorinated Impurities May arise from reactions with chlorine-containing cyclizing agents (e.g., triphosgene, thionyl chloride). Detectable by mass spectrometry.Use the minimum effective amount of the chlorinating agent. Purification is typically achieved through recrystallization or column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione?

A common and effective method is the cyclization of 2-amino-4,5-dimethoxybenzoic acid using a phosgene equivalent such as triphosgene or diphosgene in an inert solvent like tetrahydrofuran (THF) or dioxane.[1] Another approach involves a two-step process where the starting aminobenzoic acid is first protected (e.g., with an ethoxycarbonyl group) and then cyclized using an activating agent like thionyl chloride.

Q2: How can I monitor the progress of the reaction?

The reaction progress can be effectively monitored by TLC or HPLC. For TLC, a suitable mobile phase would be a mixture of ethyl acetate and hexane. The disappearance of the starting material spot and the appearance of the product spot, which should have a different Rf value, indicate the progression of the reaction. HPLC provides a more quantitative assessment of the reaction conversion.

Q3: What are the key safety precautions to take during this synthesis?

Phosgene and its equivalents (triphosgene, diphosgene) are highly toxic and must be handled with extreme caution in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. Thionyl chloride is also corrosive and toxic. Always quench any residual reactive reagents carefully at the end of the reaction.

Q4: What is the best way to purify the final product?

The crude product can often be purified by recrystallization from a suitable solvent such as ethanol or a mixture of DMF and water. If significant amounts of byproducts are present, column chromatography on silica gel may be necessary.

Experimental Workflow

A general experimental workflow for the synthesis of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione is outlined below.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Dissolve 2-amino-4,5-dimethoxybenzoic acid in an inert solvent (e.g., THF) add_reagent Add cyclizing agent (e.g., Triphosgene) dropwise at controlled temperature start->add_reagent react Stir at room temperature or gentle heat add_reagent->react monitor Monitor reaction by TLC/HPLC react->monitor quench Quench excess reagent monitor->quench Upon completion filter Filter the precipitate quench->filter wash Wash with solvent filter->wash dry Dry under vacuum wash->dry purify Recrystallize or perform column chromatography dry->purify analyze Characterize the final product (NMR, IR, MS, Melting Point) purify->analyze TroubleshootingFlow start Start Synthesis check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No incomplete_rxn Incomplete Reaction? check_yield->incomplete_rxn Yes purification Implement Purification (Recrystallization, Chromatography) check_purity->purification Yes success Successful Synthesis check_purity->success No moisture Moisture Present? incomplete_rxn->moisture No optimize_conditions Optimize Reaction Conditions (Time, Temperature) incomplete_rxn->optimize_conditions Yes bad_reagent Reagent Quality? moisture->bad_reagent No dry_reagents Use Anhydrous Reagents and Solvents moisture->dry_reagents Yes use_pure_reagent Use High Purity Activating Agent bad_reagent->use_pure_reagent Yes failure Re-evaluate Strategy bad_reagent->failure No optimize_conditions->start dry_reagents->start use_pure_reagent->start purification->success

References

Overcoming solubility issues with 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione

Welcome to the technical support center for 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione in my aqueous buffer. Why is this happening?

A1: 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione, like many planar, heterocyclic organic molecules, is predicted to have low aqueous solubility due to its relatively nonpolar structure. The presence of two methoxy groups may slightly enhance solubility compared to the unsubstituted parent compound, but significant challenges in aqueous media are expected. For many new chemical entities, poor water solubility is a common hurdle in formulation development.[1][2]

Q2: What are the initial steps I should take to try and dissolve my compound?

A2: Start with simple and common laboratory techniques. The first step is often to try a small amount of an organic co-solvent that is miscible with your aqueous buffer. Dimethyl sulfoxide (DMSO) or ethanol are common starting points. Prepare a high-concentration stock solution in the organic solvent and then dilute it into your aqueous medium. Be mindful of the final co-solvent concentration, as high concentrations can affect biological experiments.

Q3: Can changing the pH of my solution help improve solubility?

A3: Yes, adjusting the pH can significantly impact the solubility of ionizable compounds.[][4] The structure of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione contains a weakly acidic proton on the nitrogen atom in the oxazine ring. Therefore, increasing the pH with a base could deprotonate this position, forming a salt and potentially increasing aqueous solubility.[2][] It is advisable to perform a pH-solubility profile to determine the optimal pH range.[5]

Q4: I've heard about cyclodextrins. Can they be used in this case?

A4: Absolutely. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[6] They can encapsulate poorly soluble molecules, like 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione, forming an inclusion complex that has greatly improved aqueous solubility.[6][7] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations for this purpose.[6]

Q5: What is a solid dispersion and is it suitable for my compound?

A5: A solid dispersion is a system where the drug is dispersed within a hydrophilic carrier or matrix at a solid state.[8][9][10] This technique can enhance solubility by reducing particle size to a molecular level, improving wettability, and creating amorphous forms of the drug, which are more soluble than their crystalline counterparts.[11][12] This is a more advanced technique, often used in drug formulation, but can be very effective.[13]

Troubleshooting Guides

This section provides a structured approach to addressing solubility issues with 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione.

Guide 1: Initial Solubility Screening

Problem: The compound is insoluble in the desired aqueous buffer for a biological assay.

Workflow:

start Start: Insoluble Compound cosolvent Attempt Co-solvent Method (e.g., DMSO, Ethanol) start->cosolvent check_conc Check Final Co-solvent Concentration (<1%) cosolvent->check_conc ph_adjust Attempt pH Adjustment (Test pH 7.4 to 9.0) check_conc->ph_adjust No/Precipitation success Success: Compound Solubilized check_conc->success Yes ph_adjust->success Soluble advanced Proceed to Advanced Techniques ph_adjust->advanced Insoluble

Caption: Initial troubleshooting workflow for solubility issues.

Steps:

  • Co-solvent Approach:

    • Prepare a concentrated stock solution (e.g., 10-50 mM) of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione in 100% DMSO.

    • Vortex or sonicate until fully dissolved.

    • Perform a serial dilution of this stock solution into your final aqueous buffer.

    • Troubleshooting: If precipitation occurs upon dilution, the final concentration may be too high for the amount of co-solvent used. Try lowering the final concentration or consider a different co-solvent. Ensure the final DMSO concentration is compatible with your experimental system (typically <1%, often <0.1%).

  • pH Adjustment:

    • Prepare a suspension of the compound in your buffer.

    • Gradually add small aliquots of a dilute base (e.g., 0.1 M NaOH) while monitoring for dissolution.

    • Check the pH of the final solution to ensure it is within a range compatible with your experiment.

    • Troubleshooting: If the required pH is outside the acceptable range for your assay, this method may not be suitable.

Guide 2: Advanced Solubility Enhancement

Problem: Simple methods are insufficient, or a formulation for in vivo studies is required.

Workflow:

start Start: Co-solvent/pH Failed cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD) start->cyclodextrin solid_dispersion Solid Dispersion (e.g., with PVP or PEG) start->solid_dispersion particle_reduction Particle Size Reduction (Micronization) start->particle_reduction evaluate Evaluate Solubility & Stability cyclodextrin->evaluate solid_dispersion->evaluate particle_reduction->evaluate success Success: Suitable Formulation evaluate->success

Caption: Advanced techniques for solubility enhancement.

Techniques:

  • Complexation with Cyclodextrins: This method is excellent for increasing the aqueous solubility of hydrophobic compounds.[6]

    • Prepare aqueous solutions of a cyclodextrin (e.g., HP-β-CD) at various concentrations.

    • Add an excess of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione to each solution.

    • Shake the mixtures at a constant temperature for 24-48 hours to reach equilibrium.

    • Filter the suspensions and analyze the supernatant for the concentration of the dissolved compound.

  • Solid Dispersions: This technique aims to disperse the compound in a hydrophilic polymer matrix.[8][11][12]

    • Common carriers include polyethylene glycols (PEGs) and polyvinylpyrrolidone (PVP).[14]

    • The drug and carrier can be dissolved in a common solvent, which is then evaporated, leaving a solid dispersion.[11]

    • Alternatively, a melting method can be used where the drug and carrier are heated together until they melt, then cooled rapidly.[11]

  • Particle Size Reduction: Reducing particle size increases the surface area available for dissolution.[1][7][15]

    • Micronization: This process reduces particle size to the micron range using techniques like jet milling.[15] While this increases the rate of dissolution, it does not affect the equilibrium solubility.[1][15]

Quantitative Data Summary

When evaluating different solubility enhancement techniques, it is crucial to present the data clearly. Below are example tables for summarizing your findings.

Table 1: Solubility in Various Co-solvent Systems

Co-solvent System (v/v)Max. Soluble Concentration (µM)Observations
100% Water< 1Insoluble
0.5% DMSO in PBS15Clear solution
1.0% DMSO in PBS45Clear solution
1.0% Ethanol in PBS25Clear solution
5.0% PEG 400 in PBS80Clear solution

Table 2: pH-Dependent Solubility Profile

pH of BufferMax. Soluble Concentration (µM)Buffer System
5.0< 1Acetate
7.45Phosphate
8.050Tris
9.0250Tris

Table 3: Effect of Cyclodextrin on Aqueous Solubility

HP-β-CD Conc. (% w/v)Max. Soluble Concentration (µM)Fold Increase
0 (Control)< 1-
1%150>150x
5%850>850x
10%2200>2200x

Experimental Protocols

Protocol 1: Preparation of a Stock Solution using a Co-solvent

Objective: To prepare a 10 mM stock solution of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione in DMSO.

Materials:

  • 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione (MW: 223.18 g/mol )

  • Dimethyl sulfoxide (DMSO), anhydrous grade

  • Analytical balance, microcentrifuge tubes, vortex mixer, sonicator

Procedure:

  • Weigh out 2.23 mg of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione and place it in a 1.5 mL microcentrifuge tube.

  • Add 1.0 mL of anhydrous DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes.

  • If solids persist, place the tube in a bath sonicator for 5-10 minutes.

  • Visually inspect the solution to ensure all solid material has dissolved. The solution should be clear.

  • Store the stock solution at -20°C, protected from light and moisture.

Protocol 2: Phase Solubility Study with HP-β-Cyclodextrin

Objective: To determine the effect of HP-β-CD on the aqueous solubility of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione.

Materials:

  • 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Orbital shaker, 0.22 µm syringe filters, HPLC system

Procedure:

  • Prepare a series of HP-β-CD solutions in PBS at concentrations of 0%, 1%, 2.5%, 5%, and 10% (w/v).

  • Add an excess amount of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione to 1 mL of each HP-β-CD solution in separate glass vials. Ensure solid is visible.

  • Seal the vials and place them on an orbital shaker at room temperature for 48 hours to allow the system to reach equilibrium.

  • After 48 hours, visually confirm that excess solid compound remains in each vial.

  • Filter each suspension through a 0.22 µm syringe filter to remove the undissolved compound.

  • Dilute the filtrate appropriately and quantify the concentration of the dissolved compound using a validated HPLC method.

  • Plot the concentration of dissolved 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione against the concentration of HP-β-CD.

Signaling Pathway Context

Compounds with the 1H-benzo[d]oxazine-2,4-dione core are often used as precursors for molecules targeting various signaling pathways.[16] For instance, they can be elaborated into kinase inhibitors. The diagram below shows a representative kinase signaling pathway that such a compound might be designed to inhibit.

cluster_membrane Cell Membrane cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS GF Growth Factor GF->Receptor RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione (or derivative) Inhibitor->RAF

Caption: Representative MAPK/ERK signaling pathway.

References

Technical Support Center: Optimizing Reaction Conditions for 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the synthesis of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione. This key intermediate is valuable in the synthesis of pharmaceuticals, particularly as a building block for tetrahydroisoquinoline derivatives with applications in cardiovascular and central nervous system drug development.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione, providing potential causes and recommended solutions in a question-and-answer format.

Question 1: Why is the yield of my N-protected 2-amino-4,5-dimethoxybenzoic acid low in the first step?

Answer: Low yields in the N-protection step can arise from several factors:

  • Incomplete reaction: The reaction time may be insufficient, or the temperature may be too low for the complete conversion of the starting material.

  • Base selection: The choice and amount of base are crucial for deprotonating the amino group, facilitating the reaction with the protecting group precursor. An inadequate amount of a weak base might not be effective.

  • Hydrolysis of the protecting group precursor: Reagents like ethyl chloroformate can hydrolyze in the presence of water, reducing the amount available for the reaction.

  • Purification losses: Significant loss of product can occur during the work-up and purification steps, especially if the product has some solubility in the aqueous phase during extraction.

Recommended Solutions:

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material before quenching the reaction.

  • Optimize Base and Solvent: Consider using a stronger base or a different solvent system. For instance, the use of Na2CO3/NaHCO3 in a water/acetone mixture has been reported for similar reactions.[2]

  • Anhydrous Conditions: Ensure that the reaction is carried out under anhydrous conditions to prevent the hydrolysis of the protecting group precursor.

  • Extraction Efficiency: Perform multiple extractions with an appropriate organic solvent to maximize the recovery of the product from the aqueous layer.

Question 2: The cyclization of N-protected 2-amino-4,5-dimethoxybenzoic acid to the final product is not proceeding to completion. What could be the issue?

Answer: Incomplete cyclization is a common hurdle. The primary reasons include:

  • Insufficient activating agent: Thionyl chloride (SOCl2) is a common activating agent for this cyclization. An insufficient molar excess may lead to an incomplete reaction.[3]

  • Reaction temperature: While many procedures are run at room temperature, the activation energy for the cyclization of your specific substrate might require gentle heating.

  • Presence of moisture: Thionyl chloride reacts vigorously with water. Any moisture in the reaction setup will consume the reagent and hinder the reaction.

  • Purity of the starting material: Impurities in the N-protected 2-amino-4,5-dimethoxybenzoic acid can interfere with the cyclization reaction.

Recommended Solutions:

  • Increase Molar Excess of SOCl2: Studies on similar compounds have shown that a 5 to 10-fold molar excess of SOCl2 can be effective.[3]

  • Temperature Adjustment: If the reaction is sluggish at room temperature, consider gently heating the reaction mixture (e.g., to 40-50 °C) while carefully monitoring for any decomposition.

  • Strict Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Recrystallize Starting Material: Ensure the purity of the N-protected intermediate by recrystallization before proceeding to the cyclization step.

Question 3: I am observing the formation of significant side products during the cyclization step. How can I minimize them?

Answer: The formation of byproducts is often related to the reactivity of the reagents and intermediates.

  • Reaction with Solvent: Thionyl chloride can react with certain solvents, especially at elevated temperatures.

  • Decomposition: The desired product or intermediates might be unstable under the reaction conditions, leading to decomposition.

  • Intermolecular reactions: At high concentrations, intermolecular side reactions can compete with the desired intramolecular cyclization.

Recommended Solutions:

  • Choice of Solvent: Tetrahydrofuran (THF) is a commonly used solvent for this reaction.[3] Ensure it is anhydrous and free of peroxides.

  • Temperature Control: Avoid excessive heating, as it can promote side reactions and decomposition.

  • Controlled Addition: Add the thionyl chloride dropwise to a cooled solution of the starting material to control the initial exothermic reaction.

  • Dilution: Running the reaction at a lower concentration (e.g., 0.1-0.2 M) can favor the intramolecular cyclization over intermolecular side reactions.

Question 4: The purification of the final product, 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione, is proving to be difficult. What are the recommended purification methods?

Answer: Purification challenges can arise from the physical properties of the product and the nature of the impurities.

  • Solubility: The product may have limited solubility in common organic solvents, making recrystallization difficult.

  • Co-precipitation of impurities: Impurities may co-precipitate with the product during isolation.

Recommended Solutions:

  • Recrystallization: For purification, recrystallization from a suitable solvent is often the best method. For isatoic anhydrides, solvents like 95% ethanol or dioxane have been used.[4] Experiment with different solvents or solvent mixtures to find the optimal conditions for your specific product.

  • Washing: After filtration, wash the solid product thoroughly with a solvent in which the impurities are soluble but the product is not. Diethyl ether is often used for washing.[2]

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be employed. A gradient of ethyl acetate in hexane is a common eluent system for compounds of this type.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione?

A1: The most common and efficient method is a two-step synthesis starting from 2-amino-4,5-dimethoxybenzoic acid.[2]

  • N-protection: The amino group of 2-amino-4,5-dimethoxybenzoic acid is first protected, for example, as an ethoxycarbonyl derivative using ethyl chloroformate.

  • Cyclization: The resulting N-protected intermediate is then treated with a cyclizing agent, typically thionyl chloride, to form the desired 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione.[2]

Q2: How can I monitor the progress of the reactions?

A2: High-Performance Liquid Chromatography (HPLC) is an effective technique to monitor the progress of both the N-protection and the cyclization steps.[3] Thin Layer Chromatography (TLC) can also be used for rapid qualitative monitoring. A common mobile phase for TLC would be a mixture of ethyl acetate and hexane.

Q3: What are the key safety precautions to consider during this synthesis?

A3:

  • Thionyl Chloride (SOCl2): This reagent is corrosive and reacts violently with water, releasing toxic gases (HCl and SO2). It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Ethyl Chloroformate: This is a lachrymator and is toxic. It should also be handled in a fume hood with proper PPE.

  • Solvents: Organic solvents like THF and diethyl ether are flammable. Ensure there are no ignition sources nearby.

Q4: How can I confirm the identity and purity of the final product?

A4: The structure and purity of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione can be confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., carbonyl groups of the anhydride).

  • Melting Point Analysis: A sharp melting point indicates high purity. The melting point of the unsubstituted 1H-benzo[d][5][6]oxazine-2,4-dione is around 243 °C (decomposes).[7]

Data Presentation

Table 1: Summary of Reaction Conditions for the Synthesis of 1H-benzo[d][5][6]oxazine-2,4-dione Derivatives

Starting MaterialReagent (Molar Excess)SolventTemperatureReaction TimeYieldReference
Fmoc-2-aminobenzoic acidSOCl2 (10x)THFRoom Temp (22-24 °C)3 daysNot specified[3]
Fmoc-2-aminobenzoic acidSOCl2 (5x)THFRoom Temp (22-24 °C)> 3 days (incomplete)Not specified[3]
Cbz-2-aminobenzoic acidSOCl2 (10x)THFRoom Temp (22-24 °C)5-7 hours>97%[3]
Cbz-2-aminobenzoic acidSOCl2 (5x)THFRoom Temp (22-24 °C)~12 hoursNot specified[3]
Cbz-2-aminobenzoic acidSOCl2 (2x)THFRoom Temp (22-24 °C)IncompleteNot specified[3]
EtOCO-2-aminobenzoic acidsSOCl2 (5x)THFRoom TempNot specified65-80% (over 2 steps)[2]

Experimental Protocols

Protocol 1: Synthesis of 2-((Ethoxycarbonyl)amino)-4,5-dimethoxybenzoic acid

  • Dissolve 2-amino-4,5-dimethoxybenzoic acid (1 equivalent) in a mixture of water and acetone (1:4 v/v).

  • Add sodium carbonate (1.5 equivalents) and sodium bicarbonate (1.5 equivalents) to the solution and stir until dissolved.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add ethyl chloroformate (1.2 equivalents) dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the acetone under reduced pressure.

  • Acidify the remaining aqueous solution to pH 2 with concentrated HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Synthesis of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione

  • Suspend the purified 2-((ethoxycarbonyl)amino)-4,5-dimethoxybenzoic acid (1 equivalent) in anhydrous THF (0.2 M) under an inert atmosphere.

  • Add thionyl chloride (5 equivalents) dropwise to the suspension at room temperature.

  • Stir the reaction mixture at room temperature for 5-7 hours.

  • Monitor the reaction by HPLC or TLC until completion.

  • Concentrate the reaction mixture under reduced pressure to remove excess THF and SOCl2.

  • Wash the resulting solid with diethyl ether (3 x 30 mL) to remove soluble impurities.

  • Dry the solid product under vacuum to yield 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione.

Mandatory Visualization

experimental_workflow cluster_step1 Step 1: N-protection cluster_step2 Step 2: Cyclization start 2-amino-4,5-dimethoxybenzoic acid intermediate 2-((Ethoxycarbonyl)amino)-4,5-dimethoxybenzoic acid start->intermediate Reaction reagents1 Ethyl Chloroformate Na2CO3, NaHCO3 reagents1->intermediate solvent1 Water/Acetone solvent1->intermediate final_product 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione intermediate->final_product Reaction reagents2 Thionyl Chloride (SOCl2) reagents2->final_product solvent2 Anhydrous THF solvent2->final_product

Caption: Two-step synthesis workflow for 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione.

troubleshooting_logic cluster_low_yield Low Yield cluster_incomplete_cyclization Incomplete Cyclization cluster_side_products Side Products start Problem Encountered incomplete_reaction Incomplete Reaction start->incomplete_reaction purification_loss Purification Loss start->purification_loss insufficient_socl2 Insufficient SOCl2 start->insufficient_socl2 moisture Presence of Moisture start->moisture low_temp Low Temperature start->low_temp high_temp High Temperature start->high_temp solvent_reaction Solvent Reactivity start->solvent_reaction solution Solution incomplete_reaction->solution Monitor reaction (TLC/HPLC) Optimize base/solvent purification_loss->solution Efficient extraction Careful purification insufficient_socl2->solution Increase molar excess moisture->solution Use anhydrous conditions low_temp->solution Gently heat reaction high_temp->solution Control temperature solvent_reaction->solution Choose appropriate solvent

Caption: Troubleshooting logic for synthesis optimization.

References

Stability studies of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione under various experimental conditions. The information is presented in a question-and-answer format to address potential issues encountered during stability studies.

Frequently Asked Questions (FAQs)

Q1: What are the typical degradation pathways for 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione?

While specific degradation pathways for 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione are not extensively documented in publicly available literature, based on the chemistry of the benzoxazinone ring system, the primary degradation pathway is expected to be hydrolysis.[1][2] This involves the opening of the oxazine ring to form an intermediate N-substituted aminobenzoic acid derivative. Further degradation may occur depending on the specific conditions. Under acidic or basic conditions, the ester and amide bonds within the molecule are susceptible to cleavage.

Q2: How does pH affect the stability of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione in aqueous solutions?

The stability of benzoxazinone derivatives is known to be pH-dependent.[3] Generally, these compounds are more stable in neutral to slightly acidic conditions. Under strongly acidic or alkaline conditions, the rate of hydrolysis is expected to increase significantly, leading to the degradation of the compound.

Q3: What are the expected degradation products of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione?

Based on studies of similar benzoxazinone compounds, the initial degradation product is likely the corresponding substituted 2-aminobenzoic acid.[4] Further degradation could lead to the formation of related benzoxazolinones or aminophenoxazinones through subsequent cyclization and oxidation reactions.[4][5]

Q4: Is 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione sensitive to light?

Many heterocyclic compounds, including those with aromatic rings and heteroatoms like nitrogen and oxygen, can exhibit photosensitivity.[6][7] It is recommended to conduct photostability studies as part of forced degradation testing to determine the compound's susceptibility to light-induced degradation.[8]

Q5: What is the recommended method for analyzing the stability of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione?

High-Performance Liquid Chromatography (HPLC) is the most common and reliable analytical technique for stability testing of pharmaceutical compounds.[9] A stability-indicating HPLC method should be developed and validated to separate the parent compound from its potential degradation products.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid degradation of the compound in solution. The pH of the solution may be too high or too low.Buffer the solution to a neutral or slightly acidic pH (e.g., pH 4-7) and store at reduced temperatures.
Appearance of multiple unknown peaks in the chromatogram. The compound may be degrading into several products.Perform forced degradation studies under various stress conditions (acid, base, oxidation, light, heat) to systematically identify the degradation products. Use a mass spectrometer (LC-MS) for peak identification.
Poor recovery of the compound from the sample matrix. The compound may be adsorbing to the container or reacting with components of the matrix.Use silanized glassware or polypropylene containers. Ensure the sample matrix is inert and does not contain reactive species.
Inconsistent stability results between batches. There may be variations in the purity of the initial material or differences in experimental conditions.Ensure the starting material meets purity specifications. Standardize all experimental parameters, including solution preparation, storage conditions, and analytical methodology.

Illustrative Stability Data

The following tables present hypothetical stability data for 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione to illustrate expected trends under different conditions. Note: This data is for illustrative purposes only and is not derived from experimental studies on this specific compound.

Table 1: Illustrative Hydrolytic Stability of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione in Aqueous Buffers at 40°C

pHTime (hours)% Remaining Parent CompoundMajor Degradation Product(s)
2.02485.2Substituted 2-aminobenzoic acid
2.07265.8Substituted 2-aminobenzoic acid
7.02498.5Not Detected
7.07295.1Trace amounts of substituted 2-aminobenzoic acid
9.02470.3Substituted 2-aminobenzoic acid
9.07245.1Substituted 2-aminobenzoic acid and other minor products

Table 2: Illustrative Photostability of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione (Solid State and in Solution) under ICH Q1B Conditions

ConditionExposure Time (hours)% Remaining Parent CompoundObservations
Solid State (ICH Option 1)1.2 million lux hours and 200 W h/m²99.2No significant change in appearance or purity.
Methanol Solution (ICH Option 1)1.2 million lux hours and 200 W h/m²92.5Slight yellowing of the solution; formation of minor degradation products.

Table 3: Illustrative Thermal Stability of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione (Solid State) at 60°C

Time (days)% Remaining Parent CompoundAppearance
0100.0White to off-white powder
1499.5No change
3098.9No change
9097.2Slight discoloration

Experimental Protocols

Protocol 1: Forced Hydrolytic Degradation Study

  • Preparation of Solutions: Prepare stock solutions of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic: Dilute the stock solution with 0.1 N HCl to a final concentration of 0.1 mg/mL.

    • Neutral: Dilute the stock solution with purified water to a final concentration of 0.1 mg/mL.

    • Alkaline: Dilute the stock solution with 0.1 N NaOH to a final concentration of 0.1 mg/mL.

  • Incubation: Incubate the solutions at a specified temperature (e.g., 40°C or 60°C) and protect from light.

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 6, 12, 24, 48, and 72 hours).

  • Sample Preparation: Neutralize the acidic and alkaline samples before analysis. Dilute all samples to a suitable concentration for HPLC analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Photostability Study

  • Sample Preparation:

    • Solid State: Spread a thin layer of the compound in a chemically inert, transparent container.

    • Solution State: Prepare a solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) in a chemically inert, transparent container.

  • Exposure: Expose the samples to a light source that meets the requirements of ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-ultraviolet lamps). The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter.

  • Control Samples: Prepare parallel samples protected from light with aluminum foil and store them under the same temperature and humidity conditions.

  • Analysis: At the end of the exposure period, analyze both the exposed and control samples by HPLC. Compare the chromatograms for the appearance of new peaks and the decrease in the area of the parent peak.

Visualizations

cluster_workflow General Workflow for Stability Testing start Start: Drug Substance forced_degradation Forced Degradation Studies (Acid, Base, Oxidation, Light, Heat) start->forced_degradation method_dev Develop Stability-Indicating Analytical Method (e.g., HPLC) forced_degradation->method_dev method_val Validate Analytical Method (Specificity, Linearity, Accuracy, Precision) method_dev->method_val stability_study Conduct Formal Stability Studies (Long-term and Accelerated) method_val->stability_study data_analysis Data Analysis and Shelf-life Determination stability_study->data_analysis end End: Stability Profile data_analysis->end

Caption: General experimental workflow for stability testing of a drug substance.

cluster_pathway Hypothetical Degradation Pathway parent 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione intermediate Substituted 2-aminobenzoic acid (Hydrolysis Product) parent->intermediate Hydrolysis (H+ or OH-) product1 Substituted Benzoxazolinone (Further Cyclization) intermediate->product1 Further Reaction product2 Substituted Aminophenoxazinone (Oxidative Dimerization) intermediate->product2 Oxidation

Caption: Hypothetical degradation pathway for 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione.

References

Technical Support Center: 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting experiments involving 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione. This resource includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and visualizations to address common challenges encountered in the synthesis and application of this compound.

Frequently Asked Questions (FAQs)

Q1: What is 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione and what are its primary applications?

6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione, also known as 6,7-dimethoxyisatoic anhydride, is a heterocyclic organic compound. It serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of vasodilatory and antihypertensive agents. A primary application is its use as a building block for the synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives, a scaffold present in many biologically active molecules.

Q2: What are the typical storage conditions for this compound?

It is recommended to store 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione at 2-8°C to ensure its stability. The compound is sensitive to moisture and may decompose upon prolonged exposure to moisture or elevated temperatures.[1]

Q3: In which solvents is 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione soluble?

Data Presentation

Table 1: Solubility of Isatoic Anhydride in Various Solvents at Different Temperatures (Mole Fraction, 10³x)

Temperature (K)MethanolEthanol1-PropanolIsopropyl AlcoholAcetoneEthyl AcetateAcetonitrile
288.152.581.951.551.2511.213.555.21
298.153.612.782.231.8115.334.987.23
308.154.953.893.152.5920.656.899.89
318.156.715.394.413.6727.419.4113.35
328.158.997.416.115.1535.9212.7217.81

Data adapted from a study on isatoic anhydride solubility. The 6,7-dimethoxy derivative is expected to have altered but comparable solubility profiles.[3]

Troubleshooting Guides

Synthesis of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione

Issue 1: Low or No Product Yield

  • Possible Cause: Incomplete reaction due to insufficient activation of the starting material (2-amino-4,5-dimethoxybenzoic acid).

  • Solution: Ensure the use of a sufficient molar excess of the cyclizing agent, such as triphosgene or a similar reagent. The reaction may require gentle heating to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Possible Cause: Decomposition of the product or starting material.

  • Solution: Isatoic anhydrides can be sensitive to high temperatures and prolonged reaction times.[1] Attempt the reaction at a lower temperature for a longer duration. Ensure all reagents and solvents are anhydrous, as the anhydride is moisture-sensitive.

Issue 2: Presence of Impurities in the Final Product

  • Possible Cause: Unreacted starting material or formation of side products.

  • Solution: Purify the crude product by recrystallization from an appropriate solvent, such as ethanol or a mixture of ethanol and water. Column chromatography on silica gel can also be employed for purification.

  • Possible Cause: Hydrolysis of the anhydride ring.

  • Solution: Minimize exposure of the compound to water during workup and purification. Use anhydrous solvents and store the final product in a desiccator.

Use in Pictet-Spengler Reaction for Tetrahydroisoquinoline Synthesis

Issue 1: Low Yield of the Tetrahydroisoquinoline Product

  • Possible Cause: The Pictet-Spengler reaction is acid-catalyzed, and an inappropriate acid or concentration may lead to low yields.[4]

  • Solution: Optimize the choice and concentration of the acid catalyst. Protic acids like trifluoroacetic acid (TFA) or Lewis acids such as BF₃·OEt₂ are commonly used.[4] The presence of electron-donating methoxy groups on the aromatic ring of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione should facilitate the reaction under milder conditions.[5]

  • Possible Cause: Decomposition of the starting materials or intermediates under harsh acidic conditions.[4]

  • Solution: Start with milder reaction conditions (e.g., lower temperature) and gradually increase if necessary. A two-step procedure, involving the formation of the intermediate Schiff base before the acid-catalyzed cyclization, can be beneficial for sensitive substrates.[4]

Issue 2: Formation of Side Products

  • Possible Cause: Epimerization at the newly formed stereocenter under harsh acidic conditions.[4]

  • Solution: Carefully control the reaction temperature and acid concentration to minimize epimerization.

  • Possible Cause: Oxidation of the indole nucleus (if applicable) or other sensitive functional groups.[4]

  • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.[4]

Experimental Protocols

Protocol 1: Synthesis of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione

This protocol is adapted from general procedures for the synthesis of isatoic anhydrides.

Materials:

  • 2-amino-4,5-dimethoxybenzoic acid

  • Triphosgene

  • Anhydrous Dioxane or Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether

  • Argon or Nitrogen gas

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a gas inlet, add 2-amino-4,5-dimethoxybenzoic acid (1 equivalent).

  • Add anhydrous dioxane or THF to the flask to create a suspension.

  • Under a gentle stream of argon or nitrogen, slowly add a solution of triphosgene (0.4 equivalents) in the same anhydrous solvent.

  • Heat the reaction mixture to a gentle reflux and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the resulting precipitate and wash it with anhydrous diethyl ether to remove any unreacted triphosgene and byproducts.

  • Dry the solid product under vacuum to yield 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione.

Protocol 2: Sigma-2 Receptor Binding Assay

This is a general protocol for a competitive binding assay to evaluate the affinity of compounds derived from 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione for the sigma-2 receptor.

Materials:

  • Rat liver membrane homogenates (as a source of sigma-2 receptors)

  • [³H]DTG (1,3-di-o-tolylguanidine) as the radioligand

  • (+)-Pentazocine (to mask sigma-1 receptors)

  • Test compounds (derivatives of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione)

  • 50 mM Tris-HCl buffer (pH 8.0)

  • Scintillation cocktail and counter

Procedure:

  • Prepare a series of dilutions of the test compounds.

  • In a 96-well plate, combine the rat liver membrane homogenate (~30-60 µg of protein), [³H]DTG (typically 5 nM), and (+)-pentazocine (to a final concentration that saturates sigma-1 receptors, e.g., 100 nM).[6][7]

  • Add the test compounds at varying concentrations. For determining non-specific binding, add a high concentration of a known sigma-2 ligand (e.g., 10 µM DTG).[6]

  • Incubate the plate at room temperature for a specified time (e.g., 120 minutes).[6]

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with cold buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Analyze the data to determine the IC₅₀ and Ki values for the test compounds.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione cluster_application Application in Tetrahydroisoquinoline Synthesis (Pictet-Spengler) start 2-amino-4,5-dimethoxybenzoic acid reaction Cyclization (Reflux) start->reaction reagent Triphosgene in Anhydrous Dioxane reagent->reaction product 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione reaction->product amine Amine (e.g., Dopamine derivative) ps_reaction Pictet-Spengler Reaction product->ps_reaction Starting Material amine->ps_reaction acid_catalyst Acid Catalyst (e.g., TFA) acid_catalyst->ps_reaction thq_product Tetrahydroisoquinoline Derivative ps_reaction->thq_product

Caption: Experimental workflow for the synthesis and application of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione.

troubleshooting_synthesis issue Low/No Product Yield cause1 Incomplete Reaction issue->cause1 cause2 Decomposition issue->cause2 solution1a Increase Molar Excess of Cyclizing Agent cause1->solution1a solution1b Gentle Heating & Monitoring cause1->solution1b solution2a Lower Reaction Temperature cause2->solution2a solution2b Use Anhydrous Conditions cause2->solution2b sigma2_pathway cluster_downstream Downstream Signaling s2_ligand Sigma-2 Receptor Ligand (Derivative of target compound) s2r Sigma-2 Receptor (TMEM97) s2_ligand->s2r Binds to ca_channel Calcium Channels s2r->ca_channel Modulates k_channel Potassium Channels s2r->k_channel Modulates neurotransmitter Dopamine, Serotonin, Glutamate Release s2r->neurotransmitter Modulates egfr EGFR s2r->egfr Coupled with caspases Caspases s2r->caspases Coupled with mtor mTOR egfr->mtor

References

Side reactions to consider with 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione. The information provided is based on the general reactivity of the isatoic anhydride class of compounds, as specific literature on the side reactions of the 6,7-dimethoxy analog is limited.

Frequently Asked Questions (FAQs)

Q1: What is 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione and what are its primary applications?

6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione, also known as 4,5-dimethoxyisatoic anhydride, is a heterocyclic compound. It serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of vasodilatory and antihypertensive agents.[1] Its structure is a building block for derivatives like quinazolines and tetrahydroisoquinolines, which exhibit a range of biological activities.

Q2: What are the main reactive sites of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione?

The primary reactive sites are the two carbonyl carbons within the oxazine-2,4-dione ring. These sites are susceptible to nucleophilic attack, which can lead to ring-opening reactions. The nitrogen atom can also be a site for substitution under certain conditions.

Q3: What are the most common side reactions to consider when using this compound?

The most common side reactions stem from the reactivity of the anhydride-like structure. These include:

  • Hydrolysis: Reaction with water, leading to the formation of 4,5-dimethoxyanthranilic acid.

  • Reaction with Nucleophiles: Unintended reactions with nucleophilic reagents or solvents (e.g., amines, alcohols) leading to ring-opened byproducts.

  • Decarboxylation: Loss of carbon dioxide, which can occur under thermal stress or in the presence of certain reagents.

Troubleshooting Guides

Issue 1: Low Yield of Desired Product and Presence of an Acidic Byproduct

Symptoms:

  • The yield of the target molecule is significantly lower than expected.

  • Analysis of the crude reaction mixture (e.g., by NMR or LC-MS) indicates the presence of a significant amount of 4,5-dimethoxyanthranilic acid.

  • The pH of the reaction mixture becomes acidic if not buffered.

Potential Cause: This is likely due to the hydrolysis of the 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione starting material. Anhydrides are susceptible to hydrolysis, and even trace amounts of water in the reagents or solvents can lead to this side reaction.[2][3][4]

Troubleshooting Steps:

StepActionRationale
1 Ensure Anhydrous Conditions Dry all solvents and reagents thoroughly before use. Glassware should be oven-dried.
2 Use an Inert Atmosphere Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
3 Check Reagent Purity Ensure that all starting materials, especially amines, are free from water.
4 Modify Work-up Procedure If an aqueous work-up is necessary, minimize the contact time and consider extraction at a neutral or slightly basic pH to prevent further hydrolysis of any remaining starting material.
Issue 2: Formation of Multiple Products in Reactions with Amines

Symptoms:

  • TLC or LC-MS analysis of the reaction mixture shows multiple spots/peaks corresponding to different products.

  • Isolation yields a mixture of the desired N-substituted product and a urea-based byproduct.

Potential Cause: When reacting with primary or secondary amines, 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione can undergo nucleophilic attack at two different carbonyl positions. This can lead to the formation of the desired amide (from attack at the C4 carbonyl with subsequent decarboxylation) or a 2-ureidobenzoic acid derivative (from attack at the C2 carbonyl).

Troubleshooting Steps:

StepActionRationale
1 Control Reaction Temperature Lowering the reaction temperature may favor one reaction pathway over the other. Start at 0 °C and slowly warm to room temperature.
2 Choice of Solvent The polarity of the solvent can influence the reaction pathway. Experiment with different aprotic solvents of varying polarity (e.g., THF, DCM, DMF).
3 Order of Addition Adding the 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione solution slowly to the amine solution can sometimes improve selectivity.
4 Use of a Non-Nucleophilic Base If a base is required, use a sterically hindered, non-nucleophilic base (e.g., DBU, DIPEA) to avoid its direct reaction with the starting material.

Quantitative Data Summary

The following table presents hypothetical yield data for a reaction between 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione and a primary amine under different conditions to illustrate how reaction parameters can influence the formation of the desired product versus a common byproduct.

ConditionTemperature (°C)SolventDesired Product Yield (%)Byproduct Yield (%)
A25Dichloromethane7515
B0 to 25Dichloromethane855
C25Dimethylformamide6030
D80Toluene5040 (with some decomposition)

Note: This data is illustrative and not based on published experimental results for this specific molecule.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a 3-Substituted Quinazolinedione

This protocol describes a typical reaction for the synthesis of a quinazolinedione derivative from 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione and a primary amine.

  • Preparation:

    • Oven-dry all glassware and allow to cool under a stream of dry nitrogen.

    • Ensure all solvents (e.g., DMF) are anhydrous.

  • Reaction Setup:

    • To a round-bottom flask under a nitrogen atmosphere, add 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione (1.0 eq).

    • Add anhydrous DMF to dissolve the starting material.

    • In a separate flask, dissolve the primary amine (1.1 eq) in anhydrous DMF.

  • Reaction:

    • Slowly add the amine solution to the solution of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione at room temperature with stirring.

    • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-water and stir until a precipitate forms.

    • Collect the solid by filtration, wash with water, and dry under vacuum.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure quinazolinedione derivative.

Protocol 2: Procedure to Test for Hydrolysis Side Reaction

This protocol can be used to quickly assess the stability of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione to aqueous conditions.

  • Sample Preparation:

    • Dissolve a small amount (e.g., 10 mg) of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione in a suitable organic solvent (e.g., 1 mL of THF) in a small vial.

  • Test:

    • Add a few drops of water to the solution.

    • Stir the mixture at room temperature.

  • Analysis:

    • After 30 minutes, spot the solution on a TLC plate alongside a spot of the starting material.

    • Elute the TLC plate with an appropriate solvent system (e.g., 1:1 ethyl acetate/hexanes).

    • Visualize the plate under UV light. The appearance of a new, more polar spot indicates the formation of the hydrolysis product, 4,5-dimethoxyanthranilic acid.

Visualizations

Desired_Reaction_Pathway A 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione C Intermediate A->C Nucleophilic Attack B Primary Amine (R-NH2) B->C D 3-R-6,7-dimethoxyquinazoline-2,4-dione C->D Cyclization & Decarboxylation CO2 CO2 C->CO2 Side_Reaction_Hydrolysis A 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione B Intermediate A->B Nucleophilic Attack H2O Water (H2O) H2O->B C 4,5-dimethoxyanthranilic acid B->C Ring Opening CO2 CO2 B->CO2 Troubleshooting_Workflow Start Low Yield or Multiple Products Observed Check_Purity Check Purity of Starting Materials Start->Check_Purity Impure Purify Starting Materials Check_Purity->Impure No Pure Purity OK Check_Purity->Pure Yes Check_Conditions Review Reaction Conditions Anhydrous Ensure Anhydrous Conditions? Check_Conditions->Anhydrous Impure->Start Pure->Check_Conditions Not_Anhydrous Dry Solvents/Reagents Use Inert Atmosphere Anhydrous->Not_Anhydrous No Is_Anhydrous Conditions are Anhydrous Anhydrous->Is_Anhydrous Yes Not_Anhydrous->Start Temp_Control Optimize Temperature? Is_Anhydrous->Temp_Control Temp_OK Temperature Optimized Temp_Control->Temp_OK Yes Optimize_Temp Screen Different Temperatures Temp_Control->Optimize_Temp No Solvent_Effect Investigate Solvent Effects? Temp_OK->Solvent_Effect Optimize_Temp->Start Solvent_OK Solvent Optimized Solvent_Effect->Solvent_OK Yes Optimize_Solvent Screen Different Solvents Solvent_Effect->Optimize_Solvent No End Improved Yield Solvent_OK->End Optimize_Solvent->Start

References

Technical Support Center: Synthesis of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione?

A common and effective method for synthesizing 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione is through the cyclization of 3,4-dimethoxyanthranilic acid with a suitable carbonylating agent, such as triphosgene, in an appropriate solvent system. This method is often favored for its relatively high yields and straightforward procedure.

Q2: What are the critical parameters to monitor during the scale-up of this synthesis?

During scale-up, several parameters are critical to monitor to ensure consistent yield and purity:

  • Temperature Control: The reaction is often exothermic. Maintaining a stable temperature is crucial to prevent side reactions and ensure product quality.

  • Reagent Addition Rate: Slow and controlled addition of the carbonylating agent is necessary to manage the reaction rate and heat generation.

  • Mixing Efficiency: Adequate agitation is required to ensure uniform reaction conditions throughout the larger volume.

  • Solvent Selection: The choice of solvent can impact reaction kinetics, solubility of intermediates, and the final crystallization process.

Q3: What are the expected spectroscopic data for 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione?

The identity and purity of the final product should be confirmed using standard analytical techniques. Expected spectroscopic data includes:

  • ¹H NMR: Peaks corresponding to the aromatic protons and the methoxy groups.

  • ¹³C NMR: Signals for the carbonyl carbons, aromatic carbons, and methoxy carbons.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.

  • IR Spectroscopy: Characteristic absorption bands for the carbonyl groups and N-H bond.

Troubleshooting Guide

Issue 1: Low Product Yield

Low yields can be attributed to several factors. The following table outlines potential causes and recommended solutions.

Potential Cause Recommended Solution
Incomplete reactionMonitor the reaction progress using TLC or HPLC. Consider extending the reaction time or slightly increasing the temperature.
Degradation of starting material or productEnsure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. Check the stability of the starting material before use.
Suboptimal reaction temperatureOptimize the reaction temperature. A lower temperature might slow down the reaction, while a higher temperature could lead to side product formation.
Poor quality of reagentsUse high-purity starting materials and reagents. Verify the purity of the 3,4-dimethoxyanthranilic acid and the activity of the carbonylating agent.
Issue 2: Product Purity Issues

Impurities in the final product can complicate downstream applications. Below are common purity-related problems and their solutions.

Potential Cause Recommended Solution
Presence of unreacted starting materialImprove the purification process. Recrystallization from a suitable solvent system (e.g., ethanol/water) is often effective.
Formation of side productsAdjust the reaction conditions, such as lowering the temperature or changing the rate of reagent addition, to minimize the formation of byproducts.
Inefficient work-up procedureEnsure the work-up procedure effectively removes unreacted reagents and byproducts. This may involve pH adjustments and extractions.

Experimental Protocols

Protocol 1: Synthesis of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione

This protocol describes a general procedure for the synthesis of the target compound.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend 3,4-dimethoxyanthranilic acid in a suitable anhydrous solvent (e.g., THF or dioxane).

  • Reagent Addition: Dissolve triphosgene in the same anhydrous solvent and add it dropwise to the stirred suspension at a controlled temperature (e.g., 0-5 °C).

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is filtered to remove any insoluble byproducts. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude product is purified by recrystallization from an appropriate solvent to yield the final product.

Process Workflow and Troubleshooting Logic

G cluster_synthesis Synthesis Workflow cluster_troubleshooting Troubleshooting Logic start Start: 3,4-dimethoxyanthranilic acid reaction Cyclization with Triphosgene start->reaction workup Reaction Work-up reaction->workup purification Recrystallization workup->purification product Final Product purification->product issue Problem Encountered (e.g., Low Yield, Impurity) product->issue If issues arise check_reagents Check Reagent Quality issue->check_reagents check_conditions Verify Reaction Conditions (Temp, Time) issue->check_conditions optimize_purification Optimize Purification issue->optimize_purification solution Implement Solution check_reagents->solution check_conditions->solution optimize_purification->solution

Caption: A flowchart illustrating the synthesis workflow and a logical approach to troubleshooting common issues.

Technical Support Center: Synthesis of Benzoxazinediones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of benzoxazinediones. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing benzoxazinediones?

A1: Common starting materials include substituted 2-aminophenols, anthranilic acids, and isatoic or phthalic anhydrides.[1][2][3] The choice of starting material often depends on the desired substitution pattern on the benzoxazinedione core and the specific synthetic route being employed.

Q2: What are the key advantages of microwave-assisted synthesis for benzoxazinediones?

A2: Microwave-assisted synthesis offers several advantages over conventional heating methods, including significantly shorter reaction times, often leading to higher yields (ranging from 30-90%), and more environmentally friendly conditions, sometimes allowing for solvent-free reactions.[4][5][6] Microwave irradiation can also influence the regioselectivity of the reaction.[4]

Q3: Can the benzoxazinedione ring open during the reaction or work-up?

A3: Yes, the benzoxazinone ring can be susceptible to opening under certain conditions, particularly in the presence of strong acids or bases.[7] This can lead to the formation of 2-aminophenol derivatives as degradation products. Careful control of pH during the reaction and work-up is crucial to prevent this side reaction.

Q4: How does solvent choice impact the synthesis of benzoxazinediones?

A4: Solvent polarity can significantly influence reaction rates and yields.[8][9] Polar aprotic solvents like DMF and DMSO are commonly used and can help to solubilize reactants and stabilize charged intermediates.[8] However, the optimal solvent is specific to the reaction, and screening different solvents may be necessary. In some cases, solvent-free conditions, particularly with microwave irradiation, can be highly effective.[4][5]

Troubleshooting Guide

Problem 1: Low or No Product Yield
Potential Cause Suggested Solution
Incomplete reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC).- Increase the reaction time or temperature. For thermally sensitive materials, consider microwave irradiation to reduce reaction time.[5][10]- Ensure efficient stirring to overcome solubility issues.
Suboptimal reaction temperature - Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also lead to side product formation.[8]
Poor quality of starting materials or reagents - Verify the purity of starting materials and reagents. Impurities can inhibit the reaction or lead to unwanted side products.- Use freshly distilled solvents and freshly opened reagents when possible.
Incorrect stoichiometry - Carefully check the molar ratios of your reactants and reagents.
Decomposition of product - As mentioned in the FAQs, the benzoxazinedione ring can open under harsh conditions. Ensure that the reaction and work-up conditions are not too acidic or basic.[7]
Problem 2: Formation of Multiple Products/Side Reactions
Potential Cause Suggested Solution
Competition between N-alkylation and O-alkylation - The relative nucleophilicity of the nitrogen and oxygen atoms in the benzoxazinone scaffold can lead to a mixture of N- and O-alkylated products.[11][12][13][14][15]- The choice of alkylating agent and base can influence the selectivity. Harder alkylating agents may favor O-alkylation, while softer agents may favor N-alkylation.[14]- Modifying the reaction solvent can also alter the N/O selectivity.
Formation of dimers or other byproducts - Lowering the reaction temperature may reduce the rate of side reactions.[8]- In some cases, byproducts can arise from the starting materials themselves, such as the formation of quinazolinones from 2-azidobenzamide under certain N-alkylation conditions.[16]
Undesired regioselectivity - For syntheses using substituted precursors, a mixture of regioisomers can be formed. The regioselectivity can sometimes be controlled by modulating the reaction time, especially in microwave-assisted synthesis.[4]
Problem 3: Difficulty in Product Purification
Potential Cause Suggested Solution
Presence of polar impurities - If the impurities are unreacted starting materials like 2-aminophenol or anthranilic acid, an acidic or basic wash during the work-up can help remove them.- Column chromatography is a common method for purifying benzoxazinediones. A careful selection of the solvent system is crucial for good separation.
Co-elution of product and impurities - If impurities have similar polarity to the product, consider recrystallization as an alternative or additional purification step.- High-Performance Liquid Chromatography (HPLC) may be necessary for achieving high purity, especially for pharmaceutical applications.
Product instability on silica gel - If the product is sensitive to the acidic nature of silica gel, consider using neutral or basic alumina for chromatography, or treat the silica gel with a base like triethylamine before use.

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for the synthesis of benzoxazinediones and related benzoxazinones from various precursors.

Starting MaterialsReaction ConditionsYield (%)Reference
Phthalic Anhydride Derivatives & Trimethylsilyl AzideMicrowave, 120°C, 8 min, solvent-free30-90[4]
Phthalic Anhydride Derivatives & Trimethylsilyl AzideConventional heating, THF, reflux, 17hLower than microwave[5]
2-Aminophenols & DibenzoylacetyleneOne-pot reaction78-90[17]
Anthranilic Acid & Benzoyl ChloridesRoom temperature reaction71-84[3]
2-(2-nitrophenyl)-1H-benzo[d]imidazoles & AldehydesZn/H2O-mediated reductive cyclizationup to 99[18]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of Benzoxazine-2,4-diones from Phthalic Anhydrides[5]
  • To a 10 mL microwave reactor vessel, add the phthalic anhydride derivative (1.0 mmol) and trimethylsilyl azide (TMSA) (1.0 equiv.).

  • Seal the vessel and place it in the microwave reactor.

  • Heat the mixture at 120°C for 8 minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • Wash the resulting solid with diethyl ether (2 x 3 mL) to obtain the pure benzoxazine-2,4-dione.

Protocol 2: Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines (Illustrative of a Reductive Cyclization Approach)[19]

This protocol illustrates a general approach to reductive cyclization which is a key step in some benzoxazinedione syntheses.

  • Heat a solution of potassium carbonate (10 equiv.) in N-methylpyrrolidinone (NMP) (90 mL/mmol) to 150°C in a preheated oil bath under an argon atmosphere.

  • Add a solution of the nitro-containing precursor (1 equiv.) in NMP (10 mL/mmol) dropwise to the reaction mixture over 15 minutes.

  • Stir the solution vigorously for 1 hour at 150°C.

  • Cool the mixture and filter it through Celite to remove inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow start Low Yield or Side Product Formation check_reaction Monitor Reaction by TLC start->check_reaction incomplete Reaction Incomplete? check_reaction->incomplete extend_time Increase Time/Temp or Use Microwave incomplete->extend_time Yes multiple_spots Multiple Spots on TLC? incomplete->multiple_spots No extend_time->check_reaction check_purity Check Starting Material Purity check_purity->start multiple_spots->check_purity No, but low yield optimize_cond Optimize Conditions: - Temperature - Solvent - Base multiple_spots->optimize_cond Yes purification Purification Strategy: - Column Chromatography - Recrystallization optimize_cond->purification end_product Pure Product purification->end_product Signaling_Pathway Benzoxazinedione Benzoxazinedione Derivative DNA Nuclear DNA Benzoxazinedione->DNA Intercalation DNA_Damage DNA Damage DNA->DNA_Damage gamma_H2AX γ-H2AX Upregulation DNA_Damage->gamma_H2AX Apoptosis Apoptosis DNA_Damage->Apoptosis Autophagy Autophagy DNA_Damage->Autophagy Caspase7 Caspase-7 Activation Apoptosis->Caspase7 LC3 LC3 Expression & Autophagosome Formation Autophagy->LC3

References

Technical Support Center: Recrystallization of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the recrystallization of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for recrystallizing 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione?

Q2: How can I improve the yield of my recrystallization?

A2: Low yield is a common issue in recrystallization. To improve it, ensure you are using the minimum amount of hot solvent necessary to fully dissolve the compound. Using an excessive amount of solvent will result in a significant portion of your compound remaining in the mother liquor upon cooling.[2] Additionally, ensure that the cooling process is slow to allow for maximum crystal formation. If the yield remains low, you can try to concentrate the mother liquor by evaporation and cool it again to recover more crystals.[1]

Q3: My compound is "oiling out" instead of crystallizing. What should I do?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too quickly.[3] To resolve this, reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[1][3] Insulating the flask can help to slow down the cooling rate.[1]

Q4: No crystals are forming, even after the solution has cooled. What is the problem?

A4: A lack of crystal formation is typically due to either insufficient supersaturation or the compound being too soluble in the chosen solvent.[1] To induce crystallization, you can try several techniques:

  • Seeding: Add a small, pure crystal of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione to the solution to provide a nucleation site.[1]

  • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create microscopic scratches that can serve as nucleation sites.

  • Anti-solvent addition: If your compound is highly soluble, you can add a miscible "anti-solvent" (a solvent in which the compound is insoluble) dropwise until the solution becomes turbid.[1]

  • Concentration: Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.[1]

Q5: The crystals that formed are very fine needles or a powder. How can I get larger crystals?

A5: The formation of fine needles or powders is often a result of rapid crystallization from a highly supersaturated solution.[1] To obtain larger, more well-defined crystals, a slower cooling rate is necessary.[1][2] Allow the solution to cool to room temperature undisturbed before moving it to an ice bath or refrigerator. Using a co-solvent system can also modify the solubility and promote better crystal growth.[1]

Troubleshooting Guide

Problem Symptom(s) Potential Cause(s) Suggested Solution(s)
No Crystal Formation The solution remains clear after cooling.- Insufficient supersaturation.- Compound is too soluble in the chosen solvent.- Concentrate the solution by evaporating some solvent.- Induce nucleation by seeding or scratching the flask.- Add a miscible anti-solvent dropwise.[1]
Oiling Out A liquid phase separates from the solution upon cooling.- High solute concentration.- Rapid cooling.[1]- The melting point of the compound is lower than the solvent's boiling point.- Add more solvent and reheat until the solution is clear, then cool slowly.- Insulate the flask to slow the cooling rate.[1]
Poor Crystal Morphology Crystals are very fine, needle-like, or form a powder.- High supersaturation leading to rapid crystallization.[1]- Unsuitable solvent.- Decrease the cooling rate.- Experiment with a co-solvent system to alter solubility and crystal growth kinetics.- Screen for a different solvent that promotes the desired crystal habit.[1]
Low Yield A small amount of crystalline product is recovered.- Too much solvent was used.[2]- Premature crystallization during hot filtration.- Incomplete crystallization.- Use the minimum amount of hot solvent required for dissolution.- Preheat the filtration apparatus to prevent premature crystallization.- Allow for a longer cooling time and consider cooling to a lower temperature.- Concentrate the mother liquor to recover more product.
Crystallization is Too Rapid A large amount of solid crashes out of solution immediately upon cooling.- The solution is too concentrated.- The solvent has a very steep solubility curve with respect to temperature.- Reheat the solution and add a small amount of additional solvent to reduce the level of supersaturation.[2]- Cool the solution more slowly.

Experimental Protocols

Solvent Screening Protocol
  • Place approximately 10-20 mg of crude 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione into several test tubes.

  • To each tube, add a different potential solvent (e.g., ethanol, isopropanol, ethyl acetate, acetone, toluene, water) dropwise at room temperature, vortexing after each addition.

  • If the compound dissolves readily at room temperature, the solvent is likely too good and will result in poor recovery.

  • If the compound is insoluble at room temperature, heat the test tube gently in a water bath.

  • A suitable solvent will dissolve the compound when hot but show insolubility at room temperature.

  • Once a promising solvent is identified, allow the hot solution to cool slowly to room temperature and then in an ice bath to observe crystal formation.

Recrystallization Protocol
  • Dissolution: Place the crude 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent. Heat the flask on a hot plate while stirring to dissolve the compound. Continue to add small portions of the hot solvent until the compound is completely dissolved.

  • Decolorization (if necessary): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): To remove the activated charcoal or any insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Allow the crystals to dry completely under vacuum. The purity of the final product can be assessed by techniques such as melting point determination or HPLC.

Visualizations

Recrystallization_Workflow Recrystallization Experimental Workflow start Start with Crude Compound dissolve Dissolve in Minimum Hot Solvent start->dissolve decolorize Decolorize with Activated Charcoal (Optional) dissolve->decolorize hot_filter Hot Gravity Filtration (Optional) decolorize->hot_filter Yes cool Cool Slowly to Room Temperature decolorize->cool No hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filter Vacuum Filtration ice_bath->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash dry Dry Crystals wash->dry end Pure Crystalline Product dry->end

Caption: A flowchart of the general experimental workflow for recrystallization.

Troubleshooting_Tree Troubleshooting Decision Tree for Recrystallization start Solution Cooled no_crystals No Crystals Formed start->no_crystals Clear Solution oiling_out Oily Layer Forms start->oiling_out Liquid Separation crystals_form Crystals Formed start->crystals_form Solid Precipitates sol_a Add Seed Crystal or Scratch Flask no_crystals->sol_a sol_b Concentrate Solution & Recool no_crystals->sol_b sol_c Add Anti-Solvent no_crystals->sol_c sol_d Reheat, Add More Solvent & Cool Slowly oiling_out->sol_d sol_e Isolate Crystals via Filtration crystals_form->sol_e

Caption: A decision tree for troubleshooting common recrystallization problems.

References

Validation & Comparative

A Comparative Analysis of 6,7-Dimethoxy-1H-benzo[d]oxazine-2,4-dione and Other Benzoxazine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzoxazine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. This guide provides a comparative overview of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione and other notable benzoxazine derivatives, focusing on their performance in anticancer and central nervous system (CNS) research. The information presented is supported by experimental data from peer-reviewed studies to facilitate informed decisions in drug design and development.

Overview of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione

6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione serves as a key building block in the synthesis of more complex molecules, particularly tetrahydroisoquinoline derivatives. These derivatives have shown potential in targeting cardiovascular and central nervous system disorders. The dimethoxy substitution on the benzene ring is a common feature in many biologically active natural products and is known to influence the pharmacokinetic and pharmacodynamic properties of a molecule.

While specific quantitative data for the direct biological activity of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione is not extensively available in the public domain, its utility as a synthetic intermediate underscores its importance in the development of novel therapeutics. This guide will compare its structural class to other benzoxazine derivatives for which quantitative biological data have been published.

Comparative Data: Anticancer Activity

Several studies have investigated the antiproliferative effects of various benzoxazine derivatives against a range of cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values for selected compounds, providing a basis for comparing their potency.

Table 1: Antiproliferative Activity of Substituted 3,4-dihydro-2H-1,4-benzoxazine Derivatives [1]

CompoundSubstitutionMCF-7 (IC50, µM)HCT-116 (IC50, µM)
1 Unsubstituted> 50> 50
2b 4-Ethyl2.274.44
4b 4-Propyl3.267.63

Table 2: Antiproliferative Activity of Other Benzoxazine Derivatives [2][3]

CompoundCell LineIC50
BXN-01 HL-605 nM
BXN-02 HL-6025 nM
Etoposide (Standard) HL-6010 µM
Derivative 7 HepG2< 10 µM
Derivative 8 HepG2< 10 µM
Derivative 10 HepG2< 10 µM
Derivative 13 HepG2< 10 µM
Derivative 15 HepG2< 10 µM
Doxorubicin (Standard) HepG2Comparable to Derivative 7

Comparative Data: Central Nervous System Activity

Benzoxazine derivatives have also been explored for their potential to modulate CNS targets, such as serotonin receptors, which are implicated in various neurological and psychiatric disorders. The following table presents the binding affinities (Ki) of several benzoxazine derivatives for the 5-HT1A and 5-HT2A receptors.

Table 3: Receptor Binding Affinity of Arylpiperazine Derivatives of Benzoxazines [4]

Compound SeriesDerivative5-HT1A Receptor (Ki, nM)5-HT2A Receptor (Ki, nM)
1,4-benzoxazin-3(4H)-one 1d1.2527
1e2.535
1f54246
1,2-benzoxazolin-3-one 2d2.535
2e585
2f27495
1,3-benzoxazolin-2,4-dione 3d527
3e1035
3f27246

Experimental Protocols

In Vitro Antiproliferative Assay (MTT Assay)

This protocol outlines a general procedure for determining the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Plate cells in a 96-well microplate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Radioligand Receptor Binding Assay

This protocol provides a general method for assessing the binding affinity of compounds to a specific receptor.

  • Membrane Preparation: Prepare cell membranes expressing the target receptor (e.g., 5-HT1A) from cultured cells or animal tissues.

  • Binding Reaction: In a 96-well plate, combine the cell membranes, a radiolabeled ligand (e.g., [3H]8-OH-DPAT for 5-HT1A), and various concentrations of the unlabeled test compound in a suitable binding buffer.

  • Incubation: Incubate the mixture at a specific temperature for a defined period to reach binding equilibrium.

  • Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. Calculate the Ki values using the Cheng-Prusoff equation.

Visualizations

experimental_workflow cluster_invitro In Vitro Antiproliferative Assay cluster_binding Receptor Binding Assay cell_seeding Cell Seeding compound_treatment Compound Treatment cell_seeding->compound_treatment mtt_assay MTT Assay compound_treatment->mtt_assay data_analysis_ic50 IC50 Determination mtt_assay->data_analysis_ic50 membrane_prep Membrane Preparation binding_reaction Binding Reaction membrane_prep->binding_reaction filtration Filtration & Washing binding_reaction->filtration data_analysis_ki Ki Determination filtration->data_analysis_ki

Caption: General experimental workflows for in vitro antiproliferative and receptor binding assays.

signaling_pathway cluster_receptor Serotonin Receptor Signaling Ligand Benzoxazine Derivative Receptor 5-HT Receptor Ligand->Receptor Binds G_Protein G-Protein Activation Receptor->G_Protein Second_Messenger Second Messenger Cascade G_Protein->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: Simplified signaling pathway of a G-protein coupled receptor, a common target for CNS-active compounds.

Conclusion

The data presented in this guide highlight the potential of the benzoxazine scaffold in the development of novel therapeutic agents. While 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione is a valuable synthetic intermediate, other derivatives have demonstrated significant biological activity. The provided tables and protocols offer a starting point for researchers to compare and evaluate different benzoxazine-based compounds in their drug discovery programs. Further quantitative structure-activity relationship (QSAR) studies and in vivo experiments are warranted to fully elucidate the therapeutic potential of this versatile class of molecules.

References

Comparative Efficacy of 1H-Benzo[d]oxazine-2,4-dione Scaffolds: An Illustrative Analysis Based on Butyrylcholinesterase Inhibition

Comparative Efficacy of 1H-Benzo[d][1][2]oxazine-2,4-dione Scaffolds: An Illustrative Analysis Based on Butyrylcholinesterase Inhibition

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the inhibitory potential of compounds based on the 1H-benzo[d][1][2]oxazine-2,4-dione scaffold. Due to a lack of specific efficacy data for 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione, this document focuses on the broader class of molecules and uses butyrylcholinesterase (BChE) inhibition as a representative therapeutic target for an illustrative comparison against established drugs.

The 1H-benzo[d][1][2]oxazine-2,4-dione core structure is a recognized pharmacophore present in molecules with a range of biological activities. This class of compounds has been investigated for its potential as inhibitors of various enzymes, including hepatitis C virus (HCV) polymerase, histone acetyltransferases (HATs), and butyrylcholinesterase (BChE). While 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione itself is primarily documented as a synthetic intermediate in the preparation of pharmacologically active compounds, its core scaffold suggests potential for direct biological activity.

This guide provides an illustrative comparison of the efficacy of known, clinically relevant BChE inhibitors to offer a benchmark for the potential of novel compounds derived from the 1H-benzo[d][1][2]oxazine-2,4-dione scaffold. BChE is a key enzyme in the cholinergic system and a therapeutic target in neurodegenerative disorders such as Alzheimer's disease.

Efficacy of Known Butyrylcholinesterase Inhibitors: A Comparative Table

The following table summarizes the half-maximal inhibitory concentration (IC50) values for well-established BChE inhibitors. This data serves as a reference for the level of potency that new chemical entities, potentially including derivatives of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione, would need to achieve to be considered competitive.

CompoundTarget EnzymeIC50 (µM)Reference
DonepezilButyrylcholinesterase (eqBuChE)5.91[3]
TacrineButyrylcholinesterase (eqBuChE)0.014[3]
RivastigmineButyrylcholinesterase (eqBuChE)0.495[3]

eqBuChE refers to equine butyrylcholinesterase, a commonly used model in vitro.

Signaling Pathway: Acetylcholine Metabolism

The diagram below illustrates the role of butyrylcholinesterase (BChE) in the metabolism of the neurotransmitter acetylcholine. BChE, along with acetylcholinesterase (AChE), is responsible for the hydrolysis of acetylcholine into choline and acetate, thus terminating its signaling activity at the synapse.[1][4][5] Inhibitors of BChE prevent this breakdown, leading to increased levels and duration of action of acetylcholine.

Acetylcholine_Metabolismcluster_0Presynaptic Neuroncluster_1Synaptic Cleftcluster_2Postsynaptic NeuronCholineCholineChATCholineAcetyltransferaseCholine->ChATAcetyl-CoAAcetyl-CoAAcetyl-CoA->ChATACh_VesicleAcetylcholine(in vesicle)ChAT->ACh_VesicleSynthesisACh_SynapseAcetylcholineACh_Vesicle->ACh_SynapseReleaseBChEButyrylcholinesteraseACh_Synapse->BChEHydrolysisACh_ReceptorAcetylcholineReceptorACh_Synapse->ACh_ReceptorBinding & ActivationCholine_MetaboliteCholineBChE->Choline_MetaboliteAcetateAcetateBChE->AcetateCholine_Metabolite->CholineReuptake

Figure 1. Role of Butyrylcholinesterase in Acetylcholine Metabolism.

Experimental Protocols: Butyrylcholinesterase Inhibition Assay

The determination of BChE inhibitory activity is commonly performed using the spectrophotometric method developed by Ellman.[6][7]

Principle:

This assay measures the activity of BChE by monitoring the hydrolysis of a substrate, butyrylthiocholine iodide (BTCI), into thiocholine. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is quantified by measuring its absorbance at 412 nm. The rate of color formation is proportional to the enzyme's activity. In the presence of an inhibitor, this rate is reduced.

Materials:

  • Butyrylcholinesterase (e.g., from equine serum)

  • Butyrylthiocholine iodide (BTCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Test compounds (potential inhibitors)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of BChE in phosphate buffer.

    • Prepare a stock solution of BTCI in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare serial dilutions of the test compounds and a reference inhibitor at various concentrations.

  • Assay Protocol (in a 96-well plate):

    • To each well, add a specific volume of phosphate buffer.

    • Add a defined amount of the BChE enzyme solution to each well, except for the blank controls.

    • Add the test compound solutions at different concentrations to the respective wells. For control wells (uninhibited enzyme activity), add the vehicle solvent.

    • Add the DTNB solution to all wells.

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 10-20 minutes).

    • Initiate the reaction by adding the BTCI substrate solution to all wells.

    • Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value by fitting the data to a suitable dose-response curve.

Experimental Workflow Diagram:

BChE_Inhibition_Assaycluster_workflowBChE Inhibition Assay Workflowprep1. Prepare Reagents(Enzyme, Substrate, DTNB, Inhibitors)plate_setup2. Plate Setup in 96-well Plate(Buffer, Enzyme, Inhibitor/Vehicle)prep->plate_setuppre_incubation3. Pre-incubate Plateplate_setup->pre_incubationreaction_start4. Initiate Reaction with Substrate (BTCI)pre_incubation->reaction_startmeasurement5. Measure Absorbance at 412 nm over Timereaction_start->measurementanalysis6. Data Analysis(Calculate % Inhibition and IC50)measurement->analysis

Figure 2. Workflow for a Butyrylcholinesterase Inhibition Assay.

Structure-activity relationship of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-benzo[d]oxazine-2,4-dione scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse biological activities. While specific structure-activity relationship (SAR) studies on 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione analogs are not extensively available in publicly accessible literature, research on the broader class of substituted benzoxazines reveals key insights into their therapeutic potential, particularly as anticancer agents. This guide provides a comparative analysis of substituted benzoxazine analogs, summarizing their biological activities and the experimental protocols used for their evaluation.

Comparative Analysis of Anticancer Activity

Recent studies have explored the anticancer properties of various substituted benzoxazine derivatives. The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected 2H-benzo[b][1][2]oxazine and 4H-benzo[d][1][3]oxazine analogs against different cancer cell lines.

Compound IDStructureCell LineIC50 (µM)Reference
1 2-(4-Chlorophenyl)-4-((E)-phenylmethylidene)-4H-benzo[d][1][3]oxazineMCF-73.1[4]
2 2-(4-Methoxyphenyl)-4-((E)-phenylmethylidene)-4H-benzo[d][1][3]oxazineMCF-74.2[4]
3 2-Phenyl-4-((E)-phenylmethylidene)-4H-benzo[d][1][3]oxazineMCF-75.5[4]
4 2-(4-Chlorophenyl)-4-((E)-phenylmethylidene)-4H-benzo[d][1][3]oxazineHCC19544.5[4]
5 2-(4-Methoxyphenyl)-4-((E)-phenylmethylidene)-4H-benzo[d][1][3]oxazineHCC19546.8[4]
6 2-Phenyl-4-((E)-phenylmethylidene)-4H-benzo[d][1][3]oxazineHCC19548.2[4]
10 3-Nitro-2H-benzo[b][1][2]oxazine derivativeHepG2 (hypoxic)87 ± 1.8[5]
11 3-Amino-2H-benzo[b][1][2]oxazine derivativeHepG2 (hypoxic)10 ± 3.7[5]

Key Observations from the Data:

  • Substitution at C-2 of 4H-benzo[d][1][3]oxazines: The nature of the substituent at the 2-position significantly influences the cytotoxic activity against breast cancer cell lines. An electron-withdrawing group (chloro) on the phenyl ring at C-2 (Compound 1 ) resulted in the highest potency against MCF-7 cells.[4]

  • Hypoxia-selective Activity: Certain 2H-benzo[b][1][2]oxazine derivatives demonstrate selective cytotoxicity towards cancer cells under hypoxic conditions. For instance, the amino-substituted derivative (Compound 11 ) was found to be more potent than the nitro-substituted derivative (Compound 10 ) against hypoxic HepG2 cells.[5] This suggests the potential of these analogs as bioreductive prodrugs for targeting solid tumors.

Experimental Protocols

The evaluation of the anticancer activity of these benzoxazine analogs involved the following key experiments:

Cell Culture and Maintenance
  • Human breast cancer cell lines (MCF-7 and HCC1954) and human hepatoma cell line (HepG2) were used.

  • Cells were cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.

  • Cultures were maintained in a humidified incubator at 37°C with 5% CO2. For hypoxic conditions, cells were placed in a hypoxic chamber with a gas mixture of 1% O2, 5% CO2, and 94% N2.[5]

Cytotoxicity Assay (MTT Assay)
  • Cells were seeded in 96-well plates at a specific density and allowed to attach overnight.

  • The cells were then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well.

  • The plates were incubated for an additional few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability was calculated relative to untreated control cells, and the IC50 values were determined by plotting the percentage of viability against the compound concentration.

Visualizations

Experimental Workflow for Anticancer Drug Screening

The following diagram illustrates a typical workflow for screening benzoxazine analogs for their anticancer activity.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_sar SAR Analysis start Design Analogs synthesis Chemical Synthesis start->synthesis purification Purification & Characterization synthesis->purification cell_culture Cell Line Culture (e.g., MCF-7, HepG2) purification->cell_culture treatment Compound Treatment (Varying Concentrations) cell_culture->treatment incubation Incubation (Normoxic/Hypoxic) treatment->incubation assay Cytotoxicity Assay (e.g., MTT Assay) incubation->assay data_analysis Data Analysis (IC50 Determination) assay->data_analysis sar Structure-Activity Relationship Analysis data_analysis->sar lead_id Lead Compound Identification sar->lead_id lead_id->start Optimization

Caption: A generalized workflow for the synthesis, in vitro evaluation, and structure-activity relationship analysis of novel anticancer compounds.

Signaling Pathway Inhibition (Hypothetical)

While the exact mechanisms of action for many of these compounds are still under investigation, potent anticancer agents often target key signaling pathways involved in cell proliferation and survival. The diagram below depicts a hypothetical signaling pathway that could be targeted by active benzoxazine analogs.

signaling_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Benzoxazine Active Benzoxazine Analog Benzoxazine->PI3K Inhibition

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway, a common target for anticancer drug development.

References

A Comparative Guide to the Synthesis of 1H-benzo[d]oxazine-2,4-diones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of alternative synthesis routes for 1H-benzo[d]oxazine-2,4-diones, commonly known as isatoic anhydrides. These compounds are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and bioactive molecules. This document outlines various synthetic strategies, presenting quantitative data, detailed experimental protocols, and visual workflows to aid researchers in selecting the most suitable method for their specific needs.

Introduction

1H-benzo[d]oxazine-2,4-diones are versatile building blocks in organic synthesis, primarily due to their reactive anhydride functionality which can readily undergo ring-opening reactions with various nucleophiles.[1] Their applications range from the synthesis of quinazolinones and benzodiazepines to their use as blowing agents in the polymer industry.[1][2] The choice of synthetic route to these important intermediates can significantly impact yield, purity, cost, and environmental footprint. This guide compares several prominent methods for their preparation.

Comparison of Synthetic Routes

The following tables summarize the key quantitative data for the different synthesis routes to 1H-benzo[d]oxazine-2,4-diones.

Table 1: Synthesis of Unsubstituted 1H-benzo[d]oxazine-2,4-dione (Isatoic Anhydride)

MethodStarting MaterialKey ReagentsReaction TimeTemperature (°C)Yield (%)Reference
From PhthalimidePhthalimideSodium hypochlorite, Sodium hydroxideNot specified0 - 5>94[3]
From Anthranilic AcidAnthranilic acidEthyl chloroformate, Thionyl chloride~8-10 hoursRoom Temp.65-80[2]
Microwave-AssistedPhthalic anhydrideTrimethylsilyl azide2-10 minutesNot specified30-90[4]

Table 2: Synthesis of N-Substituted 1H-benzo[d]oxazine-2,4-diones

MethodStarting MaterialKey ReagentsReaction TimeTemperature (°C)Yield (%)Reference
Direct N-Alkylation (NaH)Isatoic anhydrideAlkyl halide, Sodium hydride24 hours0 - Reflux25-36[1]
Direct N-Benzylation (DIPA/TBAB)Isatoic anhydrideBenzyl chloride, DIPA, TBAB2 hours30>88[5]
Oxidation of N-Substituted IsatinsN-Substituted isatinm-Chloroperoxybenzoic acid (m-CPBA)2-12 hours0 - Room Temp.High (qualitative)[6]
Pd-Catalyzed CarbonylationN-Alkyl anilinePd(OAc)₂, CONot specified100High (qualitative)[7]

Experimental Protocols and Workflows

This section provides detailed experimental procedures for the key synthetic routes, accompanied by Graphviz diagrams illustrating the workflows.

Synthesis from Phthalimide (Hofmann Rearrangement)

This classical and high-yielding method is suitable for large-scale production of the parent isatoic anhydride.

Experimental Protocol:

  • In a suitable reaction vessel, dissolve phthalimide in an aqueous solution of sodium hydroxide at 0-5 °C.

  • Slowly add a solution of sodium hypochlorite to the reaction mixture while maintaining the temperature below 5 °C.

  • After the addition is complete, continue stirring for a specified period to ensure complete reaction.

  • Acidify the reaction mixture with a mineral acid (e.g., hydrochloric acid) to precipitate the isatoic anhydride.

  • Filter the precipitate, wash with cold water, and dry under vacuum to obtain the final product.[3]

G cluster_0 Synthesis from Phthalimide phthalimide Phthalimide intermediate N-chloro phthalimide salt (in situ) phthalimide->intermediate 0-5 °C naoh NaOH (aq) naoh->intermediate naocl NaOCl (aq) naocl->intermediate product 1H-benzo[d]oxazine-2,4-dione intermediate->product Hofmann Rearrangement acidification Acidification (e.g., HCl) product->acidification

Synthesis from Phthalimide Workflow
Two-Step Synthesis from 2-Aminobenzoic Acid

This method offers a phosgene-free alternative and is adaptable for the synthesis of various substituted isatoic anhydrides.

Experimental Protocol:

Step 1: Protection of the Amine

  • Dissolve 2-aminobenzoic acid in a mixture of acetone and water.

  • Add sodium carbonate and sodium bicarbonate to the solution to maintain a basic pH.

  • Cool the mixture in an ice bath and slowly add ethyl chloroformate (or another suitable protecting group precursor like Cbz-Cl or Fmoc-Cl).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the mixture and extract the protected 2-aminobenzoic acid.

Step 2: Cyclization

  • Dissolve the protected 2-aminobenzoic acid in a suitable solvent (e.g., THF).

  • Add thionyl chloride in excess (typically 5-10 molar equivalents) at room temperature.

  • Stir the reaction mixture for several hours until the cyclization is complete.

  • Concentrate the reaction mixture under reduced pressure.

  • Wash the resulting solid with a non-polar solvent (e.g., diethyl ether) and dry to afford the 1H-benzo[d]oxazine-2,4-dione.[2]

G cluster_1 Two-Step Synthesis from 2-Aminobenzoic Acid start 2-Aminobenzoic Acid protect Protection (e.g., EtOCOCl, Na₂CO₃/NaHCO₃) start->protect protected_aa N-Protected 2-Aminobenzoic Acid protect->protected_aa cyclize Cyclization (SOCl₂) protected_aa->cyclize product 1H-benzo[d]oxazine-2,4-dione cyclize->product

Two-Step Synthesis Workflow
Direct N-Benzylation of Isatoic Anhydride

This is an efficient method for the synthesis of N-substituted isatoic anhydrides, with a recently developed protocol offering high yields and short reaction times.

Experimental Protocol:

  • Dissolve isatoic anhydride in N,N-dimethylacetamide (DMA).

  • Add diisopropylamine (DIPA) and a catalytic amount of tetrabutylammonium bromide (TBAB) to the solution at 30 °C.

  • After a few minutes of stirring, add 4-chlorobenzyl chloride (or another suitable benzyl halide).

  • Continue stirring at 30 °C for 2 hours.

  • Pour the reaction mixture into crushed ice to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry to obtain the N-benzylated isatoic anhydride.[5]

G cluster_2 Direct N-Benzylation start Isatoic Anhydride reagents DIPA, TBAB, Benzyl Halide in DMA start->reagents reaction Reaction at 30 °C for 2h reagents->reaction workup Precipitation in Ice Water reaction->workup product N-Benzylated Isatoic Anhydride workup->product

Direct N-Benzylation Workflow
Oxidation of N-Substituted Isatins

This route provides access to N-substituted isatoic anhydrides starting from the corresponding isatins.

Experimental Protocol (General):

  • Dissolve the N-substituted isatin in a suitable solvent like dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add m-chloroperoxybenzoic acid (m-CPBA) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution).

  • Extract the product with an organic solvent, wash with a base (e.g., sodium bicarbonate solution) to remove m-chlorobenzoic acid, dry, and concentrate to obtain the N-substituted isatoic anhydride.[6]

G cluster_3 Oxidation of N-Substituted Isatins start N-Substituted Isatin oxidation Oxidation with m-CPBA in DCM start->oxidation workup Quenching and Extraction oxidation->workup product N-Substituted 1H-benzo[d]oxazine-2,4-dione workup->product

Oxidation of Isatins Workflow
Palladium-Catalyzed Carbonylation of N-Alkyl Anilines

This modern approach allows for the regioselective synthesis of a variety of N-substituted isatoic anhydrides under mild conditions.

Experimental Protocol (Representative):

  • In a pressure vessel, combine the N-alkyl aniline, a palladium catalyst (e.g., Pd(OAc)₂), a ligand (if necessary), and a suitable solvent.

  • Pressurize the vessel with carbon monoxide (CO) to the desired pressure.

  • Heat the reaction mixture to the specified temperature and stir for the required duration.

  • After cooling and venting the CO, the reaction mixture is worked up by filtration and purification (e.g., column chromatography) to isolate the N-substituted isatoic anhydride.[7]

G cluster_4 Palladium-Catalyzed Carbonylation start N-Alkyl Aniline catalyst Pd Catalyst, CO start->catalyst reaction Carbonylation Reaction catalyst->reaction product N-Substituted 1H-benzo[d]oxazine-2,4-dione reaction->product

Pd-Catalyzed Carbonylation Workflow

Conclusion

The synthesis of 1H-benzo[d]oxazine-2,4-diones can be achieved through various routes, each with its own set of advantages and disadvantages. For large-scale, cost-effective production of the parent isatoic anhydride, the Hofmann rearrangement of phthalimide remains a viable option. For the synthesis of diverse substituted analogs, the two-step procedure from 2-aminobenzoic acids and the direct N-alkylation methods offer high yields and operational simplicity. The palladium-catalyzed carbonylation and oxidation of isatins represent more modern and versatile approaches, particularly for accessing novel N-substituted derivatives. The choice of the optimal synthetic route will depend on factors such as the desired substitution pattern, scale of the reaction, and available resources. This guide provides the necessary data and protocols to make an informed decision for the synthesis of these valuable heterocyclic compounds.

References

Benchmarking 6,7-Dimethoxy-1H-benzo[d]oxazine-2,4-dione: A Comparative Analysis of a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 29, 2025 – In the landscape of pharmaceutical research and development, the identification of versatile molecular scaffolds is a critical step toward the discovery of novel therapeutics. This guide provides a comprehensive comparative analysis of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione, a key synthetic intermediate, against established standard compounds in the realms of cardiovascular and central nervous system (CNS) research. While direct biological activity data for 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione is not extensively available in public literature, its pivotal role as a precursor to bioactive molecules, particularly tetrahydroisoquinoline derivatives, necessitates a thorough evaluation of its potential applications.

This guide will delve into the known synthetic utility of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione and benchmark the reported activities of its derivatives against well-established drugs. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their discovery and development pipelines.

I. Overview of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione

6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione belongs to the 1H-benzo[d][1][2]oxazine-2,4-dione class of heterocyclic compounds. This class is recognized for its broad spectrum of biological activities, including but not limited to, antiviral (HCV inhibitors), enzymatic inhibition (butyrylcholinesterase and histone acetyltransferases inhibitors), and potential as antiallergic, antitumor, antipsychotic, and antimycobacterial agents. The primary utility of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione, as established in the scientific literature, is its function as a key building block in the synthesis of more complex molecules with therapeutic potential.

II. Synthetic Pathway and Key Derivatives

The principal synthetic application of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione is in the preparation of tetrahydroisoquinoline derivatives. This transformation is a cornerstone in medicinal chemistry, as the tetrahydroisoquinoline scaffold is present in numerous biologically active compounds.

experimental_workflow cluster_synthesis Synthesis of Bioactive Derivatives cluster_testing Biological Evaluation cluster_comparison Benchmarking start 6,7-dimethoxy-1H-benzo[d] oxazine-2,4-dione intermediate Reaction with primary amines start->intermediate Chemical Synthesis product Tetrahydroisoquinoline Derivatives intermediate->product assay Pharmacological Assays (e.g., receptor binding, enzyme inhibition) product->assay Screening data Quantitative Activity Data (IC50, Ki, etc.) assay->data comparison Comparative Analysis data->comparison standard Standard Compounds (e.g., Verapamil, Diazepam) standard->comparison

Caption: Synthetic and evaluation workflow for derivatives of the target compound.

III. Benchmarking Against Standard Cardiovascular Agents

Derivatives of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione have been investigated for their potential as cardiovascular agents. For a comparative perspective, we benchmark these against established cardiovascular drugs.

Table 1: Comparison with Standard Cardiovascular Drugs

Compound Class Specific Derivative (Hypothetical) Standard Compound Mechanism of Action Reported Potency (Example)
Calcium Channel BlockersTetrahydroisoquinoline Derivative AVerapamilBlocks L-type calcium channelsIC50 = 150 nM
Beta-BlockersTetrahydroisoquinoline Derivative BPropranololAntagonist at β-adrenergic receptorsKi = 50 nM
ACE InhibitorsTetrahydroisoquinoline Derivative CCaptoprilInhibits angiotensin-converting enzymeIC50 = 25 nM

Note: The data for "Specific Derivative (Hypothetical)" is illustrative and intended to demonstrate how a comparison would be structured once specific experimental data for derivatives of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione becomes available.

IV. Benchmarking Against Standard CNS Agents

The versatility of the tetrahydroisoquinoline scaffold extends to the central nervous system. Below is a comparative table against standard CNS-acting drugs.

Table 2: Comparison with Standard CNS Drugs

Compound Class Specific Derivative (Hypothetical) Standard Compound Mechanism of Action Reported Potency (Example)
BenzodiazepinesTetrahydroisoquinoline Derivative DDiazepamPositive allosteric modulator of GABA-A receptorsEC50 = 100 nM
AntipsychoticsTetrahydroisoquinoline Derivative EHaloperidolDopamine D2 receptor antagonistKi = 5 nM
Antidepressants (SSRIs)Tetrahydroisoquinoline Derivative FFluoxetineSelective serotonin reuptake inhibitorIC50 = 10 nM

Note: The data for "Specific Derivative (Hypothetical)" is illustrative and intended to demonstrate how a comparison would be structured once specific experimental data for derivatives of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione becomes available.

V. Experimental Protocols

To ensure reproducibility and transparent comparison, detailed experimental protocols for evaluating the biological activity of derivatives are crucial.

A. Calcium Channel Blocking Activity Assay (Fluorescent Imaging Plate Reader)

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human L-type calcium channel (CaV1.2) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic.

  • Compound Preparation: Test compounds (derivatives of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione) and the standard compound (Verapamil) are dissolved in DMSO to prepare stock solutions. Serial dilutions are made in assay buffer.

  • Assay Procedure:

    • Cells are seeded into 96-well black-walled, clear-bottom plates and incubated overnight.

    • The growth medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.

    • Cells are washed with assay buffer to remove excess dye.

    • Test compounds or Verapamil are added to the wells and incubated for 15 minutes.

    • The plate is placed in a fluorescent imaging plate reader.

    • Baseline fluorescence is recorded, and then a depolarizing stimulus (e.g., high potassium solution) is added to open the calcium channels.

    • Fluorescence changes are monitored over time.

  • Data Analysis: The increase in fluorescence upon depolarization is measured. The inhibitory effect of the compounds is calculated as a percentage of the control response. IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

B. Dopamine D2 Receptor Binding Assay (Radioligand Binding)

  • Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D2 receptor are used.

  • Compound Preparation: Test compounds and a standard (Haloperidol) are dissolved in DMSO and serially diluted in assay buffer.

  • Assay Procedure:

    • In a 96-well plate, cell membranes, a radioligand (e.g., [3H]-Spiperone), and either a test compound, standard, or buffer (for total binding) are combined.

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., Butaclamol).

    • The plate is incubated for 1 hour at room temperature.

    • The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The filters are dried, and a scintillant is added.

    • Radioactivity is counted using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The percentage of inhibition by the test compounds is determined. Ki values are calculated from IC50 values using the Cheng-Prusoff equation.

VI. Signaling Pathways

The potential downstream signaling pathways affected by the derivatives of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione can be visualized to understand their putative mechanisms of action.

signaling_pathway cluster_cardiac Cardiovascular Signaling cluster_cns CNS Signaling L_type_Ca L-type Ca2+ Channel Ca_influx Ca2+ Influx L_type_Ca->Ca_influx Contraction Smooth Muscle Contraction Ca_influx->Contraction Verapamil Verapamil / Derivative A Verapamil->L_type_Ca D2R Dopamine D2 Receptor AC Adenylyl Cyclase D2R->AC cAMP cAMP Production AC->cAMP Haloperidol Haloperidol / Derivative E Haloperidol->D2R

Caption: Putative signaling pathways for cardiovascular and CNS-active derivatives.

VII. Conclusion

6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione stands out as a valuable and versatile starting material for the synthesis of potentially novel therapeutic agents. While direct biological data on the parent compound is limited, the established pharmacological importance of its tetrahydroisoquinoline derivatives in cardiovascular and CNS diseases highlights its significance. This guide provides a framework for the comparative evaluation of such derivatives against current standards, emphasizing the need for robust experimental data to fully elucidate their therapeutic potential. Future research focused on the synthesis and rigorous biological testing of novel derivatives from this scaffold is warranted and holds promise for the discovery of next-generation medicines.

References

A Comparative Guide to Cross-Reactivity Studies of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for assessing the cross-reactivity of the small molecule 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione. Given the absence of specific cross-reactivity data for this compound in publicly available literature, this document outlines a comprehensive strategy for its evaluation. The methodologies described herein are standard in drug development for profiling selectivity and identifying potential off-target interactions, which are critical for advancing a compound through the discovery pipeline.

6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione serves as a key intermediate in the synthesis of pharmaceuticals, notably as a building block for tetrahydroisoquinoline derivatives.[1] These derivatives have shown biological activity in the cardiovascular and central nervous systems, suggesting that the parent compound or its derivatives could interact with targets in these systems.[1] A thorough investigation of its cross-reactivity is therefore essential to understand its potential therapeutic applications and safety profile.

This guide compares both computational (in silico) and experimental (in vitro) approaches to predict and validate the target profile of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione.

Part 1: In Silico Cross-Reactivity Profiling

Computational methods offer a rapid and cost-effective first pass to identify potential off-target interactions. These approaches leverage large databases of known drug-target interactions and compound structures to predict the likelihood of a new molecule binding to various proteins.[2][3]

Table 1: Comparison of In Silico Methodologies for Off-Target Prediction

Methodology Principle Strengths Limitations Typical Application
2D Chemical Similarity Compares the 2D structure (fingerprints) of the query molecule to a database of compounds with known activities.[3]- Fast and computationally inexpensive.- Good for identifying structurally obvious interactions.- May miss interactions with structurally diverse ligands that bind to the same target.- Can be biased by the composition of the reference database.Early-stage virtual screening to prioritize compounds.
Similarity Ensemble Approach (SEA) Based on the principle that sets of ligands binding to a target are more similar to each other than to random sets of ligands.[3]- Can identify relationships between targets based on ligand sets.- Less susceptible to single anomalous structures.- Performance depends on the number of known ligands for each target.Target prediction and identifying potential polypharmacology.
3D Shape & Pharmacophore Similarity Compares the 3D shape and distribution of chemical features (pharmacophores) of the query molecule with known ligands or target binding sites.[4]- Can identify structurally dissimilar compounds that fit the same binding pocket.- Provides insights into the potential binding mode.- Computationally more intensive.- Requires accurate 3D conformation of the molecule.Lead optimization and scaffold hopping.
Machine Learning (ML) Models Uses algorithms trained on large datasets of chemical structures and biological activities to predict interactions.[3][5]- Can learn complex, non-linear structure-activity relationships.- Can be trained for specific target families (e.g., kinases, GPCRs).- Performance is highly dependent on the quality and size of the training data.- Models can be "black boxes," making interpretation difficult.Predicting a wide range of on- and off-target activities.
Molecular Docking Simulates the binding of a molecule to the 3D structure of a protein target to predict binding affinity and pose.- Provides detailed structural insights into the interaction.- Can be used to screen large virtual libraries against a specific target.- Computationally expensive.- Scoring functions may not accurately predict binding affinity.- Requires a high-quality protein structure.Structure-based drug design and hit validation.

A tiered in silico approach is recommended to efficiently profile 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione.

cluster_0 In Silico Cross-Reactivity Workflow start Input Structure: 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione tier1 Tier 1: Broad Screening (2D Similarity, SEA, ML Models) start->tier1 Initial Prediction tier2 Tier 2: Focused Analysis (3D Pharmacophore, Molecular Docking) tier1->tier2 Refine Hits output Prioritized List of Potential Off-Targets tier2->output Generate Hypothesis validation Proceed to In Vitro Validation output->validation

Caption: Workflow for in silico cross-reactivity assessment.

Part 2: In Vitro Cross-Reactivity Profiling

Following in silico analysis, experimental validation is crucial. In vitro assays provide quantitative data on the interaction between the compound and a panel of potential off-targets.

Table 2: Comparison of In Vitro Methodologies for Cross-Reactivity Profiling

Assay Type Principle Strengths Limitations Typical Application
Radioligand Binding Assays Measures the displacement of a radiolabeled ligand from a target protein by the test compound.- High sensitivity and well-established.- Provides quantitative affinity data (Ki).- Requires synthesis of a radiolabeled ligand.- Involves handling of radioactive materials.Gold standard for determining binding affinity to receptors and ion channels.
Enzyme Inhibition Assays Measures the effect of the compound on the activity of a purified enzyme.- Provides functional data (IC50).- Can be configured for high-throughput screening.- Does not measure direct binding.- Requires a specific substrate and detection method for each enzyme.Assessing activity against kinases, proteases, and other enzymes.
Surface Plasmon Resonance (SPR) Detects changes in refractive index on a sensor chip when a compound binds to an immobilized target protein.[6]- Label-free and real-time measurement.- Provides kinetic data (kon, koff) in addition to affinity (KD).- Requires specialized equipment.- Protein immobilization can affect activity.Detailed characterization of binding kinetics and affinity.
Microscale Thermophoresis (MST) Measures the movement of fluorescently labeled molecules along a temperature gradient, which changes upon binding.[7]- Low sample consumption.- Can be performed in solution, avoiding immobilization artifacts.- Requires fluorescent labeling of one binding partner.- Sensitive to buffer conditions.Measuring binding affinity in solution for a wide range of interactions.
Protein Microarrays The test compound, often labeled, is incubated with a microarray containing thousands of different proteins to identify interactions.[8]- Very high throughput for broad selectivity profiling.- Can identify completely novel or unexpected targets.- Prone to false positives and negatives.- Binding conditions are generic and may not be optimal for all proteins.Unbiased target identification and broad selectivity screening.

Given that many cardiovascular and CNS drugs target kinases, a representative protocol for a kinase inhibition assay is provided below. This would be one of many assays run in a broad panel.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione against a panel of kinases.

  • Materials:

    • Purified recombinant human kinases.

    • Specific peptide substrates for each kinase.

    • ATP (Adenosine triphosphate).

    • 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione, serially diluted.

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay).

    • 384-well microplates.

  • Procedure:

    • Add 5 µL of assay buffer containing the specific kinase to each well of a 384-well plate.

    • Add 2.5 µL of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione at various concentrations (typically a 10-point, 3-fold serial dilution). Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

    • Incubate for 10 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 2.5 µL of a mixture of the peptide substrate and ATP.

    • Incubate for 1 hour at 30°C.

    • Stop the reaction and detect the amount of ADP produced by adding the detection reagent according to the manufacturer's protocol.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Convert luminescence signals to percent inhibition relative to the DMSO control.

    • Plot percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Signaling Pathway Involvement

Based on its use as a precursor for cardiovascular drugs, 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione or its derivatives might interact with pathways regulating vascular tone, such as those involving G-protein coupled receptors (GPCRs) or ion channels. The diagram below illustrates a generalized GPCR signaling cascade that could be investigated.

cluster_1 Potential GPCR Signaling Pathway Compound 6,7-dimethoxy-1H-benzo[d] oxazine-2,4-dione (or derivative) GPCR GPCR (e.g., Adrenergic Receptor) Compound->GPCR Antagonist? G_Protein G-Protein (Gq) GPCR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 IP3 IP3 PLC->IP3 Cleaves to DAG DAG PLC->DAG Cleaves to Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_Release->Response PKC->Response

Caption: A potential GPCR signaling pathway for investigation.

Conclusion

A systematic evaluation of the cross-reactivity of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione is paramount for its development as a potential therapeutic agent or research tool. This guide proposes a two-pronged approach, beginning with a broad in silico screen to generate hypotheses about potential off-targets, followed by focused in vitro validation to quantify these interactions. By comparing and selecting from the methodologies outlined, researchers can build a comprehensive selectivity profile, enabling informed decisions about the future of this compound in the drug discovery process.

References

Comparative analysis of different synthetic methods for benzoxazinediones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzoxazinediones are a pivotal class of heterocyclic compounds, forming the structural core of numerous biologically active molecules. Their derivatives have garnered significant attention in medicinal chemistry due to their wide-ranging therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. The efficacy of these compounds is often linked to their ability to modulate key signaling pathways involved in cellular stress and inflammation.

This guide provides a comparative analysis of various synthetic methods for preparing two major isomers of benzoxazinediones: the 2H-1,4-benzoxazin-3(4H)-ones and the 1,3-benzoxazine-2,4-diones (also known as isatoic anhydrides). We will delve into the experimental protocols, reaction efficiencies, and conditions for each method, presenting quantitative data in a clear, tabular format for straightforward comparison. Additionally, we will visualize the synthetic workflows and a key biological signaling pathway influenced by these compounds.

Comparative Analysis of Synthetic Methods

The synthesis of benzoxazinediones can be broadly categorized based on the starting materials and the strategy for ring closure. Below is a summary of key methods with their respective advantages and disadvantages.

Table 1: Comparison of Synthetic Methods for 2H-1,4-Benzoxazin-3(4H)-ones
MethodStarting MaterialsKey Reagents/ConditionsReaction TimeYield (%)AdvantagesDisadvantages
Direct Cyclization o-Aminophenol, Chloroacetyl chlorideReflux in butanone with aqueous NaHCO₃4 hours80-95%High yield, straightforwardUse of lachrymatory chloroacetyl chloride
Reductive Cyclization 2-Nitrophenols, Methyl 2-bromoalkanoates1. K₂CO₃, Acetone (O-alkylation) 2. Catalytic hydrogenation (e.g., Pd/C, H₂) or Fe/AcOH6-12 hours70-90%"Green" catalytic step, good yieldsTwo-step process, requires nitro precursors
Smiles Rearrangement Primary amine, Chloroacetyl chloride, 2-Chlorophenol1. Amidation 2. O-arylation (K₂CO₃) 3. Cs₂CO₃, DMF, reflux3-5 hours45-90%Access to diverse N-substituted productsMulti-step, variable yields
Table 2: Comparison of Synthetic Methods for 1,3-Benzoxazine-2,4-diones (Isatoic Anhydrides)
MethodStarting MaterialsKey Reagents/ConditionsReaction TimeYield (%)AdvantagesDisadvantages
From Salicylamide (Pyridine) Salicylamide, Ethyl chlorocarbonateAnhydrous pyridine, Reflux5 hours~83%Good yield, relatively short reaction timeUse of pyridine as solvent and reagent
From Salicylamide (Aqueous Base) Salicylamide, Ethyl chloroformateAqueous K₂CO₃ or Na₂CO₃, 35-40°C24 hours~84%Avoids pyridine, good yieldLonger reaction time
Microwave-Assisted Synthesis Phthalic anhydride derivatives, Trimethylsilyl azide (TMSA)Microwave irradiation, 120°C, Solvent-free8 minutes30-90%Extremely fast, eco-friendly (solvent-free)Requires microwave reactor, yield can be variable

Experimental Protocols

Method 1: Direct Cyclization for 2H-1,4-Benzoxazin-3(4H)-one

This method involves the direct condensation and cyclization of o-aminophenol with chloroacetyl chloride.

Procedure:

  • A mixture of o-aminophenol (1.0 mol) and anhydrous sodium bicarbonate (2.0 mol) is suspended in butanone (1 L).

  • The mixture is cooled in an ice bath.

  • Chloroacetyl chloride (1.15 mol) is added dropwise with vigorous stirring.

  • After the addition is complete, the reaction mixture is allowed to come to room temperature and then refluxed for 4 hours.[1]

  • After cooling, the solid product is collected by filtration, washed with water, and dried to afford the 2H-1,4-benzoxazin-3(4H)-one.

  • Typical yields for this method range from 80-95%.[1]

Method 2: Reductive Cyclization for 2H-1,4-Benzoxazin-3(4H)-one

This two-step "green" method begins with the O-alkylation of a 2-nitrophenol, followed by a catalytic reductive cyclization.[2]

Step A: O-Alkylation

  • To a solution of a substituted 2-nitrophenol (1.0 equiv.) in acetone, potassium carbonate (1.5 equiv.) is added, and the mixture is stirred.

  • Methyl 2-bromoalkanoate (1.1 equiv.) is added, and the reaction mixture is refluxed for 6-8 hours until completion (monitored by TLC).

  • The solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the 2-nitro ester intermediate.

Step B: Reductive Cyclization

  • The 2-nitro ester intermediate is dissolved in ethanol or ethyl acetate.

  • A catalytic amount of Palladium on carbon (10% Pd/C) is added.

  • The mixture is subjected to hydrogenation (H₂ balloon or Parr apparatus) at room temperature for 2-4 hours.

  • Upon completion, the catalyst is filtered off through a pad of Celite, and the solvent is removed under reduced pressure to yield the 2H-1,4-benzoxazin-3(4H)-one derivative.

Method 3: Synthesis of 1,3-Benzoxazine-2,4-dione from Salicylamide (Pyridine Method)

This procedure utilizes pyridine as both a base and a solvent for the cyclization of salicylamide.

Procedure:

  • To a solution of salicylamide (3.0 moles) in anhydrous pyridine (6.0 moles) at 0°C, ethyl chlorocarbonate (6.0 moles) is added slowly with stirring.[3]

  • The resulting solution is refluxed for 5 hours.[3]

  • After reflux, the reaction mixture is poured into ice water (2 L).

  • The precipitated product is filtered, washed with water, and recrystallized from an acetone-ethanol mixture to give pure 2H-1,3-benzoxazine-2,4(3H)-dione.[3]

  • The reported yield is approximately 83%.[3]

Method 4: Microwave-Assisted Synthesis of 1,3-Benzoxazine-2,4-diones

This modern approach offers a rapid and solvent-free synthesis.

Procedure:

  • A phthalic anhydride derivative (1.0 mmol) is mixed with trimethylsilyl azide (TMSA, 1.0 equiv.) in a 10 mL microwave reactor vessel.[1]

  • The mixture is heated in the microwave reactor at 120°C for 8 minutes.[1]

  • After cooling to room temperature, the solid product is washed with diethyl ether to obtain the pure benzoxazine-2,4-dione.[1]

  • Yields can vary from 30-90% depending on the substituents on the phthalic anhydride.[1]

Visualizing Synthetic and Biological Pathways

To better understand the processes described, the following diagrams illustrate a general synthetic workflow and a key signaling pathway modulated by benzoxazinediones.

G cluster_14 Synthesis of 2H-1,4-Benzoxazin-3(4H)-ones cluster_13 Synthesis of 1,3-Benzoxazine-2,4-diones A1 o-Aminophenol C1 Direct Cyclization (Reflux, 4h) A1->C1 B1 Chloroacetyl chloride B1->C1 P1 2H-1,4-Benzoxazin- 3(4H)-one C1->P1 80-95% Yield A2 2-Nitrophenol C2 O-Alkylation A2->C2 B2 Bromoalkanoate B2->C2 D2 2-Nitrophenoxy Ester C2->D2 E2 Reductive Cyclization (H₂, Pd/C) D2->E2 E2->P1 70-90% Yield A3 Salicylamide C3 Cyclization (Pyridine, 5h) A3->C3 B3 Ethyl chloroformate B3->C3 P2 1,3-Benzoxazine- 2,4-dione C3->P2 ~83% Yield A4 Phthalic Anhydride C4 Microwave Synthesis (120°C, 8 min) A4->C4 B4 TMSA B4->C4 C4->P2 30-90% Yield Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Proteasome Proteasomal Degradation Nrf2_Keap1->Proteasome Basal State Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Keap1 Keap1 ROS Oxidative Stress (e.g., ROS) ROS->Nrf2_Keap1 Induces Dissociation Benzoxazinedione Benzoxazinedione Derivative Benzoxazinedione->Nrf2_Keap1 Induces Dissociation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to HO1_gene HO-1 Gene ARE->HO1_gene Activates Transcription Transcription HO1_gene->Transcription HO1_mRNA HO-1 mRNA Transcription->HO1_mRNA HO1_protein HO-1 Protein HO1_mRNA->HO1_protein Translation (in Cytoplasm) Anti_inflammatory Anti-inflammatory & Antioxidant Effects HO1_protein->Anti_inflammatory Leads to

References

In Vivo Validation of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione: A Comparative Guide for Preclinical Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the in vivo validation of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione, a novel small molecule with potential therapeutic applications. Due to the current absence of specific in vivo studies for this compound, this document outlines a prospective validation pathway in oncology, a field where its broader chemical class, 1H-benzo[d][1][2]oxazine-2,4-diones, has shown promise.[3] To offer a tangible benchmark, we will compare its hypothetical preclinical development with the established in vivo validation of Osimertinib, a third-generation EGFR inhibitor used in the treatment of non-small cell lung cancer (NSCLC).[4]

Comparative Efficacy of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione (Prospective) vs. Osimertinib (Established)

The following table summarizes the prospective in vivo anticancer activity of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione against the known in vivo efficacy of Osimertinib in preclinical models. This serves as a template for evaluating novel compounds.

CompoundTarget (Hypothesized/Known)Cancer ModelDosing RegimenTumor Growth Inhibition (TGI)Survival Benefit
6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione To be determined (e.g., specific kinase, transcription factor, etc.)Prospective: NSCLC Xenograft (e.g., A549, H1975)To be determined via dose-finding studiesHypothetical: significant TGI expected based on in vitro potencyHypothetical: increased median survival expected
Osimertinib EGFR (sensitizing and T790M mutations)NSCLC Xenograft (H1975)5 mg/kg/day (oral)Profound and sustained tumor regression.[4]Significant increase in long-term survival in mouse models.[5]

Experimental Protocols for In Vivo Validation

A robust in vivo validation is critical for progressing a compound from a laboratory curiosity to a clinical candidate. Below are detailed methodologies for key experiments, using a non-small cell lung cancer (NSCLC) xenograft model as a representative example.

Animal Model and Tumor Implantation (Xenograft Study)
  • Objective: To evaluate the anti-tumor efficacy of the test compound in a living organism.

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice, 6-8 weeks old) are used to prevent the rejection of human tumor cells.

  • Tumor Cell Line: A human NSCLC cell line (e.g., H1975, which harbors EGFR L858R/T790M mutations) is selected based on the hypothesized target of the compound.

  • Implantation: 1-5 x 10^6 H1975 cells, suspended in a solution like Matrigel, are implanted subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow until they reach a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers, and calculated using the formula: (Length x Width²)/2.

Dosing and Treatment Regimen
  • Objective: To determine a safe and effective dose and schedule for the test compound.

  • Vehicle Control: A control group receives the vehicle solution (the solvent in which the compound is dissolved) to account for any effects of the solvent itself.

  • Treatment Groups: Mice are randomized into groups (n=8-10 per group) to receive different doses of the test compound (e.g., 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione) or the comparator drug (e.g., Osimertinib at 10 mg/kg).

  • Administration: The compound is administered via a clinically relevant route, such as oral gavage, once daily for a set period (e.g., 21-28 days).

  • Monitoring: Animal body weight and general health are monitored regularly to assess toxicity.

Pharmacodynamic (PD) and Efficacy Endpoints
  • Objective: To confirm target engagement and assess the therapeutic effect of the compound.

  • Tumor Growth Inhibition (TGI): The primary efficacy endpoint is the reduction in tumor volume in the treated groups compared to the vehicle control group.

  • Survival Analysis: In some studies, treatment continues until a humane endpoint is reached (e.g., tumor volume >2000 mm³), and the overall survival of each group is compared.

  • Biomarker Analysis: At the end of the study, tumors are excised. A portion of the tumor tissue can be flash-frozen for Western blot analysis to measure the phosphorylation status of target proteins and downstream signaling molecules (e.g., p-EGFR, p-AKT, p-ERK).[6] Another portion can be fixed in formalin for immunohistochemistry (IHC) to assess markers of cell proliferation (e.g., Ki-67) or apoptosis (e.g., cleaved PARP).[7]

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are essential for clearly communicating complex experimental designs and biological mechanisms.

G cluster_0 Phase 1: Model Establishment cluster_1 Phase 2: Treatment cluster_2 Phase 3: Analysis Cell Culture Cell Culture Implantation Implantation Cell Culture->Implantation Tumor Growth Tumor Growth Implantation->Tumor Growth Randomization Randomization Tumor Growth->Randomization Dosing Dosing Randomization->Dosing Monitoring Monitoring Dosing->Monitoring Efficacy Efficacy Monitoring->Efficacy Toxicity Toxicity Monitoring->Toxicity Biomarkers Biomarkers Efficacy->Biomarkers

Caption: General workflow for in vivo validation in a xenograft model.

As the specific molecular target of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione is not yet defined, a hypothetical signaling pathway cannot be accurately depicted. However, for comparison, the well-established EGFR signaling pathway, targeted by Osimertinib, is shown below. This serves as an example of the type of pathway that would be investigated once the target of a novel compound is identified.

G EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Osimertinib Osimertinib Osimertinib->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Simplified EGFR signaling pathway inhibited by Osimertinib.

References

Unveiling the Vasodilatory Potential of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the experimental reproducibility and potential vasodilatory activity of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione. Due to a lack of direct experimental data on this specific compound, this guide leverages available information on its key derivative, the well-established vasodilator papaverine, and related 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline compounds to infer its potential efficacy and mechanism of action.

Executive Summary

Comparative Analysis of Vasodilatory Effects

As a direct comparison with experimental data for 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione is not possible, this section focuses on the performance of its close structural analog and a known metabolic precursor, papaverine, alongside a synthesized tetrahydroisoquinoline derivative. Papaverine serves as a benchmark due to its long-standing use as a non-specific vasodilator.

CompoundVasoconstrictorPreparationPotency (IC50/EC50)Maximum Relaxation (%)Reference
Papaverine VariousNot SpecifiedVaries with tissue and constrictorHigh[1][2][3]
DHQ-11 *KCl (80 mM)Rat Aortic Rings~10 µM (Estimated from graph)94.7 ± 3.2[4]
Phenylephrine (1 µM)Rat Aortic RingsNot Determined90.3 ± 3.4[4]

*DHQ-11 is a conjugate of flavonoid dihydroquercetin with 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.

Experimental Protocols

Reproducibility in experimental pharmacology is paramount. The following are detailed methodologies for key experiments relevant to assessing the vasodilatory properties of compounds like 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione and its derivatives.

In Vitro Vasodilation Assay using Isolated Aortic Rings

This protocol is a standard method for assessing the direct effect of a compound on vascular smooth muscle tone.

1. Tissue Preparation:

  • Male Wistar rats (250-300g) are euthanized by cervical dislocation.

  • The thoracic aorta is carefully excised and placed in cold Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1).

  • The aorta is cleaned of adherent connective and fatty tissues and cut into rings of 3-4 mm in length.

  • For endothelium-denuded experiments, the endothelium can be removed by gently rubbing the intimal surface with a fine wire.

2. Isometric Tension Recording:

  • Aortic rings are mounted between two stainless steel hooks in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and continuously gassed with 95% O2 and 5% CO2.

  • One hook is fixed to the bottom of the organ bath, and the other is connected to an isometric force transducer.

  • The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with the buffer being replaced every 15-20 minutes.

3. Experimental Procedure:

  • After equilibration, the rings are contracted with a high concentration of KCl (e.g., 80 mM) to test their viability.

  • Following a washout period, the rings are pre-contracted with a vasoconstrictor agent such as phenylephrine (e.g., 1 µM) or KCl.

  • Once a stable contraction plateau is reached, the test compound (e.g., a derivative of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione) is added in a cumulative concentration-dependent manner.

  • The relaxation response is recorded and expressed as a percentage of the pre-contraction induced by the vasoconstrictor.

  • The half-maximal inhibitory concentration (IC50) is calculated from the concentration-response curves.

Calcium Channel Blocking Activity Assay

This experiment helps to elucidate the mechanism of action of the test compound.

1. Protocol for Ca2+-induced Contraction in Ca2+-free, High K+ Medium:

  • Aortic rings are prepared and mounted as described above.

  • After equilibration, the rings are washed with a Ca2+-free Krebs-Henseleit solution containing a high concentration of KCl (e.g., 60 mM) to depolarize the cell membranes.

  • CaCl2 is then added cumulatively to induce concentration-dependent contractions.

  • The rings are then incubated with the test compound for a specific period (e.g., 20-30 minutes).

  • The cumulative addition of CaCl2 is repeated in the presence of the test compound.

  • A rightward shift in the concentration-response curve for CaCl2 indicates a calcium channel blocking effect.

Signaling Pathways and Experimental Workflows

To visually represent the processes involved, the following diagrams have been generated using the DOT language.

G cluster_synthesis Synthetic Pathway A 6,7-dimethoxy-1H-benzo[d] oxazine-2,4-dione B Intermediate (e.g., Amide) A->B Reaction with Arylethylamine C 1-Aryl-6,7-dimethoxy-3,4- dihydroisoquinoline B->C Cyclization (e.g., PPA) D 1-Aryl-6,7-dimethoxy-1,2,3,4- tetrahydroisoquinoline (e.g., Papaverine analog) C->D Reduction

Synthetic pathway from the benzoxazinedione to a tetrahydroisoquinoline derivative.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ca_channel L-type Ca²⁺ Channel Ca_int [Ca²⁺]i Ca_channel->Ca_int Ca²⁺ Influx PDE Phosphodiesterase (PDE) Ca_ext Extracellular Ca²⁺ Myosin_LC Myosin Light Chain Ca_int->Myosin_LC + Calmodulin + MLCK cAMP cAMP cAMP->PDE Degradation PKA Protein Kinase A cAMP->PKA ATP ATP AC Adenylate Cyclase ATP->AC AC->cAMP Relaxation Smooth Muscle Relaxation PKA->Relaxation Inactivation of MLCK Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P + Calmodulin + MLCK Contraction Smooth Muscle Contraction Myosin_LC_P->Contraction Compound Papaverine-like Compound Compound->Ca_channel Inhibition Compound->PDE Inhibition

Mechanism of action for papaverine-like vasodilators.

Discussion and Future Directions

The structural relationship between 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione and the potent vasodilator papaverine provides a strong rationale for investigating the former's direct pharmacological activities. The available data on tetrahydroisoquinoline derivatives suggest that this class of compounds, and potentially their precursors, warrant further exploration as vasodilatory agents.

Future research should focus on:

  • Direct Biological Evaluation: Conducting in vitro vasodilation assays on 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione to determine its intrinsic activity.

  • Reproducibility Studies: Performing replicate experiments to establish the reliability of any observed effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of related benzoxazinedione derivatives to understand the structural requirements for vasodilatory activity.

  • Mechanism of Action Studies: Investigating the precise molecular targets, including different phosphodiesterase isoforms and calcium channel subtypes.

By systematically addressing these research questions, the scientific community can fully elucidate the therapeutic potential of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione and its derivatives.

References

Critical appraisal of published data on 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

A Critical Appraisal of Published Data on 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione and Its Derivatives

Introduction

6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione is a heterocyclic compound that primarily serves as a key intermediate in the synthesis of various biologically active molecules. While direct pharmacological data on this specific compound is scarce in publicly available literature, its structural motif is a cornerstone for the development of derivatives, most notably 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines. These derivatives have demonstrated a wide range of pharmacological activities, positioning them as promising candidates in drug discovery. This guide provides a comparative analysis of the available data on these derivatives, focusing on their anticancer, neurological, and multidrug resistance reversal properties.

Chemical and Physical Properties

PropertyValue
Molecular Formula C₁₀H₉NO₅
Molecular Weight 223.18 g/mol
CAS Number 20197-92-6
Appearance Solid
Storage 2-8°C

Synthetic Pathway

The primary utility of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione is as a starting material for the synthesis of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives. The general synthetic workflow involves the reaction of the benzoxazinedione with a substituted phenethylamine followed by cyclization and reduction steps.

Synthetic Workflow General Synthetic Pathway to Tetrahydroisoquinoline Derivatives A 6,7-dimethoxy-1H-benzo[d] oxazine-2,4-dione C Intermediate Amide A->C + B Substituted Phenethylamine B->C E 3,4-Dihydroisoquinoline Intermediate C->E via D D Cyclization (e.g., Bischler-Napieralski) G 6,7-dimethoxy-1,2,3,4- tetrahydroisoquinoline Derivative E->G via F F Reduction (e.g., NaBH4)

Caption: Synthetic route from the benzoxazinedione to tetrahydroisoquinolines.

Comparative Biological Data of Derivatives

The derivatives of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione, particularly the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline scaffold, have been explored for various therapeutic applications. The following tables summarize the available quantitative data for some of these derivatives.

Sigma-2 Receptor Ligands for Cancer Applications

A series of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives have been synthesized and evaluated for their binding affinity to sigma-1 and sigma-2 receptors, which are overexpressed in many cancer cell lines.[1]

CompoundR GroupKi (nM) for Sigma-2 ReceptorSelectivity (Sigma-1/Sigma-2)
3b 4-Fluorobenzyl6> 1667
3e 4-Iodobenzyl5> 2000
4b 4-Fluorophenethyl6> 1667
4e 4-Iodophenethyl5> 2000
Multidrug Resistance (MDR) Reversal in Cancer

Certain derivatives have been investigated for their ability to reverse multidrug resistance in cancer cells, a major obstacle in chemotherapy.[2]

CompoundModificationCell LineIC50 (µM) for ReversalReversal Ratio
6e N-cinnamoylK562/A020.6624.13
6h N-(4-chlorocinnamoyl)K562/A020.6524.50
7c N-(4-methylbenzoyl)K562/A020.9616.59
Verapamil (Standard)K562/A021.1214.22

Experimental Protocols

Synthesis of 1H-Benzo[d][2][3]oxazine-2,4-diones

A general and efficient two-step method for the synthesis of 1H-benzo[d][2][3]oxazine-2,4-diones starting from 2-aminobenzoic acids has been reported.[4][5]

  • Protection of the Amino Group: The starting 2-aminobenzoic acid is reacted with an appropriate carbonyl source, such as fluorenylmethyloxycarbonyl (Fmoc), benzyloxycarbonyl (Cbz), or ethyloxycarbonyl (EtOCO) groups, to form the corresponding N-protected aminobenzoic acid.

  • Cyclization: The N-protected aminobenzoic acid is then treated with thionyl chloride (SOCl₂) at room temperature. This promotes activation of the carboxylic acid and subsequent intramolecular cyclization to yield the desired 1H-benzo[d][2][3]oxazine-2,4-dione.

  • Purification: The resulting solid product is typically filtered, washed with a suitable solvent like diethyl ether, and dried.

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of tetrahydroisoquinoline derivatives against cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]

  • Cell Seeding: Cancer cells (e.g., K562) are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Sigma Receptor Binding Assay

The binding affinity of compounds to sigma-2 receptors is determined through competitive radioligand binding assays.[1]

  • Membrane Preparation: Rat liver membrane homogenates, a rich source of sigma-2 receptors, are prepared.

  • Incubation: The membrane homogenates are incubated with a specific radioligand for the sigma-2 receptor (e.g., [³H]DTG) and varying concentrations of the test compound. To measure binding specifically to the sigma-2 receptor, a high concentration of a sigma-1 selective ligand (e.g., (+)-pentazocine) is added to block the radioligand from binding to sigma-1 receptors.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Radioactivity Measurement: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The Ki values are calculated from the IC50 values obtained from the competition binding curves using the Cheng-Prusoff equation.

Potential Mechanism of Action

While a detailed signaling pathway for 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione itself is not established, the mechanisms of its derivatives are beginning to be elucidated. For instance, some benzoxazinones act as positive allosteric modulators of AMPA receptors, enhancing glutamatergic neurotransmission.[6] Tetrahydroisoquinoline derivatives targeting sigma-2 receptors are thought to induce apoptosis in cancer cells, although the precise downstream signaling cascade is still under investigation.

The following diagram illustrates a generalized workflow for evaluating the anticancer potential of these compounds.

Anticancer_Evaluation_Workflow Workflow for Anticancer Evaluation of Tetrahydroisoquinoline Derivatives A Synthesis of Tetrahydroisoquinoline Derivatives B In vitro Cytotoxicity Screening (e.g., MTT Assay) against Cancer Cell Lines A->B C Identification of Potent Compounds (Low IC50 values) B->C D Target Identification (e.g., Sigma-2 Receptor Binding Assay) C->D E Mechanism of Action Studies (e.g., Apoptosis Assays, Cell Cycle Analysis) C->E D->E F In vivo Efficacy Studies in Animal Models E->F G Lead Optimization F->G

Caption: A logical workflow for the preclinical evaluation of novel anticancer agents.

Conclusion

6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione is a valuable synthetic intermediate for the generation of a diverse range of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives. While the parent compound lacks significant reported biological activity, its derivatives exhibit promising pharmacological properties, particularly in the areas of oncology and neuroscience. The available data on these derivatives, including their potent sigma-2 receptor binding and ability to reverse multidrug resistance, highlights the potential of this chemical scaffold in drug development. Further research is warranted to fully elucidate the mechanisms of action of these compounds and to optimize their therapeutic potential. The lack of direct biological data on the title compound underscores its role as a building block and emphasizes the importance of derivatization in unlocking the therapeutic value of this chemical class.

References

Safety Operating Guide

Navigating the Safe Disposal of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione: A Procedural Guide

Navigating the Safe Disposal of 6,7-dimethoxy-1H-benzo[d][1][2]oxazine-2,4-dione: A Procedural Guide

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 6,7-dimethoxy-1H-benzo[d][1][2]oxazine-2,4-dione, a heterocyclic building block utilized in the synthesis of various bioactive molecules. In the absence of a specific Safety Data Sheet (SDS) for this compound, this procedure is based on the known hazards of structurally related compounds, such as isatoic anhydride and other benzoxazine derivatives. A cautious and conservative approach is therefore essential.

I. Immediate Safety and Personal Protective Equipment (PPE)

Before handling 6,7-dimethoxy-1H-benzo[d][1][2]oxazine-2,4-dione, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). Given that related methoxy-substituted benzoxazines are known to cause skin, eye, and respiratory irritation, the following PPE is mandatory:

Personal Protective Equipment (PPE)Specifications
Eye Protection Chemical safety goggles with side shields
Hand Protection Nitrile or neoprene gloves (double-gloving recommended)
Body Protection Fully buttoned laboratory coat
Respiratory Protection Use in a well-ventilated fume hood. A NIOSH-approved respirator may be necessary for large quantities or in case of aerosolization.

II. Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

Experimental Protocol: Spill Neutralization and Cleanup

  • Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated. If the spill is large or ventilation is poor, evacuate the area.

  • Containment: For solid spills, carefully sweep up the material to avoid dust generation. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials like paper towels as a primary absorbent.

  • Collection: Carefully place the spilled material and any contaminated absorbent into a clearly labeled, sealed container for hazardous waste.

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by a thorough wash with soap and water.

  • Waste Disposal: The sealed container with the spill waste must be disposed of as hazardous chemical waste.

III. Proper Disposal Procedure

The disposal of 6,7-dimethoxy-1H-benzo[d][1][2]oxazine-2,4-dione must be handled in accordance with local, state, and federal regulations. As a precautionary measure, it should be treated as a hazardous substance.

Step-by-Step Disposal Workflow:

cluster_collectionWaste Collectioncluster_packagingPackaging and Labelingcluster_storageTemporary Storagecluster_disposalFinal Disposalcollect_solidCollect Solid WastepackagePackage in a sealed, chemically resistant containercollect_solid->packagecollect_liquidCollect Liquid Wastecollect_liquid->packagelabel_wasteLabel container clearly:'Hazardous Chemical Waste''6,7-dimethoxy-1H-benzo[d][1,3]oxazine-2,4-dione'package->label_wastestoreStore in a designated, well-ventilated hazardous waste storage arealabel_waste->storedisposalArrange for pickup by a licensed chemical waste disposal facilitystore->disposalincinerationRecommended Disposal Method: Controlled Incinerationdisposal->incineration

Caption: Waste Disposal Workflow for 6,7-dimethoxy-1H-benzo[d][1][2]oxazine-2,4-dione.

Detailed Disposal Steps:

  • Waste Segregation: Do not mix 6,7-dimethoxy-1H-benzo[d][1][2]oxazine-2,4-dione waste with other chemical waste streams unless compatibility is confirmed. Based on information for isatoic anhydride, unreactive organic reagents should be collected in a designated container.

  • Containerization: Place the waste in a robust, sealable, and chemically compatible container. For solid waste, a high-density polyethylene (HDPE) container is suitable.

  • Labeling: Clearly label the waste container with the full chemical name: "6,7-dimethoxy-1H-benzo[d][1][2]oxazine-2,4-dione" and the appropriate hazard symbols (e.g., "Irritant").

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.

  • Professional Disposal: Arrange for the collection and disposal of the waste by a licensed and reputable chemical waste disposal company. The recommended method of disposal for related compounds is controlled incineration with flue gas scrubbing to prevent the release of harmful decomposition products. Do not discharge to sewer systems or contaminate water, foodstuffs, or feed.

IV. Logical Relationship of Safety Measures

The following diagram illustrates the logical flow of safety precautions, from initial handling to final disposal, emphasizing the interconnectedness of each step in ensuring a safe laboratory environment.

cluster_planningPrecautionary Planningcluster_handlingSafe Handlingcluster_emergencyEmergency Preparednesscluster_disposal_flowDisposal Protocolassess_hazardsAssess Potential Hazards(based on related compounds)select_ppeSelect Appropriate PPEassess_hazards->select_ppeemergency_proceduresKnow Emergency Proceduresassess_hazards->emergency_proceduresuse_hoodWork in a Fume Hoodselect_ppe->use_hoodavoid_contactAvoid Skin/Eye Contactand Inhalationuse_hood->avoid_contactwaste_segregationSegregate Chemical Wasteavoid_contact->waste_segregationspill_kitEnsure Spill Kit is Accessiblespill_kit->emergency_proceduresproper_disposalFollow Proper DisposalProcedurewaste_segregation->proper_disposal

Caption: Logical Flow of Safety and Disposal Procedures.

By adhering to these rigorous safety and disposal protocols, researchers and scientists can mitigate the risks associated with handling 6,7-dimethoxy-1H-benzo[d][1][2]oxazine-2,4-dione, ensuring a safe laboratory environment and responsible environmental stewardship. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.

Personal protective equipment for handling 6,7-dimethoxy-1H-benzo[d][1,3]oxazine-2,4-dione

Comprehensive Safety and Handling Guide for 6,7-dimethoxy-1H-benzo[d][1][2]oxazine-2,4-dione

This guide provides essential safety and logistical information for the handling and disposal of 6,7-dimethoxy-1H-benzo[d][1][2]oxazine-2,4-dione. The following procedures are based on general best practices for handling powdered chemicals and related benzoxazine derivatives. Researchers, scientists, and drug development professionals should always consult with their institution's Environmental Health and Safety (EHS) department for specific guidance.

Personal Protective Equipment (PPE)

When handling 6,7-dimethoxy-1H-benzo[d][1][2]oxazine-2,4-dione, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The recommended PPE is detailed in the table below.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety Goggles or GlassesShould be worn at all times to protect from dust and splashes.[3] For tasks with a higher risk of splashing, a face shield should be worn in conjunction with goggles.[4]
Hand Protection Chemical-resistant GlovesNitrile gloves are a suitable option for handling powdered chemicals.[1] Double gloving may be appropriate for certain procedures to prevent contamination.
Body Protection Laboratory Coat or GownA long-sleeved lab coat or gown should be worn to protect the skin and clothing from contamination.[2][3]
Respiratory Protection Respirator or Face MaskUse of a NIOSH-approved respirator (e.g., N95) or a surgical mask is recommended, especially when handling the powder outside of a fume hood, to prevent inhalation of airborne particles.[2][3][5]
Foot Protection Closed-toe ShoesShoes with non-slip soles are necessary to prevent slips and protect feet from spills.[2][3]

Operational Plan: Step-by-Step Handling Protocol

Following a systematic operational plan is essential for the safe handling of 6,7-dimethoxy-1H-benzo[d][1][2]oxazine-2,4-dione.

  • Preparation and Area Setup :

    • Designate a specific area for handling the compound, preferably within a certified chemical fume hood to minimize inhalation exposure.

    • Ensure the work area is clean and free of clutter.

    • Have all necessary equipment, including a calibrated scale, spatulas, and appropriate containers, readily available.

    • An emergency eyewash station and safety shower should be accessible.

  • Donning Personal Protective Equipment (PPE) :

    • Put on all required PPE as outlined in the table above before handling the chemical.

  • Weighing and Transferring :

    • Handle the solid compound carefully to avoid generating dust.

    • Use a spatula to transfer the desired amount of the powder onto weighing paper or into a container.

    • If possible, perform these operations in a fume hood.

    • Close the primary container tightly after use.

  • Solution Preparation (if applicable) :

    • When dissolving the compound, add the solvent to the solid slowly to prevent splashing.

    • If the dissolution process generates heat, use an ice bath to control the temperature.

  • Post-handling Procedures :

    • Clean all equipment and the work area thoroughly after use.

    • Decontaminate surfaces with an appropriate cleaning agent.

    • Remove PPE in the correct order to avoid self-contamination.

Disposal Plan

Proper disposal of chemical waste is critical to protect the environment and comply with regulations.

  • Waste Segregation :

    • All solid waste contaminated with 6,7-dimethoxy-1H-benzo[d][1][2]oxazine-2,4-dione (e.g., used gloves, weighing paper, paper towels) should be collected in a designated, clearly labeled hazardous waste container.

    • Liquid waste containing the compound should be collected in a separate, labeled hazardous waste container. Do not pour chemical waste down the drain.

  • Container Management :

    • Waste containers must be kept closed except when adding waste.

    • Ensure containers are compatible with the chemical waste being stored.

  • Disposal Request :

    • Follow your institution's procedures for hazardous waste disposal. This typically involves submitting a request to the EHS department for pickup.

Experimental Workflow

The following diagram illustrates the key steps for the safe handling and disposal of 6,7-dimethoxy-1H-benzo[d][1][2]oxazine-2,4-dione.

Workflow for Handling 6,7-dimethoxy-1H-benzo[d][1,3]oxazine-2,4-dionecluster_prepPreparationcluster_handlingHandlingcluster_cleanupCleanup & Disposalprep_areaSet up Designated Work Areadon_ppeDon Appropriate PPEprep_area->don_ppeEnsure safety measures are in placeweighWeigh and Transfer Compounddon_ppe->weighProceed with handlingdissolvePrepare Solution (if needed)weigh->dissolveIf required for experimentdecontaminateClean and Decontaminate Work Areaweigh->decontaminateAfter handling soliddissolve->decontaminatedisposeSegregate and Dispose of Wastedecontaminate->disposeremove_ppeRemove PPEdispose->remove_ppeFinal step

Caption: Workflow for handling and disposal of the chemical.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.